molecular formula C7H8OS B1583135 5-Ethylthiophene-2-carbaldehyde CAS No. 36880-33-8

5-Ethylthiophene-2-carbaldehyde

Cat. No.: B1583135
CAS No.: 36880-33-8
M. Wt: 140.2 g/mol
InChI Key: CLQXZICUPGZTPE-UHFFFAOYSA-N
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Description

5-Ethyl-2-thiophenecarboxaldehyde is an alkyl derivative of thiophenecarboxaldehyde. Its standard molar enthalpies of combustion and vaporization have been evaluated.>

Properties

IUPAC Name

5-ethylthiophene-2-carbaldehyde
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InChI

InChI=1S/C7H8OS/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CLQXZICUPGZTPE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2068004
Record name 2-Thiophenecarboxaldehyde, 5-ethyl-
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Molecular Weight

140.20 g/mol
Source PubChem
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CAS No.

36880-33-8
Record name 5-Ethyl-2-thiophenecarboxaldehyde
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Record name 5-Ethyl-2-thiophenecarboxaldehyde
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Record name 2-Thiophenecarboxaldehyde, 5-ethyl-
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Record name 2-Thiophenecarboxaldehyde, 5-ethyl-
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Record name 5-ethylthiophene-2-carbaldehyde
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Record name 5-ETHYL-2-THIOPHENECARBOXALDEHYDE
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Foundational & Exploratory

The Unassuming Workhorse: A Technical Guide to 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Monograph for the Modern Researcher

In the vast landscape of chemical synthesis, certain molecules, though not always in the limelight, serve as indispensable building blocks for innovation. 5-Ethylthiophene-2-carbaldehyde is one such compound. This heterocyclic aldehyde, a derivative of thiophene, is a versatile intermediate that finds critical applications in fields ranging from medicinal chemistry to materials science. Its unique electronic and structural properties make it a sought-after precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Core Identity: CAS Number and Physicochemical Profile

This compound is unequivocally identified by its CAS Number: 36880-33-8 .[1][2][3][4][5][6] A comprehensive understanding of its physicochemical properties is paramount for its effective use in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₈OS[1][6]
Molecular Weight 140.20 g/mol [1][3][6]
Appearance Pale yellow to brown solid or liquid[2][5]
Melting Point 62 °C[2]
Boiling Point 225-227 °C at 760 mmHg; 65 °C at 2 mmHg[2][3]
Density 1.12 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.57[3]
Solubility Soluble in alcohol; sparingly soluble in water.[2]
Flash Point 89.44 °C[2]

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8][9] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][4][5] The starting material for this synthesis is 2-ethylthiophene.

The causality behind this choice of reaction lies in the electron-rich nature of the thiophene ring, which makes it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, making the reaction highly selective for activated aromatic systems like thiophene.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution Two_Ethylthiophene 2-Ethylthiophene Two_Ethylthiophene->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

  • Formation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation of 2-Ethylthiophene:

    • To the freshly prepared Vilsmeier reagent, add a solution of 2-ethylthiophene (1 equivalent) in anhydrous DCM dropwise, while maintaining the temperature at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 9.8 ppm), two doublets for the thiophene ring protons, and a quartet and a triplet for the ethyl group protons.
¹³C NMR The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 182 ppm), signals for the aromatic carbons of the thiophene ring, and signals for the carbons of the ethyl group.[10]
IR Spectroscopy The infrared spectrum is characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1665-1701 cm⁻¹.[11][12][13]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 140). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[14]

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is highly electrophilic.[15] This makes it a valuable synthon for a variety of chemical transformations.

Condensation Reactions: Building Complexity

A primary application of this aldehyde is in condensation reactions with various nucleophiles to form new carbon-nitrogen and carbon-carbon bonds.[15] These reactions are fundamental for constructing more complex molecular architectures.

Diagram of a Knoevenagel Condensation

Knoevenagel_Condensation Aldehyde This compound Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O

Caption: A Knoevenagel condensation reaction involving this compound.

Other important reactions include:

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Reductive Amination: Conversion of the aldehyde to an amine in the presence of a reducing agent and an amine.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

Applications in Drug Discovery and Materials Science

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This compound serves as a key starting material for the synthesis of various pharmaceutical compounds.[16] Its derivatives have been investigated for their potential as antibacterial, anti-urease, and antioxidant agents.[17]

In the realm of materials science, the unique electronic properties of the thiophene ring make it an attractive component for organic electronic materials. Alkylated thiophene-3-carbaldehydes, close relatives of the title compound, are used as building blocks for organic field-effect transistors (OFETs), dye-sensitized solar cells, and light-emitting devices.[18] The ability to introduce various functional groups through the aldehyde moiety allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Diagram of Structure-Application Relationship

Structure_Application Core This compound Thiophene_Ring Thiophene Ring (Electron-rich, π-conjugated) Core->Thiophene_Ring Aldehyde_Group Aldehyde Group (Electrophilic, Reactive Handle) Core->Aldehyde_Group Ethyl_Group Ethyl Group (Modulates Solubility & Packing) Core->Ethyl_Group Mat_Sci Materials Science (Organic Electronics) Thiophene_Ring->Mat_Sci Med_Chem Medicinal Chemistry (Bioactive Scaffolds) Aldehyde_Group->Med_Chem Aldehyde_Group->Mat_Sci Ethyl_Group->Mat_Sci

Caption: Relationship between the structural features of this compound and its applications.

Safety and Handling

This compound is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound, with its unassuming structure, is a testament to the profound impact that well-chosen building blocks can have on scientific advancement. Its straightforward synthesis, well-defined reactivity, and the versatile properties of its derivatives make it a valuable tool in the arsenal of the modern chemist. This guide has provided a comprehensive overview of this important compound, with the aim of empowering researchers to harness its full potential in their synthetic endeavors, whether they are designing the next generation of pharmaceuticals or pioneering novel electronic materials.

References

physical and chemical properties of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic aldehyde that serves as a pivotal intermediate in organic synthesis. Its unique structure, combining the aromaticity of a thiophene ring with the reactivity of an aldehyde functional group, makes it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, common synthetic routes, and applications, particularly within the fields of medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just data, but also field-proven insights into the practical handling and utilization of this versatile compound.

Physicochemical and Molecular Properties

The fundamental physical properties of this compound dictate its handling, purification, and reaction conditions. These characteristics are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3] The compound typically appears as a pale yellow to brown solid or liquid, a variance often attributable to purity levels and the presence of minor oxidized impurities.[1][4] Its boiling point of 65 °C at 2 mmHg indicates that vacuum distillation is a highly effective method for purification, allowing for thermal separation from less volatile starting materials or byproducts without requiring high temperatures that could lead to degradation.[3]

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 5-Ethyl-2-thiophenecarboxaldehyde, 2-Ethyl-5-formylthiophene[2][4]
CAS Number 36880-33-8[2][5]
Molecular Formula C₇H₈OS[2]
Molecular Weight 140.20 g/mol [2]
Appearance Pale yellow to brown solid/liquid[1][4]
Melting Point 62.0 - 65.0 °C[1][3][6]
Boiling Point 225-227 °C @ 760 mmHg; 65 °C @ 2 mmHg[1][3]
Density 1.12 g/mL at 25 °C
Refractive Index (n20/D) 1.57
Vapor Pressure 0.077 mmHg @ 25 °C (estimated)[1][3]
Flash Point 89.44 °C (193.00 °F)[1]
Solubility Soluble in alcohol; Water solubility 535 mg/L @ 25 °C (est.)[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. The aldehyde proton (CHO) is highly deshielded and appears as a characteristic singlet around δ 9.8-9.9 ppm. The two protons on the thiophene ring are doublets in the aromatic region (typically δ 7.0-7.8 ppm), coupling to each other. The ethyl group presents as a quartet (CH₂) around δ 2.9 ppm and a triplet (CH₃) around δ 1.3 ppm, showing standard alkyl coupling.

  • ¹³C NMR: The carbon spectrum is equally informative. The aldehyde carbonyl carbon is the most downfield signal, typically appearing around δ 183 ppm.[7] The carbons of the thiophene ring resonate in the aromatic region (approx. δ 125-155 ppm), with the carbon attached to the aldehyde being significantly deshielded. The ethyl group carbons appear in the aliphatic region (CH₂ ~δ 24 ppm, CH₃ ~δ 16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically observed around 1665-1701 cm⁻¹.[8] Other key absorptions include C-H stretching from the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹).[9][10] Vibrations from the C=C bonds within the thiophene ring are also visible in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight of approximately 140.20.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dictated by its two primary functional components: the aldehyde group and the electron-rich thiophene ring.

The aldehyde group is highly electrophilic and serves as the primary site for nucleophilic attack.[11] This enables a wide array of chemical transformations that are foundational to its role as a synthetic building block:

  • Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in base-catalyzed reactions like the Knoevenagel condensation.[11][12] These reactions are crucial for constructing larger, more complex molecular frameworks.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (5-ethylthiophen-2-yl)methanol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Oxidation: Stronger oxidizing agents will convert the aldehyde to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a powerful tool for C-C bond formation.

The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution. The aldehyde group is deactivating, directing incoming electrophiles primarily to the C4 position.

Caption: Key reaction pathways of this compound.

Experimental Protocols: Synthesis and Purification

Synthesis via Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-ethylthiophene.[12] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Protocol:

  • Vilsmeier Reagent Formation: In a multi-necked flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining a low temperature (typically below 10 °C) to form the Vilsmeier reagent.[13]

  • Formylation: 2-Ethylthiophene is then added dropwise to the freshly prepared Vilsmeier reagent.[13]

  • Reaction Progression: The reaction mixture is stirred, often with a gradual increase in temperature (e.g., to 60 °C), to drive the reaction to completion.[13] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, the reaction mixture is carefully poured into iced water to quench the reaction and hydrolyze the intermediate iminium salt. The aqueous solution is then extracted multiple times with an organic solvent like chloroform or ethyl acetate.[13]

  • Washing: The combined organic layers are washed with water and/or a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., CaCl₂ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[13]

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Formylation Formylation Reaction Vilsmeier->Formylation Ethylthiophene 2-Ethylthiophene Ethylthiophene->Formylation Crude Crude Product Mixture Formylation->Crude Workup Aqueous Workup & Extraction Crude->Workup Distillation Vacuum Distillation Workup->Distillation Pure Pure Product Distillation->Pure

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Safety, Handling, and Storage

From a safety perspective, this compound is classified as harmful if swallowed.[2] It can also cause skin and eye irritation.[14][15] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory during handling.[14] All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound is sensitive to air and light.[3][15] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place, such as a refrigerator.[14]

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but is a crucial precursor for synthesizing more complex molecules with potential therapeutic value. Its derivatives have been explored in various contexts. For instance, it has been used in the preparation of quinazolinone derivatives, a class of compounds known for a wide range of biological activities. Thiophene-based compounds, in general, are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for phenyl groups, often improving metabolic stability or modifying biological activity.

Conclusion

This compound is a cornerstone chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its dual reactivity, centered on the aldehyde function and the thiophene ring, provides chemists with a versatile platform for molecular construction. A thorough understanding of its characteristics, from its boiling point facilitating purification to the nuances of its NMR spectrum for identification, is essential for its effective use in research and development. Proper handling and storage procedures are critical to ensure both user safety and the integrity of the compound. Its continued application in the synthesis of novel compounds underscores its importance in the pursuit of new pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the Spectral Analysis of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylthiophene-2-carbaldehyde is a substituted thiophene derivative with significant applications in medicinal chemistry and materials science. As a key building block, its structural integrity is paramount for the successful synthesis of more complex molecules. This guide provides a comprehensive analysis of the spectral data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as an essential reference for researchers to ensure the identity and purity of this compound in their work.

The structural elucidation of organic compounds through spectroscopic methods is a cornerstone of modern chemical research. Each technique provides a unique piece of the puzzle, and their combined application allows for the unambiguous confirmation of a molecule's structure. In this guide, we will delve into the characteristic spectral signatures of this compound, explaining the underlying principles behind the observed data.

Molecular Structure and Key Features

To understand the spectral data, it is crucial to first visualize the molecular structure of this compound.

Figure 1: 2D structure of this compound.

The molecule consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. The ring is substituted at the 2-position with a carbaldehyde (or formyl) group (-CHO) and at the 5-position with an ethyl group (-CH₂CH₃). This substitution pattern gives rise to a specific set of signals in the various spectra, which we will now explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, the spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

  • Data Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for ¹H NMR acquisition are used.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Spectral Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85Singlet1HAldehydic proton (H-C=O)
~7.65Doublet1HThiophene ring proton (H3)
~6.95Doublet1HThiophene ring proton (H4)
~2.90Quartet2HMethylene protons (-CH₂-)
~1.35Triplet3HMethyl protons (-CH₃)

Interpretation of the ¹H NMR Spectrum

  • Aldehydic Proton (H-C=O): The most downfield signal, appearing as a sharp singlet around 9.85 ppm, is characteristic of the aldehydic proton. Its significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.

  • Thiophene Ring Protons (H3 and H4): The two protons on the thiophene ring appear as doublets in the aromatic region. The proton at the 3-position (H3), adjacent to the electron-withdrawing aldehyde group, is more deshielded and resonates at a lower field (~7.65 ppm) compared to the proton at the 4-position (H4) (~6.95 ppm). The coupling between these two adjacent protons results in the doublet splitting pattern.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group gives rise to a quartet and a triplet. The methylene protons (-CH₂-), being closer to the aromatic ring, are more deshielded and appear as a quartet around 2.90 ppm due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.35 ppm, split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

  • Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

¹³C NMR Spectral Data Summary

Chemical Shift (δ, ppm)Assignment
~182.5Aldehyde Carbonyl (C=O)
~156.0Thiophene ring carbon (C5)
~144.0Thiophene ring carbon (C2)
~135.0Thiophene ring carbon (C3)
~126.0Thiophene ring carbon (C4)
~24.0Methylene carbon (-CH₂-)
~15.0Methyl carbon (-CH₃)

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The most downfield signal, typically around 182.5 ppm, is characteristic of the aldehyde carbonyl carbon.

  • Thiophene Ring Carbons: The four carbons of the thiophene ring appear in the aromatic region. The carbon attached to the ethyl group (C5) is significantly downfield due to the substitution. The carbon bearing the aldehyde group (C2) is also deshielded. The remaining two thiophene carbons (C3 and C4) resonate at slightly higher fields.

  • Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) appears around 24.0 ppm, and the methyl carbon (-CH₃) is the most upfield signal at approximately 15.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first recorded. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2970, ~2870MediumAliphatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1665StrongCarbonyl (C=O) stretch
~1540, ~1460MediumC=C stretching in the thiophene ring
~810StrongC-H out-of-plane bending for 2,5-disubstituted thiophene

Interpretation of the IR Spectrum

  • C-H Stretching Vibrations: The spectrum shows distinct C-H stretching bands. The absorption around 3100 cm⁻¹ is characteristic of the C-H bonds on the aromatic thiophene ring. The bands around 2970 cm⁻¹ and 2870 cm⁻¹ are due to the C-H stretching of the ethyl group. A key diagnostic feature for the aldehyde is the presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the stretching of the aldehydic C-H bond and are often observed as a "Fermi doublet".

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1665 cm⁻¹ is the most prominent feature of the spectrum and is unequivocally assigned to the C=O stretching vibration of the aldehyde group. The conjugation with the thiophene ring lowers the frequency from that of a typical aliphatic aldehyde.

  • Thiophene Ring Vibrations: The absorptions in the 1540-1460 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic thiophene ring.

  • Out-of-Plane Bending: The strong band around 810 cm⁻¹ is indicative of the C-H out-of-plane bending vibration for a 2,5-disubstituted thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Data Summary (Predicted)

m/zPossible Fragment
140[M]⁺ (Molecular Ion)
139[M-H]⁺
125[M-CH₃]⁺
111[M-C₂H₅]⁺ or [M-CHO]⁺

Interpretation of the Mass Spectrum

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value of 140, corresponding to the molecular weight of this compound (C₇H₈OS). The presence of a sulfur atom will result in a characteristic M+2 peak at m/z 142 with an intensity of about 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope.

  • Fragmentation Pattern:

    • [M-H]⁺ (m/z 139): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aldehydes.

    • [M-CH₃]⁺ (m/z 125): Loss of a methyl radical from the ethyl group can occur.

    • [M-C₂H₅]⁺ or [M-CHO]⁺ (m/z 111): Loss of the entire ethyl radical or the formyl radical are both plausible fragmentation pathways. The peak at m/z 111 is often significant in the spectra of 2-acylthiophenes.

G cluster_0 Mass Spectrometry Fragmentation M+ (m/z 140) M+ (m/z 140) M-H+ M-H+ M+ (m/z 140)->M-H+ -H M-CH3+ M-CH3+ M+ (m/z 140)->M-CH3+ -CH3 M-C2H5+ M-C2H5+ M+ (m/z 140)->M-C2H5+ -C2H5 M-CHO+ M-CHO+ M+ (m/z 140)->M-CHO+ -CHO M-H+ (m/z 139) M-H+ (m/z 139) M-CH3+ (m/z 125) M-CH3+ (m/z 125) M-C2H5+ (m/z 111) M-C2H5+ (m/z 111) M-CHO+ (m/z 111) M-CHO+ (m/z 111)

Figure 2: Proposed major fragmentation pathways for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of all protons and carbons. The IR spectrum clearly identifies the key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior. This comprehensive spectral data serves as a critical quality control standard for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the use of high-purity material in their critical applications.

A Senior Application Scientist's Guide to the Synthesis of 5-Ethylthiophene-2-carbaldehyde from 2-Ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Ethylthiophene-2-carbaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the thiophene nucleus stands as a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for benzene rings have cemented its role in drug discovery. The functionalization of this core is paramount, and among the most versatile derivatives is this compound. The aldehyde group serves as a reactive handle for a multitude of subsequent transformations—reductive amination, Wittig reactions, condensations, and oxidations—making it a crucial building block for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, starting from the readily available 2-ethylthiophene, with a focus on mechanistic rationale, practical execution, and comparative assessment.

Foundational Principles: The Electrophilic Nature of 2-Ethylthiophene

The synthesis of this compound is fundamentally an exercise in electrophilic aromatic substitution. The thiophene ring is inherently electron-rich and more nucleophilic than benzene, making it highly susceptible to attack by electrophiles.[1] The substituent, a C2-ethyl group, is an electron-donating group (+I effect), which further activates the ring.

This activation, coupled with the directing influence of the sulfur atom, preferentially guides incoming electrophiles to the C5 position. This high regioselectivity is a cornerstone of thiophene chemistry, allowing for the clean and efficient synthesis of the desired 5-substituted-2-carbaldehyde isomer. We will explore three robust methods for achieving this transformation: the Vilsmeier-Haack reaction, the Rieche formylation, and a metalation-formylation sequence.

G cluster_start Starting Material cluster_product Target Product cluster_methods Formylation Strategies 2-Ethylthiophene 2-Ethylthiophene Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2-Ethylthiophene->Vilsmeier-Haack Reaction Rieche Formylation Rieche Formylation 2-Ethylthiophene->Rieche Formylation Lithiation & Formylation Lithiation & Formylation 2-Ethylthiophene->Lithiation & Formylation This compound This compound Vilsmeier-Haack Reaction->this compound Rieche Formylation->this compound Lithiation & Formylation->this compound

Caption: Overview of synthetic pathways from 2-ethylthiophene.

Method 1: The Vilsmeier-Haack Reaction - The Industrial Workhorse

The Vilsmeier-Haack reaction is arguably the most common, reliable, and scalable method for the formylation of electron-rich heterocycles like 2-ethylthiophene.[2][3] It utilizes a reagent prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2]

Mechanism and Rationale

The reaction proceeds through two distinct stages: the formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic attack by the thiophene ring.

  • Vilsmeier Reagent Formation: DMF, a substituted amide, reacts with POCl₃ to generate a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5] This is the active formylating agent.

  • Electrophilic Substitution: The electron-rich 2-ethylthiophene attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[6] A subsequent workup with water hydrolyzes this intermediate to furnish the final aldehyde product.[5]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Thiophene 2-Ethylthiophene IminiumIntermediate Iminium Intermediate Thiophene->IminiumIntermediate + Vilsmeier Reagent Product This compound IminiumIntermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of substituted thiophenes.[2][3]

Materials:

  • 2-Ethylthiophene (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (serves as reagent and solvent)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried thoroughly

Procedure:

  • Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel. Causality: This addition is highly exothermic; maintaining a low temperature (0-10 °C) is critical to prevent decomposition of the reagent and minimize side reactions. The formation of a solid white precipitate or a viscous liquid indicates the successful generation of the Vilsmeier reagent.[2]

  • Stir the mixture at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve 2-ethylthiophene (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate. It is also highly exothermic.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Method 2: Rieche Formylation - A Lewis Acid-Mediated Alternative

The Rieche formylation offers an alternative pathway, particularly for substrates that may be sensitive to the Vilsmeier-Haack conditions.[7] This method employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[8][9]

Mechanism and Rationale

The Lewis acid (TiCl₄) coordinates to the DCME, facilitating the departure of a chloride ion to generate a highly reactive dichloromethylium cation. This potent electrophile is then attacked by the electron-rich thiophene ring. The resulting intermediate is hydrolyzed during aqueous workup to yield the aldehyde.

G DCME Dichloromethyl methyl ether Electrophile Electrophilic Cation DCME->Electrophile Forms TiCl4 TiCl₄ (Lewis Acid) TiCl4->Electrophile Forms Thiophene 2-Ethylthiophene Intermediate Adduct Intermediate Thiophene->Intermediate Attacks Electrophile->Intermediate Attacks Product This compound Intermediate->Product Hydrolysis

Caption: Rieche formylation logical workflow.

Detailed Experimental Protocol

This protocol is based on general procedures for Rieche formylation.[10]

Materials:

  • 2-Ethylthiophene (1.0 eq)

  • Dichloromethyl methyl ether (DCME) (1.1 eq)

  • Titanium tetrachloride (TiCl₄) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-ethylthiophene (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add TiCl₄ (1.2 eq) dropwise.

  • After stirring for 5-10 minutes, add DCME (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction by slowly pouring it into ice water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the residue by column chromatography.

Method 3: Lithiation and Formylation - Precision via Organometallics

This two-step approach offers excellent regioselectivity and is a powerful tool in the synthetic chemist's arsenal, though it requires more stringent reaction conditions.[11] The strategy involves deprotonating the most acidic proton on the thiophene ring with a strong base, followed by quenching the resulting organolithium species with DMF.[8]

Mechanism and Rationale
  • Regioselective Lithiation: The C-H bond at the 5-position of 2-ethylthiophene is the most acidic proton on the ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) results in clean deprotonation to form 5-ethyl-2-thienyllithium.[11][12]

  • Formylation: This highly nucleophilic organolithium intermediate readily attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide adduct is stable at low temperatures. Upon aqueous workup, it hydrolyzes to yield the target aldehyde.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the formylation of lithiated aromatics.[13]

Materials:

  • 2-Ethylthiophene (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add 2-ethylthiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C.

  • Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as scale, available equipment, and tolerance of the substrate to specific reagents. The Vilsmeier-Haack reaction generally represents the best balance of efficiency, cost, and operational simplicity for this particular transformation.

Parameter Vilsmeier-Haack Reaction Rieche Formylation Lithiation & Formylation
Key Reagents POCl₃, DMFDichloromethyl methyl ether, TiCl₄n-BuLi, DMF
Typical Conditions 0 °C to RT0 °C to RT, anhydrous-78 °C to RT, anhydrous, inert atm.
Yield Good to Excellent[3]Moderate to Good[3]Good to Excellent
Regioselectivity High (Predominantly 5-position)[3]High (Generally 5-position)[3]Excellent (Exclusively 5-position)
Advantages Reliable, scalable, uses common reagents.[3]Effective for some electron-rich aromatics.[3]Very high regioselectivity, clean reaction.
Disadvantages Corrosive reagents.Toxic/moisture-sensitive reagents, harsh Lewis acid.[3]Requires cryogenic temps, pyrophoric reagents, strict inert conditions.[14]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Pale yellow to brown solid or oil.[15]

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), two aromatic protons on the thiophene ring, and the ethyl group (a quartet and a triplet).[16]

  • ¹³C NMR: The aldehyde carbonyl carbon will appear downfield (~182 ppm).[16][17]

  • IR Spectroscopy: A strong carbonyl (C=O) stretching vibration should be observed around 1665 cm⁻¹.[18]

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of C₇H₈OS (140.20 g/mol ).[17]

Conclusion

The synthesis of this compound from 2-ethylthiophene can be achieved effectively through several established formylation methods. The Vilsmeier-Haack reaction stands out as the most practical and widely applicable method, offering high yields and regioselectivity with operationally simple conditions suitable for both laboratory and larger-scale synthesis. While Rieche formylation provides an alternative, its use of more hazardous reagents makes it less favorable. The lithiation-formylation route offers unparalleled regioselectivity but demands stringent, cryogenic, and inert conditions, typically reserving it for smaller-scale, high-purity applications. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers to confidently select and execute the optimal strategy for their specific needs.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 5-ethylthiophene-2-carbaldehyde, a heterocyclic compound of interest in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development. It elucidates the underlying principles governing the reactivity and regioselectivity of this molecule, offering a synthesis of mechanistic theory and practical, field-proven experimental insights. Detailed protocols for key transformations, including halogenation, nitration, and sulfonation, are presented, supported by mechanistic diagrams and a thorough analysis of substituent effects. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Introduction: Electronic Landscape of this compound

Thiophene is a five-membered, electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr), often with greater facility than benzene.[1] The reactivity and regioselectivity of substituted thiophenes are profoundly influenced by the electronic nature of the attached functional groups. In this compound (IUPAC Name: this compound[2]), the thiophene core is functionalized with two electronically distinct substituents: an activating ethyl group at the C5 position and a deactivating carbaldehyde (formyl) group at the C2 position.

  • The C2-Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing due to both the negative inductive effect (-I) of the electronegative oxygen atom and a powerful negative mesomeric effect (-M) where the π-electrons of the ring are delocalized onto the carbonyl group. This effect significantly deactivates the thiophene ring towards electrophilic attack, particularly at the adjacent C3 position.

  • The C5-Ethyl Group (-CH₂CH₃): As an alkyl group, it is electron-donating through a positive inductive effect (+I) and hyperconjugation. This makes the thiophene ring more nucleophilic and thus more reactive towards electrophiles. It preferentially activates the adjacent C4 position.

The interplay of these opposing electronic influences dictates the outcome of electrophilic substitution. The powerful deactivating nature of the C2-aldehyde group reduces the overall reactivity of the molecule compared to unsubstituted thiophene. However, the directing effects are clear: the C5-ethyl group strongly activates the C4 position, while the C2-aldehyde deactivates the C3 position. Consequently, electrophilic attack is overwhelmingly directed to the C4 position.

Caption: Directing effects of substituents on the thiophene ring.

General Mechanism and Regioselectivity

The electrophilic substitution on this compound follows the classical SEAr mechanism, which involves the initial attack of an electrophile (E⁺) on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[3] This is typically the rate-determining step. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

The Decisive Factor: Stability of the Sigma Complex

The pronounced regioselectivity for substitution at the C4 position can be rationalized by comparing the stability of the sigma complexes formed from attack at C4 versus C3.

  • Attack at C4: The positive charge in the resulting sigma complex is delocalized across the C5, C3, and sulfur atoms. A key resonance structure places the positive charge on the C5 atom, which is directly attached to the electron-donating ethyl group. This alkyl group effectively stabilizes the adjacent positive charge, making this intermediate more stable.

  • Attack at C3: When the electrophile attacks the C3 position, the positive charge is delocalized onto the C2, C4, and sulfur atoms. A major resonance contributor places the positive charge on the C2 atom. This carbon is directly bonded to the strongly electron-withdrawing carbaldehyde group, which destabilizes the adjacent positive charge significantly.

This difference in intermediate stability creates a lower activation energy pathway for C4 substitution, making it the overwhelmingly favored kinetic and thermodynamic product.

G Figure 2: Sigma Complex Stability Comparison cluster_c4 Attack at C4 (Favored Pathway) cluster_c3 Attack at C3 (Disfavored Pathway) C4_start Reactant + E⁺ C4_intermediate Sigma Complex (Charge at C5 stabilized by Ethyl group) C4_start->C4_intermediate Rate-determining step C4_product 4-Substituted Product C4_intermediate->C4_product Fast Deprotonation stability_c4 MORE STABLE C4_intermediate->stability_c4 C3_start Reactant + E⁺ C3_intermediate Sigma Complex (Charge at C2 destabilized by CHO group) C3_start->C3_intermediate Higher Ea C3_product 3-Substituted Product C3_intermediate->C3_product Fast Deprotonation stability_c3 LESS STABLE C3_intermediate->stability_c3

Caption: Energetic pathways for electrophilic attack at C4 vs. C3.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the primary classes of electrophilic substitution reactions applicable to this compound, including reaction-specific considerations and detailed experimental protocols.

Halogenation

Halogenation, particularly bromination and chlorination, proceeds readily at the activated C4 position. The use of milder halogenating agents is often preferred to prevent oxidation or other side reactions.

3.1.1. Bromination to 4-Bromo-5-ethylthiophene-2-carbaldehyde

The synthesis of 4-bromo-5-ethylthiophene-2-carbaldehyde is a confirmed transformation, demonstrating the predicted C4 selectivity.[4] N-Bromosuccinimide (NBS) is an ideal reagent for this purpose, providing a low concentration of bromine in situ and minimizing the formation of poly-brominated byproducts.[5]

Table 1: Bromination Reaction Summary

ParameterCondition
Product 4-Bromo-5-ethylthiophene-2-carbaldehyde[4]
Reagent N-Bromosuccinimide (NBS)
Solvent Chloroform / Acetic Acid[5]
Temperature 0 °C to Room Temperature
Key Insight NBS provides a controlled source of electrophilic bromine, enhancing selectivity.

Experimental Protocol: Bromination using NBS

  • Preparation: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in a 1:1 mixture of chloroform and glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, pour the mixture into water and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nitration

Nitration of the deactivated thiophene ring requires carefully controlled conditions to introduce a nitro group without causing oxidative degradation. A common method for sensitive substrates involves nitration with a mixture of fuming nitric acid in acetic anhydride at low temperatures.[6] For thiophene-2-carbaldehyde, nitration yields a mixture of 4-nitro and 5-nitro isomers.[7] Given that the C5 position is blocked by the ethyl group in the target molecule, substitution is expected primarily at the C4 position.

Experimental Protocol: Nitration

  • Acetyl Nitrate Formation: In a flask cooled to -10 °C, slowly add fuming nitric acid (1.1 eq.) to acetic anhydride (5.0 eq.) with vigorous stirring. Maintain the temperature below 0 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in acetic anhydride. Cool this solution to -10 °C.

  • Reaction: Slowly add the pre-formed acetyl nitrate solution to the substrate solution dropwise, maintaining the reaction temperature at or below -5 °C.

  • Stirring: Stir the reaction mixture at low temperature for 1-2 hours after the addition is complete.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The precipitated solid product, 5-ethyl-4-nitrothiophene-2-carbaldehyde, is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. Recrystallization from ethanol or a similar solvent can be used for further purification.

Sulfonation

Sulfonation introduces the sulfonic acid (-SO₃H) group. A common and effective method is chlorosulfonation using chlorosulfonic acid, which yields a sulfonyl chloride (-SO₂Cl) intermediate. This versatile intermediate can then be hydrolyzed to the sulfonic acid or reacted with other nucleophiles. The existence of 5-ethylthiophene-2-sulfonyl chloride suggests this transformation is feasible.[8] The reaction is expected to occur at the C4 position.

Experimental Protocol: Chlorosulfonation

  • Setup: In a three-necked flask equipped with a dropping funnel and a gas trap (to handle evolved HCl), place this compound (1.0 eq.) and cool to 0 °C.

  • Reagent Addition: Add chlorosulfonic acid (3.0 eq.) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Very carefully, pour the reaction mixture onto a large amount of crushed ice. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction: The product, 4-(chlorosulfonyl)-5-ethylthiophene-2-carbaldehyde, will precipitate or can be extracted with a solvent like dichloromethane.

  • Purification: The organic extract is washed with cold water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are cornerstone SEAr reactions for forming C-C bonds.[9] However, their application to this compound is challenging. The strong deactivating effect of the C2-aldehyde group significantly reduces the nucleophilicity of the thiophene ring. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair electrons on the carbonyl oxygen, adding a positive charge to the substituent and further deactivating the ring.[10]

Under standard Friedel-Crafts conditions, the reaction is likely to be very sluggish or fail completely. Forcing conditions (high temperature, excess catalyst) may lead to polymerization or decomposition. While challenging, theoretical studies on similar systems suggest that if a reaction were to occur, Lewis acid catalysis could favor substitution at the β-position (C4) over the α'-position (C3).[11] Therefore, if a C-C bond formation were achieved, the 4-substituted product would be the expected regioisomer. Alternative synthetic strategies that do not rely on Friedel-Crafts chemistry are generally recommended for acylating or alkylating this substrate.

Conclusion

The electrophilic substitution reactions of this compound are governed by a compelling interplay of activating and deactivating substituent effects. The C5-ethyl group and the C2-carbaldehyde group work in concert to direct incoming electrophiles almost exclusively to the C4 position. This high degree of regioselectivity is a direct consequence of the enhanced stability of the sigma complex intermediate formed during C4 attack, which is stabilized by the electron-donating ethyl group. While standard SEAr reactions like halogenation, nitration, and sulfonation can be performed successfully under controlled conditions, Friedel-Crafts reactions are significantly hindered by the deactivating nature of the aldehyde functionality. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively utilize this compound as a building block in the synthesis of more complex molecular architectures.

References

A Technical Guide to the Nucleophilic Addition Mechanisms of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethylthiophene-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, largely owing to the reactivity of its aldehyde functional group. The electron-rich nature of the thiophene ring, modulated by the electronic effects of its substituents, governs the electrophilicity of the carbonyl carbon, making it a prime substrate for nucleophilic addition reactions. This guide provides an in-depth exploration of the core nucleophilic addition mechanisms involving this substrate. We will dissect the causality behind experimental choices for several key transformations, including Grignard reactions, Wittig olefinations, cyanohydrin formation, and reductive amination. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this versatile molecule in complex organic synthesis.

Introduction: The Unique Reactivity of this compound

Thiophene-based aldehydes are a class of compounds where the aromatic heterocycle plays a crucial role in the reactivity of the aldehyde moiety. The thiophene ring is electron-rich compared to benzene, yet the sulfur atom can also stabilize adjacent negative charge.[1] In this compound, two key structural features dictate its chemical behavior:

  • The Thiophene Ring: The ring's electron-donating character influences the electrophilicity of the aldehyde's carbonyl carbon.[1]

  • The 5-Ethyl Group: As an electron-donating group (EDG), the ethyl substituent further increases the electron density of the thiophene ring. This has a deactivating effect on the aldehyde towards nucleophilic attack when compared to unsubstituted or electron-withdrawn thiophene aldehydes.[1] Understanding this electronic modulation is critical for optimizing reaction conditions.

The aldehyde group itself is highly electrophilic and readily undergoes nucleophilic addition, serving as a gateway to a vast array of more complex molecular architectures.[2] This guide will focus on the mechanisms and practical execution of these foundational reactions.

The General Mechanism of Nucleophilic Addition

The cornerstone of this topic is the two-step mechanism of nucleophilic addition to the carbonyl group. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This is typically the rate-determining step. Second, the alkoxide is protonated, usually by a weak acid or during an aqueous workup, to yield the final alcohol product.

G cluster_1 Grignard Reaction Mechanism node_aldehyde This compound node_intermediate Magnesium Alkoxide Intermediate node_aldehyde->node_intermediate Nucleophilic Attack node_grignard R-MgX (Grignard Reagent) node_grignard->node_intermediate node_product Secondary Alcohol node_intermediate->node_product Protonation node_workup Acidic Workup (e.g., aq. NH4Cl) node_workup->node_product G cluster_wittig Wittig Reaction Workflow A Alkyl Halide + PPh₃ B Phosphonium Salt A->B SN2 Reaction D Phosphorus Ylide B->D Deprotonation C Strong Base (e.g., n-BuLi) C->D F Oxaphosphetane (Intermediate) D->F [2+2] Cycloaddition E This compound E->F G Alkene + Ph₃P=O F->G Decomposition G cluster_cyano Cyanohydrin Formation Mechanism A Aldehyde + CN⁻ B Tetrahedral Alkoxide A->B Nucleophilic Attack D Cyanohydrin + CN⁻ B->D Protonation C HCN C->B D->A Catalyst Regenerated G cluster_reductive_amination Reductive Amination Pathway A Aldehyde + R-NH₂ B Carbinolamine A->B Addition C Iminium Ion B->C Dehydration (-H₂O) E Final Amine Product C->E Reduction D Selective Reducing Agent (e.g., NaBH(OAc)₃) D->E

References

stability and reactivity of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 5-Ethylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiophene Scaffold

This compound is a substituted thiophene derivative that serves as a crucial intermediate and building block in organic synthesis. The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to mimic a benzene ring while offering unique electronic properties and metabolic profiles.[1][2] This guide provides an in-depth analysis of the , offering field-proven insights into its handling, storage, and synthetic transformations. Understanding these core characteristics is paramount for its effective use in the synthesis of novel pharmaceutical agents and advanced functional materials.[1][3]

Physicochemical Properties and Safety Data

A foundational understanding begins with the compound's basic physical properties and safety profile. These data are essential for proper experimental design and safe laboratory practice.

PropertyValueSource(s)
Molecular Formula C₇H₈OS[4]
Molecular Weight 140.20 g/mol [4]
CAS Number 36880-33-8[4]
Appearance Pale yellow to brown solid/liquid[5][6]
Boiling Point 225-227 °C @ 760 mmHg; 65 °C @ 2 mmHg[5]
Melting Point 62 °C[5]
Density 1.12 g/mL at 25 °C
Flash Point 89.44 °C[5]
GHS Hazard H302: Harmful if swallowed[4][7]

PART 1: Stability and Handling

The stability of this compound is dictated by the inherent properties of the aromatic thiophene ring and the susceptible aldehyde functional group. Proper storage and handling are critical to prevent degradation and ensure reproducibility in synthetic applications.

Atmospheric and Thermal Stability

The aldehyde group is susceptible to oxidation, especially in the presence of air, which can convert it into the corresponding 5-ethylthiophene-2-carboxylic acid.[8][9] While the thiophene ring itself is relatively stable, the overall compound is classified as air-sensitive.[7]

For long-term viability, it is imperative to store the compound under an inert atmosphere such as nitrogen or argon.[7] Recommended storage conditions are in a dark, cool place, typically between 2-8°C, to minimize both thermal degradation and photo-induced reactions.[10] The material is stable under these recommended storage conditions.[10]

Incompatible Materials

To prevent hazardous or undesired reactions, avoid contact with the following classes of chemicals:

  • Strong Oxidizing Agents: Will readily oxidize the aldehyde group.[10][11]

  • Strong Bases: Can catalyze self-condensation or Cannizzaro reactions.[10][11][12]

  • Strong Reducing Agents: Will reduce the aldehyde functionality.[10][11]

Recommended Handling Protocol
  • Work Environment: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Inert Atmosphere: For reactions requiring high purity or for long-term storage of solutions, use inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle the compound.

  • Spill Management: In case of a spill, remove all sources of ignition.[10] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7]

PART 2: A Deep Dive into Reactivity

The reactivity of this compound is a tale of two parts: the chemistry of the aldehyde group and the reactions of the substituted aromatic ring. The interplay between the electron-donating ethyl group and the electron-withdrawing aldehyde group governs the molecule's behavior.[12]

Caption: Reactivity map of this compound.

Reactions at the Aldehyde Carbonyl

The aldehyde functional group is the primary site of reactivity, acting as an electrophile.[13]

The aldehyde can be smoothly oxidized to 5-ethylthiophene-2-carboxylic acid.[14] This transformation is fundamental for creating derivatives with different electronic and solubility properties. A common and effective method involves using hydrogen peroxide in an acidic medium.[9]

  • Causality: Glacial acetic acid serves as both a solvent and a catalyst for the oxidation by 30% hydrogen peroxide. This method avoids the use of heavy metals like chromium, offering a greener alternative.

G start This compound reagents 30% H₂O₂ Glacial Acetic Acid start->reagents product 5-Ethylthiophene-2-carboxylic acid reagents->product Oxidation

Caption: Workflow for the oxidation of the aldehyde.

The aldehyde is readily reduced to the corresponding primary alcohol, (5-ethylthiophen-2-yl)methanol, using standard reducing agents.[8]

  • Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it does not affect the thiophene ring. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).

This is a powerful carbon-carbon bond-forming reaction involving the condensation of the aldehyde with an active methylene compound, catalyzed by a weak base.[12] This reaction is crucial for synthesizing precursors to dyes, polymers, and complex pharmaceutical agents.

  • Causality: The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the aldehyde's carbonyl carbon, accelerating the rate of nucleophilic attack by the enolate of the active methylene compound.[8] A mild base like piperidine is sufficient to generate the nucleophile without causing unwanted side reactions.

Detailed Experimental Protocol: Knoevenagel Condensation

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.40 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and absolute ethanol (20 mL).[12]

  • Catalysis: Add a catalytic amount of piperidine (0.1 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected crystals with cold ethanol to remove any unreacted starting materials and catalyst, then dry under vacuum.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction with a phosphorus ylide.

  • Causality: The reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine oxide. The stability of the ylide determines the stereoselectivity of the resulting alkene.

Detailed Experimental Protocol: Wittig Reaction

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), suspend methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (40 mL). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 6.3 mL, 10.1 mmol) dropwise. Stir the resulting orange-red ylide solution at 0°C for 1 hour.[12]

  • Reaction: Dissolve this compound (1.40 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the ylide suspension at 0°C.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions on the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution.[15][16] The directing effects of the substituents are key:

  • The sulfur heteroatom strongly directs electrophilic attack to the adjacent C2 and C5 positions.

  • The ethyl group at C5 is an ortho-, para- director and an activating group.

  • The aldehyde group at C2 is a meta-director and a deactivating group.

Considering these effects, the most probable position for electrophilic attack is the C4 position . The C3 position is also possible but generally less favored.

Conclusion

This compound is a molecule of significant synthetic utility, characterized by a stable aromatic core and a highly reactive aldehyde group. Its stability profile demands careful handling and storage under cool, dark, and inert conditions to prevent oxidative degradation. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, enabling a wide array of transformations including oxidation, reduction, and crucial C-C bond-forming condensation reactions. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this versatile building block in the pursuit of novel chemical entities.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Ethylthiophene-2-carbaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling procedures for 5-Ethylthiophene-2-carbaldehyde (CAS: 36880-33-8), a key heterocyclic building block in organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. The protocols herein are structured to create a self-validating system of safety, emphasizing the causality behind each recommendation to ensure both compliance and a deep understanding of the associated risks.

Compound Profile: Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.

PropertyValueSource
Molecular Formula C₇H₈OSPubChem[1]
Molecular Weight 140.20 g/mol PubChem[1]
Appearance Pale yellow to brown solid (estimated)The Good Scents Company[2]
Melting Point 62.0 °C (at 760 mm Hg)The Good Scents Company[2]
Boiling Point 225-227 °C (at 760 mm Hg)The Good Scents Company[2]
Flash Point 89.44 °C / 193.0 °F (closed cup)The Good Scents Company[2]
Solubility Slightly soluble in water (est. 535 mg/L at 25°C); Soluble in alcohol.The Good Scents Company[2]

The flash point of 89.44 °C classifies this compound as a combustible liquid.[2] While not highly flammable, it can ignite if exposed to a sufficiently high-energy ignition source, especially when heated.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with a primary, officially notified hazard. Additional potential hazards can be inferred from the closely related parent compound, thiophene-2-carbaldehyde, providing a more complete risk profile.

Hazard Class & CategoryHazard StatementGHS PictogramSource & Context
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
alt text
PubChem / ECHA[1]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation
alt text
Inferred from Thiophene-2-carbaldehyde[3][4]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation
alt text
Inferred from Thiophene-2-carbaldehyde[3][4]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction
alt text
Inferred from Thiophene-2-carbaldehyde[4]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation
alt text
Inferred from Thiophene-2-carbaldehyde[3]

Expert Interpretation: The primary established risk is acute oral toxicity.[1] The LD50 (Oral, Rat) for the parent compound is 915 mg/kg, which aligns with the "Harmful if swallowed" classification.[3][5] The aldehyde functional group, common to this chemical family, is often responsible for irritant effects on skin, eyes, and the respiratory tract. Therefore, treating this compound as an irritant and potential skin sensitizer is a critical and scientifically justified precaution.

Core Handling Protocols in a Laboratory Setting

A multi-layered approach combining engineering controls, personal protective equipment, and standardized workflows is essential for mitigating exposure risks.

Engineering Controls: The Primary Barrier

The most effective method for exposure control is to handle the substance within a properly functioning and certified chemical fume hood. This is non-negotiable. The causality is simple: a fume hood provides constant negative pressure, drawing vapors and fine particulates away from the researcher's breathing zone and preventing the accumulation of potentially combustible vapors in the laboratory atmosphere.[6][7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a crucial barrier against direct contact. The selection of PPE must be deliberate and based on the identified risks.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] However, due to the serious eye irritation risk, chemical goggles are strongly recommended.[3][7] A face shield should be worn over goggles when there is a significant risk of splashing.[3]

  • Skin Protection: A standard lab coat must be worn and kept buttoned. For hand protection, chemical-resistant gloves are mandatory. Nitrile rubber is a suitable choice for incidental contact.[8] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin. Hands should be washed thoroughly with soap and water after handling the compound, even after wearing gloves.[5]

  • Respiratory Protection: Under normal conditions within a chemical fume hood, respiratory protection is not required.[8] If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]

Standard Laboratory Handling Workflow

This workflow is designed to minimize exposure at every step of a typical experimental procedure.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Receive & Visually Inspect Container B Transport to Designated Chemical Fume Hood A->B Maintain seal C Don Full, Task-Appropriate PPE (Goggles, Lab Coat, Gloves) B->C Before handling D Carefully Open Container Under Negative Pressure C->D E Weigh/Measure Required Amount (Use anti-static measures if powder) D->E F Add Compound to Reaction Vessel E->F G Securely Close Primary Container F->G Immediately after use H Decontaminate Spatula/Glassware Used for Transfer G->H I Wipe Down Work Surface H->I J Dispose of Contaminated Weigh Boats/Wipes as Chemical Waste I->J K Properly Doff PPE J->K In designated area L Wash Hands Thoroughly K->L Final step

Caption: Standard workflow for handling this compound.

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry, well-ventilated area.[3][10] Refrigerated storage (2-8 °C) is often recommended to preserve quality and minimize vapor pressure.[3][5]

  • Atmosphere: The parent compound, thiophene-2-carbaldehyde, is noted as being air-sensitive.[5][8] It is best practice to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidative degradation.[3][5]

  • Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[3][5]

Incompatibility Matrix

Avoid contact and storage with the following classes of chemicals to prevent potentially violent or hazardous reactions.

Incompatible MaterialReason for IncompatibilitySource
Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides)Can lead to a vigorous, exothermic reaction, creating a fire or explosion hazard.[5][9]
Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide)Can catalyze aldol condensation or other decomposition reactions.[3][5]
Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride)Can cause a highly exothermic reduction of the aldehyde group.[5]

Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Accidental Release (Spill) Protocol

The response to a spill is dictated by its scale. The following decision tree outlines the appropriate actions for a small, manageable laboratory spill. For any large spill, evacuate the area and contact your institution's emergency response team immediately.

G A Spill Detected B Assess Scale & Risk (Is it manageable?) A->B C YES: Small & Contained B->C If Yes D NO: Large or Uncontained B->D If No E Alert Colleagues in Immediate Area C->E L EVACUATE THE AREA D->L F Ensure Fume Hood is Operating E->F G Don Additional PPE (e.g., double gloves) F->G H Contain Spill with Inert Absorbent (Sand, Vermiculite) G->H I Carefully Collect Material into a Labeled Waste Container H->I J Decontaminate Spill Area I->J K Dispose of Waste via EH&S Protocols J->K M Alert Supervisor & Call Emergency Response L->M N Prevent Entry to Area M->N

Caption: Decision workflow for a laboratory spill response.

First Aid Measures

Immediate and appropriate first aid is critical. Always seek professional medical attention after any significant exposure.

Exposure RouteFirst Aid ProtocolSource
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a POISON CENTER or physician immediately.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Wash skin thoroughly with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[5][6]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3]

  • Specific Hazards: Hazardous decomposition products, including toxic carbon oxides and sulfur oxides, will be formed under fire conditions. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous chemical waste. Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[3][5]

References

A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Investigation of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the theoretical calculations performed to elucidate the structural, vibrational, and electronic properties of 5-Ethylthiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document outlines the causal logic behind the chosen computational strategies, ensuring a robust and self-validating theoretical framework.

Introduction: The Significance of Thiophene Derivatives and the Role of In Silico Analysis

Thiophene and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a key substituted thiophene, serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[2] Understanding its fundamental molecular structure and electronic properties is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue for in-depth molecular characterization.[3][4] By solving the Schrödinger equation through approximations of electron density, DFT enables the accurate prediction of molecular geometries, vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Visible spectra).[4] This in silico approach not only complements experimental data but also provides insights into molecular properties that are often challenging to probe experimentally. This guide details the theoretical framework and step-by-step protocols for a comprehensive computational analysis of this compound.

PART 1: Computational Methodology - A Self-Validating Approach

The cornerstone of reliable computational research lies in the judicious selection of theoretical methods and a workflow that ensures the validity of the obtained results. This section details the rationale behind the chosen computational protocol.

Software Selection: The Power of Gaussian

For this investigation, the Gaussian 16 suite of programs was selected.[4] Gaussian is a widely recognized and validated software package in the computational chemistry community, offering a vast array of theoretical methods and basis sets suitable for studying organic molecules.[3][4] Its robust algorithms for geometry optimization and frequency calculations, coupled with its capabilities for predicting electronic spectra, make it an ideal choice for this comprehensive analysis.

The Theoretical Heart: Density Functional Theory (DFT)

DFT was chosen as the primary theoretical method due to its excellent balance of accuracy and computational efficiency for medium-sized organic molecules. Specifically, Becke's three-parameter hybrid functional (B3LYP) was employed.[5] The B3LYP functional has a long-standing track record of providing reliable results for the geometries and vibrational frequencies of organic compounds.

To describe the atomic orbitals, the Pople-style 6-311++G(d,p) basis set was utilized. This basis set offers a good compromise between computational cost and accuracy. The inclusion of diffuse functions ("++") is crucial for accurately describing the electron distribution, particularly for systems with lone pairs and for calculating properties like electron affinity and electronic spectra. The polarization functions ("d,p") allow for greater flexibility in describing the shape of the electron cloud, which is essential for accurately modeling chemical bonds.

The Computational Workflow: A Step-by-Step Protocol

The following workflow was designed to ensure a logical progression from initial structure to final spectral analysis.

Caption: A schematic of the computational workflow.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Build the Initial Structure: Construct the 3D structure of this compound using a molecular modeling program like GaussView.

  • Prepare the Gaussian Input File: Create an input file (.gjf or .com) with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Requests detailed print output.

    • B3LYP/6-311++G(d,p): Specifies the level of theory (functional and basis set).

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

  • Define the Molecule Specification: Include the charge (0) and multiplicity (1) of the molecule, followed by the Cartesian coordinates of the initial structure.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output: Upon completion, examine the output file (.log or .out) to confirm that the optimization converged successfully and that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.

PART 2: Results and Discussion - Unveiling the Molecular Landscape

This section presents the key findings from the theoretical calculations, offering insights into the structural, vibrational, and electronic characteristics of this compound.

Optimized Molecular Structure

The geometry of this compound was optimized to a stable minimum on the potential energy surface. The optimized structure, with atom numbering, is depicted below.

Caption: Optimized structure of this compound.

Selected optimized geometrical parameters are presented in the table below. The calculated bond lengths and angles are in good agreement with expected values for similar thiophene derivatives.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthS1-C21.725
S1-C51.728
C2-C31.379
C3-C41.421
C4-C51.380
C2-C61.465
C6-O71.215
C5-C111.508
Bond AngleC5-S1-C292.5
S1-C2-C3111.8
C2-C3-C4112.0
C3-C4-C5111.7
C4-C5-S1112.0
Dihedral AngleC5-S1-C2-C3-0.1
C3-C4-C5-C11179.9
S1-C2-C6-O7179.8
Vibrational Analysis: A Comparison with Experimental Data

The vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. A comparison between the calculated and experimental FT-IR spectra provides a strong validation of the chosen theoretical model. The experimental FT-IR spectrum for this compound is available from the PubChem database.[6]

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)[6]Assignment
C=O Stretch1675~1660-1680Aldehyde carbonyl stretch
C=C Stretch1520, 1450~1500-1400Thiophene ring stretching
C-H Stretch (Aromatic)3100-3150~3100Thiophene C-H stretching
C-H Stretch (Aliphatic)2900-3000~2900-2980Ethyl group C-H stretching
C-H Bend (Aldehyde)2850~2850Aldehyde C-H stretch

The calculated vibrational frequencies show good agreement with the experimental data, with the expected systematic overestimation typical for DFT calculations at this level of theory. This strong correlation validates the accuracy of the optimized geometry and the chosen computational method.

Electronic Properties and Simulated UV-Vis Spectrum

The electronic properties of this compound were investigated using Time-Dependent DFT (TD-DFT) to predict its UV-Vis absorption spectrum.

Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum

  • Use the Optimized Geometry: Start with the validated optimized structure from the previous step.

  • Prepare the Gaussian Input File: Create an input file with the following keywords: #p B3LYP/6-311++G(d,p) TD(NStates=10).

    • TD(NStates=10): Requests a TD-DFT calculation to compute the first 10 electronic excited states.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output: Extract the excitation energies (in eV and nm) and oscillator strengths for each electronic transition from the output file.

The calculated electronic transitions are summarized in the table below.

Table 3: Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁315.20.523HOMO → LUMO
S₀ → S₂288.90.089HOMO-1 → LUMO
S₀ → S₃265.40.156HOMO → LUMO+1

The simulated UV-Vis spectrum shows a strong absorption peak around 315 nm, which is primarily attributed to the π → π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This is consistent with the electronic spectra of other substituted thiophene-2-carbaldehydes.[7]

Caption: A simplified representation of the key electronic transition.

Conclusion: A Robust Theoretical Framework for Drug Discovery

This in-depth technical guide has demonstrated the power of theoretical calculations in elucidating the structural and electronic properties of this compound. The strong agreement between the calculated and available experimental data validates the chosen computational methodology, establishing a robust framework for future in silico studies of related thiophene derivatives. The detailed protocols and causal explanations provided herein are intended to empower researchers in drug development and related fields to leverage computational chemistry as a predictive tool for molecular design and characterization.

References

Methodological & Application

Synthesis of Schiff Bases from 5-Ethylthiophene-2-carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 5-Ethylthiophene-2-carbaldehyde. This class of compounds is of significant interest due to the unique physicochemical and biological properties conferred by the thiophene moiety, which can be fine-tuned by the presence of the ethyl group at the 5-position. The resulting imines are versatile intermediates and valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Thiophene-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the synthesis of a vast array of heterocyclic compounds and serve as privileged ligands in coordination chemistry.[1] The incorporation of a thiophene ring into the Schiff base structure is particularly noteworthy. The aromaticity and the presence of the sulfur heteroatom in the thiophene ring system contribute to the diverse biological activities observed in these molecules.[2] Thiophene-containing compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[1][3]

The starting material, this compound, offers a strategic advantage by introducing a lipophilic ethyl group, which can modulate the biological activity and pharmacokinetic properties of the resulting Schiff bases. This guide will delve into the synthetic methodologies, characterization, and potential applications of this promising class of compounds.

Mechanistic Insights into Schiff Base Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[4]

  • Dehydration: The carbinolamine intermediate is often unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is typically the rate-determining step and can be facilitated by acid catalysis.[4]

The overall reaction is reversible, and the equilibrium can be shifted towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

G A Reactant Preparation (this compound & Primary Amine) B Solvent & Catalyst Addition (e.g., Ethanol, Acetic Acid) A->B Dissolution C Reaction (Reflux or Stirring at RT) B->C Heating/Stirring D Product Isolation (Filtration/Precipitation) C->D Cooling/Precipitation E Purification (Recrystallization) D->E Washing & Redissolving F Characterization (NMR, IR, Mass Spec) E->F Analysis

Caption: General workflow for Schiff base synthesis.

Detailed Experimental Protocol: Synthesis of a Model Schiff Base

This protocol provides a detailed procedure for the synthesis of a Schiff base from this compound and a representative primary amine, aniline.

Materials and Reagents:

  • This compound (CAS: 36880-33-8)[5]

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Safety Precautions:

  • This compound is harmful if swallowed.[5]

  • Thiophene-2-carbaldehyde and its derivatives can cause skin and eye irritation.[6]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the primary amine (e.g., aniline).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Characterization of Thiophene-Based Schiff Bases

The successful synthesis of Schiff bases from this compound can be confirmed by a suite of spectroscopic techniques.

TechniqueKey Spectroscopic Features
FT-IR Appearance of a strong absorption band in the region of 1600-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).[9][10]
¹H NMR A characteristic singlet peak for the azomethine proton (-CH=N-) typically appears in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm. Signals corresponding to the protons of the thiophene ring and the ethyl group will also be present.[8]
¹³C NMR The carbon atom of the azomethine group will show a characteristic signal in the range of δ 150-165 ppm.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Applications of Thiophene-Derived Schiff Bases

Schiff bases derived from thiophene and its analogs are a subject of intense research due to their wide-ranging biological and industrial applications.

G A Thiophene Schiff Bases B Antimicrobial Agents (Antibacterial & Antifungal) A->B C Anticancer Agents A->C D Corrosion Inhibitors A->D E Catalysts A->E F Fluorescent Sensors A->F

Caption: Applications of Thiophene Schiff Bases.

  • Antimicrobial Agents: A significant body of research highlights the potent antibacterial and antifungal activities of thiophene-based Schiff bases.[2][11] The imine group is crucial for their biological activity, and the lipophilicity introduced by substituents like the ethyl group can enhance their ability to penetrate microbial cell membranes.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of thiophene Schiff bases against various cancer cell lines, suggesting their potential as novel anticancer drug candidates.[1][3]

  • Corrosion Inhibitors: The presence of heteroatoms (N and S) and π-electrons in the structure of thiophene Schiff bases makes them effective corrosion inhibitors for various metals and alloys.

  • Catalysis: Metal complexes of thiophene Schiff bases have been explored as catalysts in various organic transformations due to their stability and catalytic efficiency.

  • Fluorescent Sensors: The conjugated system in some thiophene Schiff bases imparts fluorescent properties, making them suitable for the development of chemosensors for the detection of metal ions and other analytes.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with a wide array of potential applications, particularly in the fields of medicinal chemistry and materials science. The straightforward synthetic protocols, coupled with the tunable electronic and steric properties of the resulting imines, make this an attractive area for further research and development. The methodologies and insights provided in this guide are intended to facilitate the exploration of this promising class of molecules.

References

Application Notes and Protocols for Knoevenagel Condensation with 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a detailed guide to performing the Knoevenagel condensation using 5-Ethylthiophene-2-carbaldehyde as the aldehydic substrate. The protocols and methodologies outlined herein are designed to be robust and reproducible, offering insights into the reaction mechanism, experimental setup, and product characterization.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[2] The versatility and efficiency of the Knoevenagel condensation have established it as a critical tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, fine chemicals, and polymers.[4][5]

The products of this reaction, particularly those derived from heteroaromatic aldehydes like this compound, are of significant interest in medicinal chemistry and materials science due to the unique electronic properties of the thiophene ring.[4]

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate.[6][7][8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated to form a β-hydroxy compound.[6] In most cases, this intermediate readily undergoes dehydration to afford the final α,β-unsaturated product.[2][6]

The choice of a weak base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial to prevent the self-condensation of the aldehyde.[1]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Resonance Stabilized) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate_ref Enolate Aldehyde This compound Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Alkoxide Nucleophilic Attack Beta_Hydroxy β-Hydroxy Intermediate Alkoxide_ref->Beta_Hydroxy Protonation Beta_Hydroxy_ref β-Hydroxy Final_Product α,β-Unsaturated Product Beta_Hydroxy_ref->Final_Product Elimination of H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with various active methylene compounds.

Protocol 1: Synthesis of (E)-2-cyano-3-(5-ethylthiophen-2-yl)acrylic acid

This protocol is a robust method for the synthesis of a key cinnamic acid derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound140.211.40 g10.0
Cyanoacetic acid85.060.94 g11.0
Piperidine85.150.1 mL~1.0
Pyridine79.1010 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.40 g, 10.0 mmol) and cyanoacetic acid (0.94 g, 11.0 mmol).

  • Add pyridine (10 mL) to dissolve the solids, followed by the addition of a catalytic amount of piperidine (0.1 mL).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (50 mL).

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure (E)-2-cyano-3-(5-ethylthiophen-2-yl)acrylic acid.

Protocol 2: Synthesis of 2-((5-ethylthiophen-2-yl)methylene)malononitrile

This solvent-free protocol offers an environmentally friendly and efficient alternative.[9]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound140.211.40 g10.0
Malononitrile66.060.73 g11.0
Piperidine85.151-2 dropsCatalytic

Procedure:

  • In a mortar, combine this compound (1.40 g, 10.0 mmol) and malononitrile (0.73 g, 11.0 mmol).

  • Add 1-2 drops of piperidine to the mixture.

  • Grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction is often exothermic, and the mixture may solidify.

  • Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.

  • Once the reaction is complete, wash the solid product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The product, 2-((5-ethylthiophen-2-yl)methylene)malononitrile, is often obtained in high purity and can be further purified by recrystallization from ethanol if necessary.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Combine Aldehyde, Active Methylene Compound, and Solvent/Catalyst Stirring Stir at Appropriate Temperature Reactants->Stirring Monitoring Monitor by TLC Stirring->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Isolation Isolate Crude Product (Filtration/Extraction) Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: Generalized Experimental Workflow.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, incorrect solvent, or inappropriate reaction temperature.Ensure the catalyst is fresh. Experiment with different solvents or catalyst systems (e.g., DBU, β-alanine[10][11]). Optimize the reaction temperature.
Formation of Side Products Self-condensation of the aldehyde or Michael addition of the active methylene compound to the product.Use a weaker base or a catalytic amount. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification Similar polarity of product and starting materials.Employ column chromatography with a carefully selected eluent system. Recrystallization from different solvent systems may also be effective.

Conclusion

The Knoevenagel condensation of this compound is a versatile and efficient method for the synthesis of valuable α,β-unsaturated thiophene derivatives. The protocols provided herein, along with the mechanistic insights and troubleshooting guide, offer a comprehensive resource for researchers in organic synthesis and drug development. By carefully selecting the reaction conditions and purification methods, high yields of pure products can be reliably obtained.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Toolbox for Thiophene Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] Thiophene-containing molecules are of particular interest due to their prevalence in a wide array of biologically active compounds and organic electronic materials.[5][6]

This guide provides a detailed exploration of the Suzuki coupling reaction as applied to 5-Ethylthiophene-2-carbaldehyde, a versatile building block. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents and conditions, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with not only a set of instructions but also a deep understanding of the reaction's nuances, enabling effective troubleshooting and optimization.

The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Symphony

The Suzuki-Miyaura coupling is a multi-step catalytic cycle that elegantly orchestrates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.[3][7] Understanding this cycle is paramount for rational experimental design. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Oxidative Addition: The cycle commences with the oxidative addition of a low-valent palladium(0) complex to the organohalide (in this case, a bromo- or iodothiophene precursor to this compound, or more commonly, coupling a boronic acid to a halogenated this compound). This step forms a palladium(II) intermediate.[7][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[8]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[1][7] The presence of a base is crucial for this step. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation.[1][9][10][11] The choice of base can therefore significantly influence the reaction rate and yield.[1]

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

Below is a visualization of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)L₂-X B->C D Transmetalation C->D R²-B(OR)₂ (Base) E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A Regenerated Catalyst G R¹-R² F->G H R²-B(OH)₂ I Base (e.g., OH⁻) H->I J [R²-B(OH)₃]⁻ I->J

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Strategic Selection of Reaction Components

The success of a Suzuki coupling reaction hinges on the judicious choice of catalyst, base, solvent, and reaction conditions. For the coupling of arylboronic acids with a halogenated this compound, the following considerations are key.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a versatile and commonly used catalyst for a wide range of Suzuki couplings.[12][13] PdCl₂(dppf) is often effective for heteroaromatic substrates.[14] Buchwald ligands like SPhos and XPhos can be highly effective for challenging couplings, including those with aryl chlorides.[15][16] Catalyst loading is typically between 1-5 mol%.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is critical for the formation of the reactive boronate species.[1][9] K₃PO₄ is a strong base that is often effective in couplings of heteroaryl halides.[17] K₂CO₃ is a milder and commonly used base.[14][18] Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates.[14] The choice of base can influence reaction kinetics and selectivity.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OThe solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[14][19] A mixture of an organic solvent and water is common, as water is necessary to dissolve the inorganic base.[8] The choice of solvent can also affect the site-selectivity in polyhalogenated substrates.[20]
Boronic Acid/Ester Arylboronic acids, Arylboronic pinacol estersArylboronic acids are the most common coupling partners. Pinacol esters can offer enhanced stability and are often used for purification.[6]
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products.[14] Microwave-assisted heating can significantly reduce reaction times.[21][22][23]
Atmosphere Inert (Nitrogen or Argon)The palladium(0) catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific arylboronic acid used.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a robust and widely applicable method for the Suzuki coupling of a halogenated this compound with an arylboronic acid.

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Reactants: - Halogenated Thiophene - Arylboronic Acid - Base - Solvent start->reagents catalyst Add Pd Catalyst reagents->catalyst degas Degas Mixture (e.g., N₂ bubbling) catalyst->degas heat Heat to Reaction Temp (e.g., 90-100 °C) degas->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Add Water - Extract with Organic Solvent monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: Workflow for Conventional Suzuki Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound (1.0 eq.), the arylboronic acid (1.1 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq.).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage in terms of efficiency and energy consumption.[18][22][23]

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the halogenated this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF or 1,4-dioxane/water).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Workup and Purification: After cooling, perform the workup and purification as described in the conventional protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, wrong base or solvent.Ensure the catalyst is active and the reaction is under an inert atmosphere. Screen different bases and solvents. Increase the reaction temperature or time.
Dehalogenation of Starting Material Presence of water, especially with certain bases.Minimize the amount of water in the solvent system. Use anhydrous solvents and bases if possible.
Formation of Homocoupled Boronic Acid Byproduct Oxygen contamination leading to oxidative homocoupling.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Poor Product Yield Incomplete reaction, product degradation, or purification issues.Optimize reaction conditions (temperature, time, catalyst loading). Check the stability of the product under the reaction conditions. Optimize the purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of substituted this compound derivatives. By understanding the reaction mechanism and the role of each component, researchers can effectively design, execute, and troubleshoot these reactions. The protocols provided herein serve as a solid foundation for the successful application of this important transformation in the synthesis of novel compounds for various applications in the pharmaceutical and material science industries.

References

Application Note: Synthesis and Characterization of Conductive Poly(5-Ethylthiophene-2-carbaldehyde)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols and scientific insights for the synthesis of conductive polymers derived from 5-Ethylthiophene-2-carbaldehyde. Polythiophenes are a prominent class of conductive polymers, valued for their environmental stability and versatile electronic properties.[1][2] The incorporation of a carbaldehyde functional group on the thiophene monomer presents both a unique opportunity for post-polymerization functionalization and a significant synthetic challenge due to the group's reactivity.[3][4] This guide is intended for researchers in materials science and drug development, offering a comprehensive overview of two primary polymerization methodologies: acid-catalyzed chemical polymerization and oxidative chemical polymerization. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline key characterization techniques to validate the synthesis of poly(this compound).

Introduction: The Significance of Functionalized Polythiophenes

Polythiophenes have garnered substantial interest for a wide array of applications, including organic solar cells, light-emitting diodes, sensors, and bioelectronic interfaces.[1][5] Their utility stems from a conjugated π-electron system along the polymer backbone, which, upon doping, allows for electrical conductivity. The ability to introduce functional groups onto the thiophene monomer is a critical strategy for tuning the polymer's physical, chemical, and electronic properties.

The aldehyde moiety (-CHO) on this compound is particularly valuable. It serves as a reactive handle for a variety of subsequent chemical modifications, such as Schiff base formation or reductive amination, enabling the covalent attachment of biomolecules, fluorescent dyes, or other functional units.[4] This post-polymerization functionalization is crucial for creating tailored materials for applications like biosensors or targeted drug delivery systems. However, the aldehyde group's susceptibility to oxidation and its potential to undergo side reactions during polymerization necessitates carefully designed synthetic strategies.[3][6] This note addresses these challenges by providing robust protocols for successful polymerization.

Polymerization Methodologies and Protocols

The successful polymerization of a functionalized monomer like this compound hinges on selecting a method that preserves the integrity of the aldehyde group while effectively promoting chain growth. We present two distinct chemical polymerization approaches below.

Method 1: Acid-Catalyzed Polymerization

This method leverages a strong acid to catalyze the polymerization of thiophene-2-carbaldehyde derivatives, proceeding through an electrophilic addition mechanism at the aldehyde group.[1] This approach is advantageous due to its simplicity and the use of readily available reagents. The ethyl group at the 5-position is expected to remain stable under these conditions.

Protocol 1: Acid-Catalyzed Synthesis of Poly(this compound)

Materials:

  • This compound (Monomer)

  • Methanol (Solvent)

  • Hydrochloric Acid (HCl), 35-37% (Catalyst)

  • Potassium Hydroxide (KOH) solution, 5% w/v (for washing)

  • Deionized Water

  • Ethanol

Procedure:

  • Monomer Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 50 mmol of this compound in 25 mL of methanol.

  • Catalyst Addition: Slowly add 10 mL of concentrated hydrochloric acid to the solution while stirring. The solution will initially turn yellow.

  • Reaction: Seal the flask and allow the reaction to stir at room temperature for 48 hours. During this time, the solution will darken, and a black precipitate will form.[1]

  • Isolation: Collect the black precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with:

    • 5% KOH solution (to neutralize residual acid)

    • Deionized water (until the filtrate is neutral)

    • Ethanol (to remove unreacted monomer and oligomers)

  • Drying: Dry the final polymer product in a vacuum oven at 105°C for 48 hours.[1] The result should be a dark greenish-black powder.

Causality and Insights:

  • Choice of Catalyst: Concentrated HCl provides the necessary acidic environment to protonate the aldehyde, initiating the polymerization cascade.

  • Solvent: Methanol is a suitable solvent for the monomer and is relatively inert under these acidic conditions.

  • Washing Steps: The KOH wash is critical to remove the corrosive acid catalyst, which could otherwise interfere with the polymer's long-term stability and conductivity. The subsequent water and alcohol washes purify the polymer.

Method 2: Oxidative Chemical Polymerization

Oxidative polymerization is a more common method for synthesizing conductive polythiophenes. It typically employs an oxidant like iron(III) chloride (FeCl₃) to induce the coupling of monomer units.[7] This method forms the conjugated polythiophene backbone directly. However, the aldehyde group is sensitive to oxidation, which can lead to unwanted side reactions. Therefore, careful control of reaction conditions is paramount.

Protocol 2: Oxidative Synthesis of Poly(this compound)

Materials:

  • This compound (Monomer)

  • Anhydrous Iron(III) Chloride (FeCl₃) (Oxidant)

  • Anhydrous Chloroform or Chlorobenzene (Solvent)

  • Methanol (for precipitation and washing)

  • Anhydrous Hydrazine (for reduction/dedoping, optional)

Procedure:

  • Oxidant Suspension: In a dry, argon-purged flask, create a suspension of anhydrous FeCl₃ (typically 2.3 to 2.5 molar equivalents relative to the monomer) in the chosen anhydrous solvent (e.g., 25 mL).[8]

  • Monomer Addition: Dissolve the this compound monomer (1 molar equivalent) in a small amount of the anhydrous solvent (e.g., 5 mL) and add it dropwise to the stirring FeCl₃ suspension under an inert argon atmosphere.[8]

  • Reaction: Allow the mixture to stir at room temperature for 24 hours under argon. The reaction mixture will turn dark, indicating polymer formation.

  • Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a beaker containing an excess of rapidly stirring methanol (e.g., 250 mL).[8]

  • Isolation and Washing: Collect the polymer by vacuum filtration. Wash the solid thoroughly with methanol to remove residual oxidant and unreacted monomer.

  • (Optional) Reduction: To obtain the neutral, non-conductive form of the polymer, the collected solid can be resuspended in a solvent like chloroform and chemically reduced with a small amount of anhydrous hydrazine.[8] This will typically cause a color change. The polymer is then re-precipitated in methanol and dried.

  • Drying: Dry the final product under vacuum.

Causality and Insights:

  • Anhydrous Conditions: FeCl₃ is highly hygroscopic. Water can interfere with the polymerization and degrade the resulting polymer. An inert atmosphere prevents premature oxidation and side reactions.

  • Oxidant Ratio: The molar ratio of oxidant to monomer is a critical parameter that influences the polymer's molecular weight and defect density. An excess of oxidant is generally required to drive the reaction to completion.

  • Reverse Addition: In some cases, adding the oxidant solution to the monomer solution ("reverse addition") can help control the reaction rate and lead to higher molecular weight polymers.[8]

Experimental Workflow and Polymer Structure

The overall process, from monomer to characterized polymer, follows a logical sequence. The choice of polymerization route dictates the specific steps involved.

Diagram 1: General Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer 5-Ethylthiophene- 2-carbaldehyde Method1 Method 1: Acid-Catalyzed (HCl, Methanol) Monomer->Method1 Method2 Method 2: Oxidative (FeCl3, Chloroform) Monomer->Method2 Polymerization Polymerization (24-48h, RT) Method1->Polymerization Method2->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing (Solvents) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalPolymer Final Polymer (Powder) Drying->FinalPolymer FTIR FT-IR NMR 1H-NMR SEM SEM UVVis UV-Vis FinalPolymer->FTIR FinalPolymer->NMR FinalPolymer->SEM FinalPolymer->UVVis

Caption: Workflow for synthesis and characterization of the polymer.

Diagram 2: Polymerization of this compound

Caption: From monomer to the resulting polymer backbone.

Characterization Data

Characterization is essential to confirm the structure and morphology of the synthesized polymer. Based on analogous studies of poly(thiophene-2-carbaldehyde), the following results can be anticipated.[1][9]

Table 1: Spectroscopic and Physical Property Data

Property/TechniqueExpected Observation for Poly(this compound)Rationale
Appearance Dark greenish-black powder.[1]Indicates the formation of a conjugated polymer system.
Solubility Insoluble in common solvents like alcohols and ethers; partially soluble in THF, DMF, DMSO.[1]High molecular weight, rigid-rod polymers are often poorly soluble.
Melting Point Expected to be high, with decomposition (e.g., >300 °C).[1]Consistent with a stable, polymeric structure.
FT-IR Spectroscopy - Weakened C=O stretch (~1680 cm⁻¹) compared to monomer.- Persistence of C-H aromatic (~3100 cm⁻¹) and C=C thiophene ring (~1500-1000 cm⁻¹) peaks.[9]The aldehyde group is present but may be involved in the acid-catalyzed polymerization, hence the weakened peak. The thiophene ring remains the core structural unit.
¹H-NMR Spectroscopy - Broad signals for thiophene ring protons.- Peaks corresponding to the ethyl group (-CH₂- and -CH₃).- Signal for the aldehyde proton (-CHO) should be present.[1]Broadening of peaks is characteristic of polymers due to the distribution of chemical environments and restricted chain mobility.
UV-Vis Spectroscopy Multiple absorption peaks in the visible and near-IR range (e.g., ~440 nm, ~650 nm, ~750 nm).[9]These absorptions are characteristic of the π-π* transitions in the conjugated polythiophene backbone.

Table 2: Morphological and Elemental Analysis Data

TechniqueExpected ObservationRationale
Scanning Electron Microscopy (SEM) The polymer may consist of spherical particles, potentially clumped together to form larger clusters.[1]The morphology is highly dependent on the synthesis and precipitation conditions.
Energy-Dispersive X-ray (EDX) Analysis Presence of Carbon (C), Sulfur (S), and Oxygen (O). If prepared via Method 2, residual Chlorine (Cl) from the oxidant may be detected.[1]Confirms the elemental composition of the polymer, consistent with its chemical structure.

Conclusion

The polymerization of this compound presents a viable route to producing functionalized conductive polymers. The acid-catalyzed method offers a straightforward approach that has been proven effective for the parent thiophene-2-carbaldehyde, while oxidative polymerization provides a more direct path to a conjugated backbone, albeit with greater sensitivity to reaction conditions. The choice of method will depend on the desired polymer properties and the available laboratory infrastructure. The aldehyde functionality integrated into the polymer backbone opens up extensive possibilities for creating advanced materials for a new generation of electronic and biomedical devices.

References

The Versatile Role of 5-Ethylthiophene-2-carbaldehyde in the Synthesis of Novel Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and drug development, the thiophene nucleus is a privileged scaffold, renowned for its diverse biological activities.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[2][3] Among the vast array of thiophene-based synthons, 5-Ethylthiophene-2-carbaldehyde stands out as a particularly versatile and valuable starting material for the construction of novel and complex heterocyclic systems.

The strategic placement of the aldehyde group at the C2 position, activated by the electron-rich thiophene ring, coupled with the ethyl substituent at the C5 position, provides a unique combination of reactivity and lipophilicity. This allows for a wide range of chemical transformations, making it an ideal candidate for generating libraries of diverse heterocyclic compounds for drug discovery programs. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of various novel heterocycles utilizing this compound as a key precursor. We will delve into the mechanistic rationale behind key synthetic strategies and provide detailed, field-proven protocols to facilitate the successful implementation of these transformations in the laboratory.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of the aldehyde functional group in this compound is the cornerstone of its utility in heterocyclic synthesis. This section will explore several powerful and widely employed synthetic methodologies, elucidating the underlying mechanisms and showcasing their application in generating diverse heterocyclic cores.

Thieno[2,3-d]pyrimidines: A Gateway to Bioactive Scaffolds

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] A robust and efficient strategy for the synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence commencing with the versatile Gewald reaction.

The Gewald Reaction: A Multicomponent Approach to Highly Substituted Thiophenes

The Gewald reaction is a one-pot, multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[6][7] This reaction provides a direct and atom-economical route to polysubstituted 2-aminothiophenes, which are key intermediates for the synthesis of thienopyrimidines. While this compound itself is the target starting material for subsequent reactions, understanding the Gewald synthesis is crucial as it provides the foundation for building the pyrimidine ring onto a pre-functionalized thiophene. For instance, starting from a ketone precursor that would yield a 5-ethyl-substituted 2-aminothiophene allows for a convergent synthetic strategy.

Mechanism of Thienopyrimidine Formation

The synthesis of the thieno[2,3-d]pyrimidine core from a 2-aminothiophene-3-carboxylate intermediate, such as that derived from a Gewald-type synthesis, typically proceeds through cyclocondensation with a suitable one-carbon synthon, like formamide.[8] The initial 2-aminothiophene derivative undergoes reaction with formamide at elevated temperatures. The reaction involves the formation of an N-formyl intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the thiophene nitrogen onto the formyl carbon, followed by dehydration to yield the final thieno[2,3-d]pyrimidin-4(3H)-one.

G cluster_0 Gewald Reaction Product cluster_1 Thienopyrimidine Synthesis 2-Aminothiophene Ethyl 2-amino-5-ethylthiophene-3-carboxylate Formamide Formamide (HCONH2) 2-Aminothiophene->Formamide Reflux Intermediate N-Formyl Intermediate Formamide->Intermediate Condensation Thienopyrimidine 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one Intermediate->Thienopyrimidine Intramolecular Cyclization & Dehydration

Figure 1: Synthetic workflow for thienopyrimidine synthesis.

Pyridines via Hantzsch Synthesis: A Classic Multicomponent Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to a wide variety of dihydropyridine and pyridine derivatives.[1][3][9][10] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The resulting dihydropyridine can then be oxidized to the corresponding aromatic pyridine.

Mechanism of the Hantzsch Pyridine Synthesis

The reaction mechanism is believed to proceed through two key intermediates.[11][12] The first is an enamine, formed from the reaction of the β-ketoester with ammonia. The second is an α,β-unsaturated carbonyl compound, generated via a Knoevenagel condensation of the aldehyde (this compound) with the second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, affords the dihydropyridine ring. A final oxidation step, often facilitated by an oxidizing agent or occurring spontaneously through air oxidation, leads to the aromatic pyridine product.

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Ring Formation cluster_3 Final Product Aldehyde This compound Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + β-Ketoester (Knoevenagel) Ketoester β-Ketoester (2 eq.) Enamine Enamine Ketoester->Enamine + Ammonia Ammonia Ammonia Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Unsaturated_Carbonyl->Michael_Adduct Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Figure 2: Hantzsch pyridine synthesis pathway.

Thiazoles: Building Blocks for Bioactive Molecules

Thiazole-containing compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14] A common and effective method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thioamide or a related derivative.

Synthesis of Thiazoles from this compound

The synthesis of thiazoles from this compound typically proceeds via a two-step sequence. First, the aldehyde is condensed with thiosemicarbazide to form the corresponding thiosemicarbazone.[15][16] This intermediate then undergoes cyclocondensation with an α-haloketone, such as phenacyl bromide, to afford the desired thiazole derivative.

Mechanism of Thiazole Formation

The mechanism of the Hantzsch thiazole synthesis involves the initial formation of a thioamide-like intermediate (the thiosemicarbazone). The sulfur atom of the thiosemicarbazone acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the former α-haloketone moiety. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Oxazoles via Van Leusen Synthesis: A Powerful Tool for Heterocycle Construction

The oxazole ring is another important heterocyclic scaffold found in numerous natural products and pharmaceuticals.[4][17] The Van Leusen oxazole synthesis is a highly efficient method for the preparation of 5-substituted oxazoles from aldehydes.[6][17]

Mechanism of the Van Leusen Oxazole Synthesis

This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[18] In the presence of a base, TosMIC is deprotonated to form a nucleophilic carbanion. This carbanion then adds to the carbonyl group of this compound. The resulting adduct undergoes an intramolecular cyclization, with the oxygen attacking the isocyanide carbon. Finally, elimination of the tosyl group and a proton leads to the formation of the aromatic oxazole ring.

Pyrazoles from Chalcone Intermediates: A Versatile Synthetic Route

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[19][20] A common and versatile approach to the synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

Synthesis of Pyrazoles from this compound

The synthesis of pyrazoles from this compound typically begins with a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone) to form a chalcone (an α,β-unsaturated ketone).[2] This chalcone intermediate is then reacted with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, to yield the desired pyrazole.

Mechanism of Pyrazole Formation

The reaction of the chalcone with hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of various heterocyclic compounds from this compound. These protocols are based on established literature procedures and have been adapted for clarity and reproducibility.

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(5-ethylthiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

This protocol describes the Claisen-Schmidt condensation of this compound with 4-chloroacetophenone to form a key chalcone intermediate for pyrimidine and pyrazole synthesis.[1]

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Ethanol

  • Sodium hydroxide (20% aqueous solution)

  • Dilute Hydrochloric Acid

  • Crushed Ice

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and 4-chloroacetophenone (0.01 mol) in 20 mL of ethanol.

  • With continuous stirring at room temperature, slowly add 20% aqueous sodium hydroxide solution as a catalyst.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture onto crushed ice.

  • Acidify the mixture with a small amount of dilute hydrochloric acid to neutralize the excess sodium hydroxide.

  • Filter the resulting solid precipitate and wash it thoroughly with cold water.

  • Dry the solid product and recrystallize it from ethanol to obtain the pure chalcone.

ReactantMolar RatioSolventCatalystReaction TimeYield (%)
This compound1Ethanol20% NaOH4-6 h~85-95
4-Chloroacetophenone1
Protocol 2: Synthesis of 6-(4-chlorophenyl)-4-(5-ethylthiophen-2-yl)pyrimidin-2-amine

This protocol details the cyclization of the previously synthesized chalcone with guanidine hydrochloride to form a substituted pyrimidine.[7]

Materials:

  • (E)-1-(4-chlorophenyl)-3-(5-ethylthiophen-2-yl)prop-2-en-1-one (Chalcone from Protocol 1)

  • Guanidine hydrochloride

  • Sodium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

ReactantMolar RatioSolventBaseReaction TimeYield (%)
Chalcone1EthanolNaOH6-8 h~70-80
Guanidine hydrochloride1
Protocol 3: Synthesis of Diethyl 2,6-dimethyl-4-(5-ethylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Reaction)

This protocol describes the Hantzsch synthesis of a dihydropyridine derivative using this compound.[3][9][10]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (0.01 mol), ethyl acetoacetate (0.02 mol), and ammonium acetate (0.015 mol) in ethanol.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

ReactantMolar RatioSolventNitrogen SourceReaction TimeYield (%)
This compound1EthanolAmmonium acetate4-6 h~80-90
Ethyl acetoacetate2
Protocol 4: Synthesis of 2-(1-(5-ethylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (Thiosemicarbazone Intermediate)

This protocol outlines the formation of a thiosemicarbazone, a key intermediate for thiazole synthesis.[16]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure thiosemicarbazone.

ReactantMolar RatioSolventCatalystReaction TimeYield (%)
This compound1EthanolAcetic acid2-3 h>90
Thiosemicarbazide1
Protocol 5: Synthesis of 5-(5-ethylthiophen-2-yl)oxazole (Van Leusen Synthesis)

This protocol describes the synthesis of an oxazole derivative from this compound using TosMIC.[6][17]

Materials:

  • This compound

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate

  • Methanol

  • Dichloromethane

Procedure:

  • To a stirred solution of this compound (0.01 mol) and TosMIC (0.01 mol) in methanol, add potassium carbonate (0.02 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction by TLC.

  • After completion, evaporate the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure oxazole derivative.

ReactantMolar RatioSolventBaseReaction TimeYield (%)
This compound1MethanolK2CO310-12 h~60-70
TosMIC1

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The methodologies outlined in this application note, including the Gewald reaction sequence for thienopyrimidines, the Hantzsch synthesis for pyridines, the formation of thiazoles and pyrazoles via chalcone intermediates, and the Van Leusen synthesis for oxazoles, provide researchers with a powerful toolkit for generating libraries of potentially bioactive molecules.

The continued exploration of multi-component reactions and the development of more sustainable, green chemistry approaches will undoubtedly further expand the synthetic utility of this compound.[21] The strategic application of this synthon in combinatorial chemistry and diversity-oriented synthesis holds immense promise for the discovery of next-generation therapeutics. It is our hope that the detailed protocols and mechanistic insights provided herein will serve as a valuable resource for scientists engaged in the exciting and ever-evolving field of heterocyclic chemistry and drug discovery.

References

The Thiophene Scaffold: Application Notes and Protocols for the Synthesis and Evaluation of 5-Ethylthiophene-2-carbaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Thiophene in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its status as a "privileged scaffold." This allows for the development of derivatives with enhanced pharmacological profiles. The sulfur atom in the thiophene ring can engage in hydrogen bonding, which can improve the interaction between the drug and its biological target.[1] This guide focuses on the derivatives of 5-Ethylthiophene-2-carbaldehyde, a versatile starting material for the synthesis of novel therapeutic agents. We will explore the synthesis of key derivatives, provide detailed protocols for their biological evaluation, and discuss their structure-activity relationships (SAR) and mechanisms of action.

PART 1: Synthesis of Bioactive this compound Derivatives

The aldehyde functional group at the 2-position of the 5-ethylthiophene ring is highly reactive and serves as a key handle for the synthesis of a diverse array of derivatives.[2] We will focus on three major classes of derivatives with significant potential in medicinal chemistry: Schiff bases, chalcones, and hydrazones.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde. This reaction is a cornerstone of combinatorial chemistry for generating diverse molecular libraries. The resulting C=N double bond is crucial for the biological activity of many Schiff base derivatives.

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine, and its boiling point is suitable for refluxing the reaction without degrading the reactants or products.

  • Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the oxygen atom of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

  • Reflux: Heating the reaction mixture increases the rate of reaction, allowing the equilibrium to be reached faster.

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.

Protocol 2: General Procedure for the Synthesis of Chalcones from this compound

  • Reaction Setup: Dissolve an equimolar amount of this compound (1 mmol) and a substituted acetophenone (1 mmol) in 15-20 mL of ethanol in a flask.

  • Base Addition: To this solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide (KOH).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.

  • Isolation and Purification: The precipitated chalcone is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol or another suitable solvent will yield the pure product.[3][4]

Causality of Experimental Choices:

  • Base Catalysis: The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the this compound.

  • Room Temperature Reaction: The Claisen-Schmidt condensation is often efficient at room temperature, minimizing the formation of side products.

Synthesis of Hydrazones

Hydrazones are formed by the reaction of an aldehyde or ketone with a hydrazine derivative. The resulting C=N-N linkage is a key feature in many biologically active molecules.

Protocol 3: General Procedure for the Synthesis of Hydrazones from this compound

  • Reaction Setup: Dissolve this compound (1 mmol) in 20 mL of ethanol.

  • Addition of Hydrazine: Add an equimolar amount (1 mmol) of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide) to the solution.[5]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Isolation and Purification: After cooling, the precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried. Recrystallization can be performed if necessary.[6]

Causality of Experimental Choices:

  • Acid Catalysis: Similar to Schiff base formation, the acid catalyst activates the aldehyde group for nucleophilic attack by the hydrazine.

  • Ethanol as Solvent: Provides a suitable medium for the reactants and facilitates the reaction upon heating.

PART 2: Biological Evaluation of this compound Derivatives

The synthesized derivatives can be screened for a variety of biological activities. Here, we provide protocols for assessing their anticancer and antimicrobial potential.

Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol 5: Broth Microdilution Assay for MIC Determination

  • Preparation of Compounds: Prepare stock solutions of the synthesized derivatives in DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare compound stock solutions C Perform serial dilutions in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate plates D->E F Observe for microbial growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

PART 3: Structure-Activity Relationship and Mechanism of Action

The biological activity of this compound derivatives is highly dependent on the nature of the substituents.

Structure-Activity Relationship (SAR)
Derivative ClassKey Structural Features for ActivityTherapeutic TargetReference
Schiff Bases Electron-withdrawing groups (e.g., -Cl, -NO2) on the aniline ring often enhance antimicrobial activity.Bacteria, Fungi[8]
Chalcones Electron-donating groups on the B-ring can increase anticancer activity. The α,β-unsaturated ketone moiety is crucial.Cancer Cells[10]
Hydrazones The presence of a hydrazone moiety (-C=N-NH-) is critical for biological activity. Substituents on the hydrazine part can modulate potency.Cancer Cells, Bacteria[7]
Mechanism of Action: Modulation of Signaling Pathways

Thiophene derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways.

  • NF-κB Signaling Pathway: Some thiophene-based chalcones can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers and inflammatory diseases. Inhibition of NF-κB can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.[11][12]

  • MAPK and PI3K/Akt Signaling Pathways: Thiophene derivatives have also been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[13][14] These pathways are critical for cell proliferation, differentiation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[15][16]

Signaling_Pathways cluster_stimuli External Stimuli cluster_response Cellular Response Stimuli Growth Factors, Cytokines MAPKKK MAPKKK Stimuli->MAPKKK PI3K PI3K Stimuli->PI3K IKK IKK Stimuli->IKK Response Proliferation, Survival, Inflammation Thiophene This compound Derivatives MAPK MAPK Thiophene->MAPK Inhibition Akt Akt Thiophene->Akt Inhibition NFkB NFkB Thiophene->NFkB Inhibition MAPK->Response Akt->Response NFkB->Response

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry. The straightforward synthesis of Schiff bases, chalcones, and hydrazones, coupled with their diverse biological activities, makes this scaffold an attractive area for further research and drug development. The protocols and insights provided in this guide are intended to facilitate the exploration of these promising compounds by researchers in the field.

References

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 5-Ethylthiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophene-containing compounds have emerged as a promising class due to their diverse biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 5-Ethylthiophene-2-carbaldehyde derivatives. It outlines the scientific rationale, detailed experimental protocols for determining key antimicrobial metrics, and frameworks for data interpretation and structure-activity relationship (SAR) analysis. The methodologies are grounded in established standards to ensure robustness and reproducibility.[4][5]

Scientific Background & Rationale

The Thiophene Scaffold in Antimicrobial Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, recognized as a "privileged scaffold" in medicinal chemistry.[3] Its structural features, including the ability of the sulfur atom to participate in hydrogen bonding, allow for potent interactions with biological targets.[3] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The this compound core provides a versatile platform for synthetic modification, allowing chemists to systematically alter substituents and explore their impact on biological activity.[6][7]

Postulated Mechanisms of Action

While the precise mechanism can vary between derivatives, thiophene-based compounds are thought to exert their antimicrobial effects through several pathways. Evidence suggests that some derivatives can disrupt microbial membrane integrity, leading to increased permeability and cell death.[8][9] Other proposed mechanisms include the inhibition of essential enzymes or interference with DNA-related processes, similar to other thiophene-containing moieties that modulate enzyme-substrate complexes.[10] Molecular docking studies have further suggested that these compounds may bind to critical bacterial proteins, such as outer membrane proteins (OMPs), disrupting their function.[8][9]

The Importance of Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the therapeutic potential of a lead compound. By synthesizing a library of derivatives with varied functional groups at different positions on the thiophene ring and correlating these structural changes with antimicrobial potency, researchers can identify key molecular features required for activity.[2] For instance, the addition of electron-withdrawing groups or lipophilic moieties can significantly alter a compound's efficacy and spectrum.[11][12] This iterative process of synthesis and testing is fundamental to rational drug design.

Core Protocols for Antimicrobial Susceptibility Testing

Overall Experimental Workflow

The evaluation of novel antimicrobial compounds follows a hierarchical approach, starting with broad screening to determine inhibitory activity, followed by more detailed assays to understand the nature and dynamics of the antimicrobial effect.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Characterization of Activity cluster_2 Phase 3: Advanced Analysis Compound Synthesized Derivative Library MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound->MIC Screen for growth inhibition MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Distinguish -static vs -cidal SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Correlate structure with potency TimeKill Time-Kill Kinetic Assay MBC->TimeKill Analyze kill dynamics for potent compounds TimeKill->SAR Toxicity Preliminary Cytotoxicity Screening (e.g., MTT Assay) SAR->Toxicity Assess selectivity

Caption: Hierarchical workflow for evaluating novel antimicrobial agents.
Preparation of Test Compounds and Microbial Inocula

1. Compound Stock Solutions:

  • Rationale: A high-concentration, sterile stock solution is necessary for creating serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity or inhibition.

  • Protocol:

    • Accurately weigh 1-5 mg of the purified this compound derivative.

    • Dissolve the compound in 100% DMSO to create a stock concentration of 10 mg/mL (or 100x the highest desired test concentration).

    • Vortex thoroughly until fully dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. Store at -20°C.

2. Bacterial Inoculum Preparation:

  • Rationale: Standardizing the number of bacteria at the start of the experiment is critical for the reproducibility of MIC results. The 0.5 McFarland turbidity standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL).[13][14]

  • Protocol:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile tube containing 3-5 mL of a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard. Use a spectrophotometer (OD₆₀₀ ≈ 0.08–0.13) or a densitometer for accuracy.

    • Dilute this standardized suspension 1:150 in the assay broth to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted by half upon addition to the plate, resulting in the target starting inoculum of 5 x 10⁵ CFU/mL.[13]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This method is widely used for its efficiency and quantitative results.[5][13]

  • Materials:

    • Sterile 96-well flat-bottom microtiter plates

    • Test compound stock solution (e.g., 1280 µg/mL)

    • Standard antibiotic stock solution (e.g., Ampicillin, Gentamicin)

    • Prepared bacterial inoculum (1 x 10⁶ CFU/mL)

    • Sterile broth medium (e.g., Mueller-Hinton Broth)

    • Multichannel pipette

  • Step-by-Step Methodology:

    • Plate Setup: Add 100 µL of sterile broth to wells in columns 2 through 12.

    • Compound Addition: Add 200 µL of the test compound stock solution at 2x the highest desired final concentration (e.g., 128 µg/mL) to the wells in column 1.

    • Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Controls:

      • Column 11 (Growth Control): Add 100 µL of broth. This well will receive bacteria but no compound.

      • Column 12 (Sterility Control): Add 200 µL of broth. This well receives no bacteria and no compound.

    • Inoculation: Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to all wells from column 1 to 11. Do not add bacteria to column 12. The final volume in each well is now 200 µL, and the starting bacterial concentration is 5 x 10⁵ CFU/mL.

    • Incubation: Seal the plate with a breathable film or place it in a humidified container. Incubate at 37°C for 16-20 hours.

    • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) agents.

  • Methodology:

    • Following the determination of the MIC from the 96-well plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antimicrobial activity over time.[4][15]

  • Methodology:

    • Prepare several flasks containing broth with a starting bacterial inoculum of 5 x 10⁵ CFU/mL.

    • Add the test compound to different flasks at concentrations relevant to the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Analysis and Interpretation

MIC/MBC Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison across different derivatives and microbial strains.

Compound IDDerivative Structure (R-group)Gram (+) S. aureus MIC (µg/mL)Gram (+) S. aureus MBC (µg/mL)Gram (-) E. coli MIC (µg/mL)Gram (-) E. coli MBC (µg/mL)
ET-01 -H32>64>64>64
ET-02 -NO₂8163264
ET-03 -Cl481632
ET-04 -OCH₃64>64>64>64
Ampicillin (Control)0.5148

Data are hypothetical and for illustrative purposes only.

Building a Structure-Activity Relationship (SAR) Table
Position on Thiophene RingSubstituentObservationImplication
Position X Electron-withdrawing (-NO₂, -Cl)Increased potency (Lower MIC)Electronic effects are critical; potential interaction with an electron-rich target site.
Position X Electron-donating (-OCH₃)Decreased potency (Higher MIC)Donating groups are unfavorable for activity.
Position X Halogen (-Cl)Highest potencySuggests a key hydrophobic or halogen-bonding interaction at the target site.

This analysis guides the next round of chemical synthesis to design more potent compounds.

Advanced & Complementary Assays

Membrane Permeability Assay

To investigate if the compounds act by disrupting the bacterial membrane, a fluorescence-based assay can be used.[8][9]

G cluster_0 Bacterial Cell cluster_1 Cell + Thiophene Derivative cell Intact Membrane Propidium Iodide (PI) Excluded No Fluorescence disrupted_cell Disrupted Membrane PI Enters & Binds DNA Red Fluorescence cell->disrupted_cell Membrane Damage

Caption: Principle of the membrane permeability assay using a fluorescent dye.
  • Principle: Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If a compound damages the cell membrane, PI can enter the cell, bind to DNA, and fluoresce, which can be quantified.

  • Brief Protocol:

    • Treat a bacterial suspension with the test compound at its MIC.

    • Add PI to the suspension.

    • Measure the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane damage.

Preliminary Cytotoxicity Screening

It is essential to ensure that the antimicrobial compounds are selective for microbial cells over host cells. The MTT assay is a standard colorimetric method to assess cell viability.[13]

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable mammalian cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Brief Protocol:

    • Seed a 96-well plate with a mammalian cell line (e.g., HEK293, HepG2).

    • After cell attachment, treat the cells with serial dilutions of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability (cytotoxicity).

Conclusion

The this compound scaffold represents a valuable starting point for the development of new antimicrobial agents. By employing the systematic protocols detailed in this guide—from initial MIC screening to advanced mechanistic and cytotoxicity assays—researchers can effectively characterize the activity of novel derivatives. This structured approach facilitates the identification of potent and selective compounds and provides the critical data needed to build robust structure-activity relationships, paving the way for the next generation of antimicrobial therapeutics.

References

cytotoxic studies of compounds derived from 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cytotoxic Evaluation of Novel 5-Ethylthiophene-2-carbaldehyde Derivatives

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of the Thiophene Scaffold

The search for more effective and less toxic cancer therapies is a primary focus of modern drug discovery.[1][2] Within medicinal chemistry, heterocyclic compounds are pivotal due to their wide range of biological activities.[3][4] The thiophene ring, a sulfur-containing heterocycle, has emerged as a particularly influential scaffold for developing molecules with potent anticancer profiles.[2][3] Thiophene derivatives exhibit a remarkable diversity of biological actions, including antioxidant, anti-inflammatory, and antimicrobial properties, but it is their anticancer activity that has garnered significant interest.[1][2]

These compounds can bind to a wide array of cancer-specific protein targets, and their biological effects are often mediated through the inhibition of critical signaling pathways involved in cancer progression.[3][4] Key anticancer mechanisms associated with thiophene derivatives include topoisomerase inhibition, tyrosine kinase inhibition, interaction with tubulin, and the induction of apoptosis through the generation of reactive oxygen species.[1][2]

This compound is an excellent starting scaffold for the synthesis of novel derivatives. Its aldehyde functional group provides a reactive site for the straightforward synthesis of various compound classes, including chalcones and Schiff bases, which have shown considerable promise as cytotoxic agents. This guide provides a comprehensive overview and detailed protocols for the cytotoxic evaluation of such novel derivatives, designed for researchers, scientists, and drug development professionals.

PART 1: Synthesis of Bioactive Derivatives from this compound

The versatility of the aldehyde group in this compound allows for its use in classic condensation reactions to generate diverse libraries of compounds.

A. Synthesis of Thiophene-Based Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde (this compound) and a ketone (typically an acetophenone derivative). This reaction creates the characteristic α,β-unsaturated ketone backbone of the chalcone structure, which is crucial for its biological activity.[5] Recent studies have consistently shown that chalcones exhibit significant cytotoxicity against various human cancer cell lines, often by inducing apoptosis.[6]

B. Synthesis of Thiophene-Based Schiff Bases (Imines)

Schiff bases are formed through the condensation of a primary amine with an aldehyde.[7] The resulting imine or azomethine group (-C=N-) is considered critical to the biological activity of these compounds.[7] Thiophene-derived Schiff bases have demonstrated potent cytotoxic and antiproliferative activity against multiple cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers.[8][9]

PART 2: Core Principles of In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel compounds is a cornerstone of drug discovery.[10][11] This process typically follows a tiered approach, moving from broad screening to more detailed mechanistic studies. A successful workflow provides critical data on a compound's potency and its mode of action.

The initial step is often a high-throughput screening assay to measure cell viability, which reflects the overall metabolic health of a cell population.[11] Compounds identified as "hits" are then subjected to confirmatory assays that measure more direct markers of cell death, such as the loss of membrane integrity. Finally, mechanistic assays are employed to determine how the compounds are killing the cells, for instance, by inducing apoptosis (programmed cell death) or necrosis.[12] Distinguishing between these cell death pathways is crucial, as many effective anticancer drugs are designed specifically to trigger apoptosis.[13][14]

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A Synthesis of This compound Derivatives B Primary Screening: Cell Viability (MTT Assay) A->B Test Compound Library C Cytotoxicity Confirmation (LDH Assay) B->C Identify 'Hits' D IC50 Determination (Dose-Response Curve) C->D E Apoptosis vs. Necrosis (Annexin V / PI Staining) D->E Characterize Potent Compounds F Pathway Analysis (e.g., Caspase Activation) E->F

Figure 1: General workflow for assessing the in vitro cytotoxicity of novel compounds.

PART 3: Application Notes & Experimental Protocols

This section provides detailed, field-proven protocols for the essential assays used in cytotoxic studies.

Application Note 1: High-Throughput Screening for Cell Viability using the MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

  • Principle of the Assay : The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[15] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[17][18] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[15][19]

A Seed Cells in 96-well Plate B Incubate 24h (Allow Attachment) A->B C Treat with Thiophene Derivatives (Serial Dilutions) B->C D Incubate for 24, 48, or 72h C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Crystals (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Figure 2: Step-by-step workflow of the MTT Cell Viability Assay.

  • Detailed Protocol: MTT Assay

    • Cell Seeding : Harvest cells during their exponential growth phase. Using a hemocytometer, determine the cell density and seed into a 96-well plate at an optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to ensure proper cell attachment.[10][15]

    • Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour attachment period, carefully remove the old medium and add 100 µL of the medium containing the test compounds.[12] Be sure to include appropriate controls:

      • Vehicle Control : Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds.

      • Positive Control : Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control : Cells in culture medium only.

      • Blank : Medium only (no cells) to measure background absorbance.

    • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition : Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][12] Incubate the plate for an additional 2-4 hours at 37°C.[15]

    • Formazan Solubilization : Carefully aspirate the medium from each well without disturbing the cells or the insoluble purple formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[15]

    • Absorbance Measurement : Place the plate on an orbital shaker for 10-15 minutes to ensure the formazan crystals are fully dissolved.[15][18] Measure the absorbance using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[15]

    • Data Analysis : Calculate the percentage of cell viability using the formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

      • Plot a dose-response curve of % Viability versus compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[10][20]

Application Note 2: Measuring Cytotoxicity via Lactate Dehydrogenase (LDH) Release

The LDH assay is a widely used method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][21]

  • Principle of the Assay : LDH is a stable cytosolic enzyme that is present in all cells.[22] When the plasma membrane is compromised—a hallmark of cell death (necrosis or late apoptosis)—LDH leaks into the extracellular environment.[21] The assay quantifies this released LDH via an enzyme-coupled reaction that results in a colored product, with the amount of color being proportional to the number of damaged cells.[23] This provides a direct measure of cytotoxicity, complementing the metabolic data from the MTT assay.

  • Detailed Protocol: LDH Assay

    • Cell Seeding and Treatment : Prepare the 96-well plate with cells and test compounds exactly as described in steps 1 and 2 of the MTT protocol. It is crucial to set up three additional controls for each condition[23][24]:

      • Spontaneous LDH Release : Untreated cells.

      • Maximum LDH Release : Untreated cells lysed with a lysis buffer (e.g., Triton X-100) provided in the assay kit, 45 minutes before sample collection.

      • Medium Background : Culture medium without cells.

    • Incubation : Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

    • Supernatant Collection : After incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[24] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[12][24]

    • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[12]

    • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[12][25]

    • Stop Reaction : Add 50 µL of the stop solution provided in the kit to each well.[12][25]

    • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background.[25]

    • Data Analysis : Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Application Note 3: Elucidating the Mechanism of Cell Death via Apoptosis Assay

Understanding whether a compound induces apoptosis is critical, as this is the desired mechanism of action for many anticancer drugs.[13][26] Cell viability assays like MTT do not distinguish between cell death and simple growth inhibition.[13] Apoptosis assays provide this crucial mechanistic insight.

  • Principle of the Assay (Annexin V/PI Staining) : This flow cytometry-based assay uses two key reagents. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[10] This dual staining allows for the differentiation of four cell populations:

    • Viable Cells : Annexin V-negative and PI-negative.

    • Early Apoptotic Cells : Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells : Annexin V-positive and PI-positive.

    • Necrotic Cells : Annexin V-negative and PI-positive (less common).

G node_ext Extrinsic Pathway Ligand Binding (e.g., FasL, TRAIL) Death Receptor Activation Caspase-8 Activation node_common Common Execution Pathway Caspase-3 Activation Cleavage of Cellular Substrates Apoptosis (Cell Death) node_ext:f3->node_common:f1 Initiator to Effector node_int Intrinsic Pathway Cellular Stress (e.g., Drug Treatment) Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Caspase-9 Activation node_int:f4->node_common:f1 Initiator to Effector

Figure 3: Simplified overview of the major apoptosis signaling pathways.

  • Detailed Protocol: Annexin V/PI Staining

    • Cell Culture and Treatment : Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight. Treat the cells with the thiophene derivative at its IC₅₀ concentration (and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting : Harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells. Wash the collected cells with cold PBS.[10]

    • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[10]

    • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[10]

    • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour.[10] The data will be presented as a dot plot, which can be gated to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, and necrotic).

PART 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting results and comparing the potency of different compounds. IC₅₀ values are a key metric and should be summarized in a table.[10][12]

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of Novel this compound Derivatives

Compound IDDerivative TypeMCF-7 (Breast)[5][27]HeLa (Cervical)[28][29]HepG2 (Liver)[27][29]HCT-116 (Colon)[8]Selectivity Index*
TH-01 Chalcone12.5 ± 1.115.2 ± 1.821.3 ± 2.518.4 ± 2.04.2
TH-02 Chalcone8.9 ± 0.911.4 ± 1.315.8 ± 1.912.1 ± 1.56.8
TH-03 Schiff Base25.1 ± 2.330.5 ± 3.145.7 ± 4.233.6 ± 3.42.1
TH-04 Schiff Base18.4 ± 1.722.1 ± 2.429.0 ± 2.825.3 ± 2.63.3
Doxorubicin (Control)1.2 ± 0.21.5 ± 0.32.1 ± 0.41.8 ± 0.31.1

*Data are presented as mean ± standard deviation from three independent experiments. *Selectivity Index (SI) is a ratio of the IC₅₀ value in a normal cell line (e.g., HEK293, data not shown) to the IC₅₀ value in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

References

Application Notes & Protocols: Leveraging 5-Ethylthiophene-2-carbaldehyde in High-Performance Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Thiophene Derivatives in Organic Photovoltaics

Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost manufacturing, mechanical flexibility, and light weight.[1][2] The core of most high-performance OSCs is the bulk heterojunction (BHJ), an intimately mixed blend of electron-donating and electron-accepting organic semiconductor materials. Thiophene-based π-conjugated systems are foundational materials in this field, prized for their excellent light-harvesting capabilities, structural versatility, and inherent charge transport properties.[3] The ability to chemically modify the thiophene ring allows for precise tuning of the electronic and physical properties of the resulting materials, which is critical for optimizing device performance.

This document introduces 5-Ethylthiophene-2-carbaldehyde (ETCHO) , a versatile and strategic building block for the synthesis of advanced donor materials for OSCs. ETCHO is distinguished by two key functional features:

  • The Aldehyde Group (C=O): A highly reactive chemical handle that serves as a key starting point for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex conjugated monomers.

  • The Ethyl Side Chain (-CH₂CH₃): This alkyl group is not merely a passive substituent. It plays a crucial role in enhancing the solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based device fabrication.[4][5] Furthermore, the size and nature of such side chains are known to critically influence the molecular packing, blend morphology, and ultimately, the power conversion efficiency of the final device.[6][7]

These application notes provide a comprehensive guide for researchers and scientists, detailing the synthesis of novel donor-acceptor copolymers derived from ETCHO and the subsequent fabrication and characterization of organic solar cells.

Part 1: Synthesis of Donor-Acceptor (D-A) Copolymers from ETCHO

Core Concept: The Donor-Acceptor (D-A) Strategy

The D-A copolymer approach is a cornerstone of modern organic semiconductor design. By alternating electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone, it is possible to lower the material's bandgap, broaden its absorption spectrum to better match solar irradiance, and tune its frontier molecular orbital (HOMO/LUMO) energy levels.[8][9] The aldehyde functionality of ETCHO makes it an ideal starting point for constructing monomers that can be incorporated into such D-A architectures.

Protocol 1.1: Synthesis of a Key Intermediate via Knoevenagel Condensation

The Knoevenagel condensation is an effective method for converting the aldehyde group of ETCHO into a carbon-carbon double bond, extending the π-conjugation and introducing an electron-accepting moiety. This protocol describes the reaction of ETCHO with 2-(3-ethyl-4-oxothiazolidin-2-ylidene)malononitrile, a common acceptor building block.

Rationale: This reaction creates a new, larger monomer where the electron-donating ethylthiophene unit is directly linked to a strong electron-accepting group via a vinyl bridge. This "push-pull" structure is fundamental for creating materials with strong intramolecular charge transfer characteristics, which is beneficial for light absorption.

Caption: Knoevenagel condensation of ETCHO with an acceptor.

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.40 g, 10 mmol) and 2-(3-ethyl-4-oxothiazolidin-2-ylidene)malononitrile (2.07 g, 10 mmol).

  • Solvent Addition: Add 40 mL of chloroform (CHCl₃) to the flask.

  • Catalyst: Add piperidine (0.1 mL) as a basic catalyst.

  • Reaction: Heat the mixture to reflux (approximately 60-65°C) and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, wash the reaction mixture with 1M hydrochloric acid (HCl) (2 x 30 mL) and then with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure vinyl-linked intermediate.

Protocol 1.2: Synthesis of D-A Copolymer via Stille Coupling

The intermediate synthesized in Protocol 1.1 can be further functionalized (e.g., brominated) and then copolymerized with a stannylated comonomer, such as a benzodithiophene (BDT) derivative, using a palladium-catalyzed Stille cross-coupling reaction.[10]

Rationale: Stille coupling is a robust and widely used method for synthesizing conjugated polymers.[11] It offers good tolerance to various functional groups. The BDT unit is a popular electron-rich building block known for promoting high charge carrier mobility in polymers.[10] By combining our ETCHO-derived acceptor unit with a BDT donor unit, we can create a polymer with a low bandgap suitable for OSC applications.

Caption: D-A copolymer synthesis via Stille cross-coupling.

Step-by-Step Protocol:

  • Prerequisites: This protocol assumes the successful synthesis and subsequent di-bromination of the monomer from Protocol 1.1, and the availability of a distannylated comonomer like 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene.

  • Setup: In a Schlenk flask, under an inert argon atmosphere, dissolve the dibrominated ETCHO-derived monomer (1 equivalent) and the distannylated BDT monomer (1 equivalent) in anhydrous chlorobenzene.

  • Degassing: Degas the solution by bubbling with argon for 30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and the ligand, tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%).

  • Reaction: Heat the mixture to 110°C and stir vigorously for 48 hours. The solution will typically become darker and more viscous as the polymer forms.

  • End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours, followed by a small amount of 2-(trimethylstannyl)thiophene and stir for another 2 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirred methanol (500 mL). The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform or chlorobenzene.

  • Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum at 40°C for 24 hours.

Part 2: Device Fabrication and Characterization

Core Concept: From Polymer to Photovoltaic Device

The performance of an OSC is highly dependent on the device architecture and the processing conditions used to create the active layer. This section outlines a standard protocol for fabricating an inverted BHJ solar cell, a common and stable device structure.

Device_Architecture cluster_device Inverted OSC Architecture Glass Glass Substrate ITO ITO (Transparent Anode) HTL PEDOT:PSS (Hole Transport Layer) ActiveLayer Polymer:Acceptor Blend (Active Layer) ETL ZnO (Electron Transport Layer) Cathode Aluminum (Cathode)

Caption: Schematic of an inverted OSC device structure.

Protocol 2.1: Preparation of the Active Layer Solution
  • Materials: Dissolve the synthesized ETCHO-based polymer (e.g., 10 mg/mL) and a suitable non-fullerene acceptor like Y6 or PC₇₁BM in chloroform.

  • Ratio: The optimal donor:acceptor weight ratio must be determined experimentally, but a common starting point is 1:1.2.

  • Additives: Small amounts (e.g., 0.5% by volume) of an additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) are often used to help optimize the blend morphology.

  • Dissolution: Stir the mixture on a hotplate at ~40°C overnight in a sealed vial to ensure complete dissolution. Before use, filter the solution through a 0.45 µm PTFE syringe filter.

Protocol 2.2: Fabrication of the Organic Solar Cell

This protocol is performed in a cleanroom or a nitrogen-filled glovebox.

  • Substrate Cleaning: Sequentially sonicate pre-patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[12] Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.

  • Hole Transport Layer (HTL): Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40s.[12] Anneal the film at 140°C for 15 minutes in air. Transfer the substrates into a nitrogen glovebox.

  • Active Layer: Spin-coat the prepared active layer solution (from Protocol 2.1) onto the PEDOT:PSS layer. The spin speed and time (e.g., 1500 rpm for 60s) will need to be optimized to achieve the desired film thickness (~100 nm). Anneal the film at a predetermined optimal temperature (e.g., 110°C for 10 minutes).

  • Electron Transport Layer (ETL): Prepare a zinc oxide (ZnO) nanoparticle solution or a precursor solution. Spin-coat the ETL onto the active layer and anneal according to established procedures.[12]

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a top electrode of aluminum (Al, ~100 nm) through a shadow mask at a pressure below 5 x 10⁻⁶ Torr.

Device Characterization and Expected Performance

Devices should be characterized under a solar simulator with AM 1.5G illumination at 100 mW/cm². The key performance metrics are the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Table 1: Representative Performance of High-Efficiency Polythiophene-Based OSCs

Polymer Donor TypeAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PTVT-TBTP-ec90.85027.3578.83~17.8[13]
P5TCN-F25Y6N/AN/AN/A17.2[14]
PFETVT-TL15N/AN/AN/A>16.0[15]

Note: The performance of devices using novel polymers derived from ETCHO would be expected to fall within this high-performance range after thorough optimization.

References

use of 5-Ethylthiophene-2-carbaldehyde for fluorescent probe synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Fluorescent Probes Utilizing 5-Ethylthiophene-2-carbaldehyde

Introduction

The field of fluorescent probes represents a cornerstone of modern chemical biology, diagnostics, and materials science, enabling the real-time visualization and quantification of specific analytes within complex environments. The design of these molecular tools hinges on the selection of a core fluorophore that is both environmentally sensitive and synthetically versatile. Thiophene-based heterocyclic systems have emerged as a "privileged scaffold" in this domain, prized for their robust photophysical properties, high quantum yields, and tunable electronic characteristics.[1][2]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of This compound , a readily available and highly versatile building block, for the synthesis of novel fluorescent probes. We will delve into the fundamental design principles, provide detailed, field-proven protocols for synthesis and characterization, and explore the application of these probes for tasks such as selective metal ion detection.

Part I: Core Principles of Probe Design with this compound

The efficacy of a fluorescent probe is not accidental; it is the result of rational molecular engineering. The this compound scaffold provides an ideal starting point due to its inherent electronic properties and the strategic placement of its functional groups.

The Role of the Thiophene Moiety

The thiophene ring serves as an electron-rich π-conjugated system.[1] This property is fundamental to its function within a Donor-π-Acceptor (D-π-A) fluorophore architecture.[3] The ethyl group at the 5-position acts as a weak electron-donating group, subtly modulating the electronic density of the ring system, which can influence photostability and solubility. The aldehyde at the 2-position is the primary synthetic handle, an electrophilic site poised for reaction to extend the π-system and append a recognition unit.

Key Sensing Mechanisms

The conversion of a simple fluorophore into a "smart" probe requires the integration of a sensing mechanism that translates an analyte-binding event into a measurable change in fluorescence. Two predominant mechanisms are often engineered into thiophene-based probes:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, a recognition moiety with a specific orbital energy (often a nitrogen or sulfur-containing group) is positioned near the fluorophore. In the "off" state, excitation of the fluorophore is followed by the transfer of an electron from the recognition unit to the fluorophore, a non-radiative process that quenches fluorescence. Upon binding of a target analyte (e.g., a metal cation), the orbital energy of the recognition moiety is lowered, inhibiting the electron transfer and restoring fluorescence in a "turn-on" response.[1][4]

  • Intramolecular Charge Transfer (ICT): In ICT probes, the molecule possesses a significant dipole moment in the excited state due to the transfer of electron density from a donor to an acceptor portion of the molecule.[5] The energy of this charge-transfer state, and thus the emission wavelength and intensity, is highly sensitive to the local environment and to interactions with an analyte. Analyte binding can enhance or restrict this charge transfer, leading to a ratiometric or intensity-based signal.

Primary Synthetic Strategies

The aldehyde functionality of this compound is perfectly suited for two powerful classical organic reactions to construct the final probe.

  • Knoevenagel Condensation: This reaction forms a new carbon-carbon double bond by reacting the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).[6][7] This is an exceptionally reliable method for extending the π-conjugated system and installing electron-withdrawing groups or chelating sites.[8]

  • Schiff Base Formation: The condensation of the aldehyde with a primary amine yields an imine or Schiff base (-C=N-).[9][10] This is a straightforward and efficient way to link the thiophene fluorophore to a recognition unit, such as an aniline, aminophenol, or a more complex ligand system.[11]

Part II: Synthesis and Characterization Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of a representative fluorescent probe via Knoevenagel condensation.

Protocol 1: Synthesis of a Thiophene-Based Probe (TEP) for Metal Ion Detection

This protocol details the synthesis of (E)-2-((5-ethylthiophen-2-yl)methylene)malononitrile (TEP), a probe designed for potential metal ion sensing, via a base-catalyzed Knoevenagel condensation.

Reaction Rationale: The reaction extends the π-conjugation of the thiophene ring with the dicyanovinyl group, a strong electron acceptor. This creates a D-π-A structure sensitive to its environment. The two nitrile nitrogen atoms can act as a potential binding site for metal ions, which would perturb the ICT character of the molecule and modulate its fluorescence.

Reaction Scheme:

Materials and Reagents

Reagent/MaterialSupplierGradeQuantity
This compoundSigma-Aldrich98%1.40 g (10.0 mmol)
MalononitrileAcros Organics99%0.73 g (11.0 mmol)
Ethanol (EtOH)FisherAnhydrous50 mL
PiperidineAlfa Aesar99%~0.5 mL (catalytic)
Dichloromethane (DCM)VWRACS GradeFor chromatography
HexaneVWRACS GradeFor chromatography
Silica GelSorbent Tech.60 Å, 40-63 µmAs needed

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10.0 mmol) and ethanol (50 mL). Stir at room temperature until the aldehyde is fully dissolved.

  • Add malononitrile (0.73 g, 11.0 mmol, 1.1 equivalents) to the solution. Stir for 5 minutes.

  • Add piperidine (~0.5 mL) dropwise to the reaction mixture. A color change to deep yellow or orange and the formation of a precipitate may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:DCM eluent system. The starting aldehyde should be consumed, and a new, lower Rf, UV-active spot should appear.

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crude product with 20 mL of cold ethanol.

  • The crude product can be further purified by flash column chromatography on silica gel using a hexane/DCM gradient to yield a bright yellow solid.

  • Dry the final product under vacuum. Expected yield: 80-90%.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the ethyl group protons, the thiophene ring protons, and the newly formed vinyl proton.

  • ¹³C NMR (101 MHz, CDCl₃): Resonances for the ethyl carbons, thiophene carbons, the three cyano-vinyl carbons, and the two nitrile carbons.

  • HRMS (ESI): Calculated mass for C₁₀H₈N₂S [M+H]⁺ should match the observed mass.

Part III: Photophysical Evaluation and Sensing Application

Once synthesized and purified, the probe must be characterized to understand its optical properties and evaluate its performance as a sensor.

Protocol 2: Photophysical Characterization of Probe TEP

Objective: To determine the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF) of the TEP probe.

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of TEP in spectroscopic grade acetonitrile (MeCN).

  • Working Solution: Prepare a 10 µM working solution by diluting the stock solution in MeCN.

  • UV-Vis Absorption: Using a UV-Vis spectrophotometer, scan the absorbance of the 10 µM solution from 300 nm to 600 nm to determine the λabs.

  • Fluorescence Emission: Using a fluorometer, excite the 10 µM solution at its λabs and record the emission spectrum to determine the λem. The Stokes shift is calculated as (λem - λabs).

  • Quantum Yield Determination: The quantum yield can be determined using a relative method with a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). Measure the integrated fluorescence intensity and absorbance of both the TEP solution and the standard at the same excitation wavelength. The quantum yield is calculated using the following equation:

    ΦTEP = ΦStd * (ITEP / IStd) * (AStd / ATEP) * (ηTEP² / ηStd²)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 3: Evaluation of TEP as a Fluorescent Sensor for Metal Ions

Objective: To assess the selectivity and sensitivity of the TEP probe for various metal ions.

Procedure:

  • Prepare Metal Ion Solutions: Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in MeCN.

  • Selectivity Test:

    • To a series of cuvettes, add the 10 µM TEP solution in MeCN.

    • Record the initial fluorescence spectrum of TEP alone.

    • To each cuvette, add 10 equivalents of a different metal ion stock solution.

    • After a 5-minute incubation, record the fluorescence spectrum for each sample.

    • Compare the fluorescence intensity changes to identify selective responses.

  • Sensitivity Test (Titration):

    • If a selective response is observed (e.g., for Zn²⁺), perform a fluorescence titration.

    • To a cuvette containing 10 µM TEP solution, add incremental amounts of the target metal ion (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at λem against the concentration of the metal ion to determine the binding stoichiometry and calculate the limit of detection (LOD).

Data Presentation: Expected Photophysical and Sensing Properties

PropertyExpected Value/Result
λabs (in MeCN)~400-450 nm
λem (in MeCN)~500-550 nm
Stokes Shift> 80 nm
Fluorescence Quantum YieldModerate (0.1 - 0.4)
SelectivitySignificant fluorescence enhancement only with certain ions
Limit of Detection (LOD)Low micromolar (µM) to nanomolar (nM) range

Part IV: Workflow and Mechanism Visualization

Diagrams are essential for conceptualizing the experimental process and the underlying scientific principles.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Application A 5-Ethylthiophene- 2-carbaldehyde B Knoevenagel Condensation A->B C Crude Product B->C D Purification (Chromatography) C->D E Pure Probe (TEP) D->E F Structural (NMR, HRMS) E->F G Photophysical (Abs, Em, QY) E->G H Sensing Assay (Selectivity, Titration) G->H I Data Analysis H->I

Caption: General experimental workflow from starting material to data analysis.

G cluster_mechanism PET Sensing Mechanism ('Turn-On') Probe_Off Probe (Low Fluorescence) Complex_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Complex_On Binding Inhibits PET Quenching Analyte Analyte (e.g., Zn²⁺) Analyte->Complex_On

Caption: Conceptual diagram of a 'Turn-On' PET sensing mechanism.

Conclusion

This compound is a powerful and cost-effective precursor for the development of sophisticated fluorescent probes. Its straightforward reactivity via cornerstone reactions like the Knoevenagel condensation and Schiff base formation allows for the rapid generation of molecular diversity. By rationally designing probes that incorporate established sensing mechanisms such as PET and ICT, researchers can create sensitive and selective tools for detecting a wide range of analytes, from metal ions to changes in physiological pH. The protocols and principles outlined in this guide provide a solid foundation for any research program aiming to leverage thiophene-based fluorophores for innovative applications in chemistry, biology, and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-Ethylthiophene-2-carbaldehyde. As a heteroaromatic aldehyde, this substrate presents unique challenges and opportunities for optimization. This document will provide a framework for rational experimental design and problem-solving.

I. Understanding the System: Key Challenges

The Suzuki coupling of this compound involves the reaction of an organoboron species with a halogenated this compound (typically a bromo- or iodo-derivative) in the presence of a palladium catalyst and a base. While a powerful C-C bond-forming reaction, several factors can influence its success.

  • Catalyst Deactivation: The aldehyde functionality can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition.

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct and reducing the yield of the desired coupled product.[1][2]

  • Homocoupling: The organoboron reagent can couple with itself, another common side reaction that consumes starting material.[1]

  • Steric Hindrance: The ethyl group at the 5-position and the aldehyde at the 2-position can create steric congestion around the reactive site, potentially slowing down the catalytic cycle.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the Suzuki coupling of this compound and provides a systematic approach to troubleshooting.

Symptom 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst 1. Use a Pre-activated Catalyst: Consider using a pre-catalyst like a G3 or G4 Buchwald pre-catalyst which is more air- and moisture-stable.[3] 2. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Oxygen can oxidize the active Pd(0) species.[2] 3. Ligand Choice: For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[1][4]
Inefficient Transmetalation 1. Base Selection: The choice of base is critical for activating the boronic acid.[1] Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. K₃PO₄ is often a good starting point for heteroaromatic couplings.[5][6] 2. Solvent System: Ensure your chosen solvent system (e.g., 1,4-dioxane/water, toluene/water) allows for sufficient solubility of the base and boronic acid derivative.[6]
Boronic Acid Decomposition 1. Use Boronic Esters: Pinacol (BPin) or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.[1] 2. Anhydrous Conditions: If protodeboronation is suspected, try running the reaction under anhydrous conditions with a non-aqueous base like K₃PO₄.[1]
Symptom 2: Significant Side Product Formation
Side Product Mitigation Strategies
Protodeboronation Product 1. Minimize Water: Use anhydrous and degassed solvents. If an aqueous base is necessary, use the minimum amount required.[1] 2. Use Boronic Esters: As mentioned above, boronic esters are more robust.[1] 3. Optimize Base: A weaker base or shorter reaction time might reduce the extent of this side reaction.
Homocoupling Product 1. Thorough Degassing: The presence of oxygen can promote homocoupling.[7] Ensure your reaction is performed under a strict inert atmosphere. 2. Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[8]
Dehalogenation of Starting Material 1. Ligand Selection: A more electron-donating and bulky ligand can sometimes suppress dehalogenation. 2. Base Choice: In some cases, a weaker base may reduce the incidence of this side reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the Suzuki coupling of a bromo-5-Ethylthiophene-2-carbaldehyde?

A1: A robust starting point would be:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: (if not using a pre-catalyst) XPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-dioxane/water (4:1 v/v)[6]

  • Temperature: 80-100 °C[6]

  • Boronic Acid/Ester: 1.2-1.5 equivalents

Q2: How does the aldehyde group on the thiophene ring affect the reaction?

A2: The aldehyde group is electron-withdrawing, which can make the oxidative addition step of the catalytic cycle more favorable. However, the lone pairs on the aldehyde oxygen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[9][10] If you observe stalling of the reaction, consider using a more sterically hindered ligand to disfavor this coordination.

Q3: My boronic acid is not very soluble in the reaction mixture. What can I do?

A3: Poor solubility can lead to an incomplete reaction.[1] Try screening different solvent systems. Toluene/water or THF/water are common alternatives.[11] Increasing the proportion of the aqueous phase or adding a co-solvent like ethanol might improve solubility. Alternatively, converting the boronic acid to a more soluble boronic ester could be beneficial.

Q4: Should I be concerned about the reaction temperature?

A4: Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition and an increase in side products.[8][12][13] It is advisable to screen a temperature range (e.g., 80-110 °C) to find the optimal balance between reaction rate and stability.[1]

IV. Experimental Protocols

Standard Protocol

This protocol provides a general starting point for the Suzuki coupling of a bromo-5-Ethylthiophene-2-carbaldehyde.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-5-Ethylthiophene-2-carbaldehyde (1.0 equiv), the boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[3]

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[3]

  • Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1 mol%).[3]

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Place the vial in a preheated heating block and stir vigorously at 90 °C.[14]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Optimized Protocol for Challenging Substrates

This protocol is designed for situations where the standard protocol gives low yields or significant side products.

  • In a glovebox or under a strict inert atmosphere, add the bromo-5-Ethylthiophene-2-carbaldehyde (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv) to an oven-dried reaction vial with a stir bar.

  • Add a solution of a highly active catalyst system, such as Pd(OAc)₂ (2 mol%) and SPhos (4 mol%), in anhydrous, degassed 1,4-dioxane.[15]

  • Seal the vial tightly and heat with vigorous stirring to 100 °C.

  • Monitor the reaction closely by LC-MS.

  • Workup and purification are performed as described in the standard protocol.

V. Data and Visualization

Table 1: Comparison of Common Suzuki Coupling Conditions
ParameterCondition A (Standard)Condition B (Robust)Condition C (Anhydrous)
Catalyst Pd(PPh₃)₄XPhos Pd G3Pd(OAc)₂/SPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)THF
Temperature 90 °C100 °C80 °C
Typical Yield ModerateGood to ExcellentGood (substrate dependent)

Diagrams

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Base Is the base appropriate and soluble? Check_Catalyst->Check_Base Yes Change_Ligand Change to a more robust ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand No Check_Boronic_Acid Is the boronic acid stable? Check_Base->Check_Boronic_Acid Yes Change_Base Screen different bases (K3PO4, Cs2CO3) Check_Base->Change_Base No Optimize_Temp Is the temperature optimized? Check_Boronic_Acid->Optimize_Temp Yes Use_Ester Use a boronic ester (BPin, MIDA) Check_Boronic_Acid->Use_Ester No Screen_Temp Screen temperatures (80-110 °C) Optimize_Temp->Screen_Temp No Success Reaction Optimized Optimize_Temp->Success Yes Change_Ligand->Success Change_Base->Success Use_Ester->Success Screen_Temp->Success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings.

VI. References

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. --INVALID-LINK--

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. --INVALID-LINK--

  • Benchchem. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. --INVALID-LINK--

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. --INVALID-LINK--

  • Thieme E-Books & E-Journals. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. --INVALID-LINK--

  • Benchchem. A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes. --INVALID-LINK--

  • Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. --INVALID-LINK--

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. --INVALID-LINK--

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. --INVALID-LINK--

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. --INVALID-LINK--

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. --INVALID-LINK--

  • ResearchGate. Temperature effect on coupling reaction. --INVALID-LINK--

  • NIH. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. --INVALID-LINK--

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. --INVALID-LINK--

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. --INVALID-LINK--

  • ResearchGate. Temperature effect on the model SM cross-coupling reaction using ligand... --INVALID-LINK--

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. --INVALID-LINK--

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. --INVALID-LINK--

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. --INVALID-LINK--

  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. --INVALID-LINK--

  • ResearchGate. (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. --INVALID-LINK--

  • NIH. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. --INVALID-LINK--

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. --INVALID-LINK--

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. --INVALID-LINK--

  • OUCI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. --INVALID-LINK--

  • Andrew G Myers Research Group. The Suzuki Reaction. --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--

  • NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylthiophene-2-carbaldehyde. Our goal is to provide in-depth troubleshooting advice and frequently asked questions to help you minimize by-products and optimize your reaction outcomes. We will delve into the mechanistic underpinnings of common synthetic challenges and offer field-proven strategies for success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield and Formation of a Dark, Insoluble Polymer

Question: My reaction mixture turned dark, and upon workup, I isolated a significant amount of a tar-like, insoluble material with a low yield of the desired this compound. What is causing this polymerization, and how can I prevent it?

Answer:

The formation of a dark, insoluble polymer is a common issue in the electrophilic substitution of electron-rich heterocycles like 2-ethylthiophene. The thiophene ring is susceptible to acid-catalyzed polymerization, especially under harsh reaction conditions.

Causality:

  • Excessive Acidity: Both the Vilsmeier-Haack and Rieche formylation reactions employ strong Lewis acids or generate acidic species in situ. High concentrations of these acidic reagents can protonate the thiophene ring, initiating a cationic polymerization cascade.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization relative to the desired formylation reaction. Thiophene and its derivatives are known to be thermally sensitive in the presence of acids.

  • Presence of Oxidizing Impurities: Impurities in the starting materials or solvents can initiate oxidative polymerization of the thiophene ring.

Troubleshooting Protocol:

  • Temperature Control: Maintain strict temperature control throughout the reaction. For the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent (from DMF and POCl₃) should be performed at 0°C, and the subsequent addition of 2-ethylthiophene should also be carried out at a low temperature, with a gradual increase to room temperature or slightly above. For the Rieche formylation, the reaction is typically conducted at or below room temperature.

  • Reagent Stoichiometry: Use the minimum effective amount of the formylating agent and Lewis acid. An excess of these reagents can significantly increase the acidity of the reaction medium. A typical stoichiometry for the Vilsmeier-Haack reaction is a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) relative to the 2-ethylthiophene.

  • Slow and Controlled Addition: Add the formylating reagent or the 2-ethylthiophene substrate slowly and dropwise to the reaction mixture. This helps to dissipate any localized heat generated during the reaction and maintain a controlled concentration of the reactive species.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative polymerization.

  • High-Purity Reagents: Ensure that all reagents and solvents are of high purity and free from water and other impurities that could contribute to side reactions.

Workflow for Minimizing Polymerization:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions cluster_3 Desired Outcome Problem Low Yield & Polymer Formation Cause1 Excessive Acidity Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Oxidizing Impurities Problem->Cause3 Action2 Optimize Reagent Stoichiometry Cause1->Action2 Action1 Strict Temperature Control (0°C to RT) Cause2->Action1 Action3 Slow, Dropwise Addition Cause2->Action3 Action4 Use Inert Atmosphere Cause3->Action4 Action5 Ensure High-Purity Reagents Cause3->Action5 Outcome Minimized Polymerization, Increased Yield Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome Action5->Outcome

Caption: Troubleshooting workflow for polymerization.

Issue 2: Presence of Isomeric Impurities (Incorrect Formylation)

Question: My 1H NMR spectrum shows multiple aldehyde peaks, suggesting the presence of isomeric by-products in addition to the desired this compound. How can I improve the regioselectivity of the formylation?

Answer:

The formylation of 2-ethylthiophene is an electrophilic aromatic substitution reaction. The ethyl group at the 2-position is an ortho-, para-director. In the case of the thiophene ring, the positions adjacent to the sulfur atom (2- and 5-positions) are the most activated towards electrophilic attack. Therefore, the primary site of formylation is the 5-position. However, formylation can also occur at the 3- and 4-positions, leading to isomeric impurities.

Causality and Regioselectivity:

  • Vilsmeier-Haack Reaction: The Vilsmeier reagent is a relatively bulky electrophile. This steric hindrance generally favors substitution at the less hindered 5-position of 2-ethylthiophene. However, under certain conditions, a small percentage of formylation at the 3- and 4-positions can occur.

  • Rieche Formylation: The electrophile in the Rieche formylation, generated from dichloromethyl methyl ether and a Lewis acid like TiCl₄, can also exhibit varying degrees of regioselectivity depending on the reaction conditions.

Troubleshooting Protocol:

  • Choice of Formylation Reagent: The Vilsmeier-Haack reaction is generally reported to have high regioselectivity for the 5-position of 2-substituted thiophenes.[1] If you are using the Rieche formylation and observing poor regioselectivity, consider switching to the Vilsmeier-Haack method.

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. At lower temperatures, the kinetic product (formylation at the most electronically favored position, which is the 5-position) is more likely to be the major product.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. For the Vilsmeier-Haack reaction, solvents like 1,2-dichloroethane or chloroform are commonly used.

  • Purification: If minor isomeric impurities are unavoidable, careful purification by column chromatography or fractional distillation may be necessary to isolate the desired this compound.

Expected 1H NMR Chemical Shifts for Isomeric Ethylthiophene-carbaldehydes:

CompoundAldehyde Proton (CHO)Thiophene Protons
This compound~9.8 ppm (s)~7.6 ppm (d), ~6.9 ppm (d)
2-Ethylthiophene-3-carbaldehyde~10.2 ppm (s)~7.4 ppm (d), ~7.1 ppm (d)
2-Ethylthiophene-4-carbaldehyde~9.9 ppm (s)~7.8 ppm (s), ~7.2 ppm (s)

Note: These are approximate chemical shifts and may vary depending on the solvent and spectrometer.

Mechanism of Regioselective Formylation:

cluster_0 2-Ethylthiophene cluster_1 Electrophilic Attack cluster_2 Reaction Pathways cluster_3 Products Start 2-Ethylthiophene Vilsmeier Vilsmeier Reagent (POCl3/DMF) Major_Pathway Attack at C5 (Major Product) Vilsmeier->Major_Pathway Favored Minor_Pathway Attack at C3/C4 (Minor By-products) Vilsmeier->Minor_Pathway Disfavored Product This compound Major_Pathway->Product Byproduct Isomeric Impurities Minor_Pathway->Byproduct

Caption: Regioselectivity in formylation.

Issue 3: Detection of a Diformylated By-product

Question: My mass spectrometry results indicate the presence of a species with a molecular weight corresponding to a diformylated ethylthiophene. How can this happen, and how can I avoid it?

Answer:

The formation of a diformylated by-product, such as 5-Ethylthiophene-2,4-dicarbaldehyde, can occur if the initially formed monocarbaldehyde is sufficiently activated to undergo a second formylation reaction.

Causality:

  • Excess Formylating Agent: Using a large excess of the Vilsmeier or Rieche reagent increases the likelihood of a second electrophilic substitution on the already formylated thiophene ring.

  • Reaction Time and Temperature: Prolonged reaction times or higher temperatures can provide the necessary energy for the less favorable second formylation to occur.

  • Activating Nature of the Aldehyde Group (in this context): While the aldehyde group is generally considered deactivating towards electrophilic aromatic substitution, the combined activating effect of the sulfur atom and the ethyl group in the thiophene ring can still allow for a second substitution, albeit at a slower rate.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the formylating agent. Use no more than 1.1 to 1.2 equivalents of the Vilsmeier or Rieche reagent.

  • Monitor Reaction Progress: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (2-ethylthiophene) is consumed to prevent the formation of the diformylated product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second formylation more significantly than the first, thus favoring the mono-formylated product.

Identification of Diformylated By-product:

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to C₉H₈O₂S (M+ = 180.23 g/mol ) for the diformylated product, compared to C₇H₈OS (M+ = 140.20 g/mol ) for the desired product.

  • 1H NMR Spectroscopy: The 1H NMR spectrum of the diformylated product will show two distinct aldehyde proton signals and fewer aromatic protons compared to the mono-formylated product.

Frequently Asked Questions (FAQs)

Q1: Which formylation method, Vilsmeier-Haack or Rieche, is generally preferred for the synthesis of this compound?

A1: Both methods can be effective. However, the Vilsmeier-Haack reaction is often preferred for its high regioselectivity towards the 5-position of 2-alkylthiophenes and the use of more common and less hazardous reagents compared to the Rieche formylation, which often employs the highly reactive and corrosive titanium tetrachloride.[1]

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. In the second stage, the electron-rich 2-ethylthiophene attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[2]

Mechanism of Vilsmeier-Haack Reaction:

cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Attack Nucleophilic Attack Vilsmeier_Reagent->Attack Thiophene 2-Ethylthiophene Thiophene->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism.

Q3: How can I effectively purify the final product from the reaction by-products?

A3: Purification of this compound can typically be achieved through a combination of techniques:

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential to remove any remaining inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomeric and diformylated by-products. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

Q4: Are there any safety precautions I should be aware of when performing these reactions?

A4: Yes, both the Vilsmeier-Haack and Rieche formylation reactions involve hazardous reagents.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Titanium tetrachloride (TiCl₄): used in the Rieche formylation, is also highly corrosive and fumes in moist air, releasing HCl. It should be handled with extreme care under anhydrous conditions.

  • Dichloromethyl methyl ether: is a suspected carcinogen and should be handled with appropriate precautions. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

Technical Support Center: Polymerization of Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of thiophene aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing functionalized polythiophenes. The presence of a reactive aldehyde group on the thiophene monomer introduces unique challenges not encountered with simple alkylthiophenes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve successful polymerization outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the polymerization of thiophene aldehydes. Each issue is broken down by probable cause, followed by a detailed, step-by-step solution with scientific explanations.

Issue 1: No Polymer Formation or Extremely Low Yield

This is one of the most common and frustrating outcomes. The reaction mixture may show no change in color or viscosity, and workup yields only starting material or unidentifiable trace products.

Troubleshooting_Workflow Start Polymerization Fails: No/Low Yield Q_Monomer Is Monomer Purity >99%? Start->Q_Monomer Sol_Monomer Action: Repurify Monomer (Distillation, Recrystallization, or Column Chromatography) Q_Monomer->Sol_Monomer No Q_Catalyst Is the Aldehyde Group Incompatible with the Catalyst? Q_Monomer->Q_Catalyst Yes End Re-attempt Polymerization Sol_Monomer->End Sol_Protect Strategy 1: Protect Aldehyde (e.g., as an acetal). Polymerize, then deprotect. Q_Catalyst->Sol_Protect Yes Sol_Catalyst Strategy 2: Change Method - Acid Catalysis (if applicable) - Oxidative (FeCl₃) - Tolerant Cross-Coupling Catalyst Q_Catalyst->Sol_Catalyst Yes Q_Conditions Are Reaction Conditions Strictly Inert? Q_Catalyst->Q_Conditions No Sol_Protect->End Sol_Catalyst->End Sol_Conditions Action: Improve Degassing (Freeze-Pump-Thaw cycles). Use a high-quality glovebox. Q_Conditions->Sol_Conditions No Q_Conditions->End Yes Sol_Conditions->End

Caption: Troubleshooting workflow for failed polymerization of thiophene aldehydes.

Probable Cause A: Catalyst Inhibition or Degradation

The aldehyde group is electronically withdrawing and contains a lone pair of electrons on the oxygen, which can coordinate to and deactivate transition metal catalysts (e.g., Palladium, Nickel) commonly used in cross-coupling polymerizations like Suzuki, Stille, or Grignard Metathesis (GRIM).[1]

  • Solution:

    • Protect the Aldehyde Group: This is the most robust strategy. Convert the aldehyde to a more inert functional group, such as an acetal, prior to polymerization.[2] After successful polymerization, the protecting group can be removed under acidic conditions to regenerate the aldehyde.

    • Switch Polymerization Method: If protection/deprotection is not desirable, consider methods less sensitive to the aldehyde functionality.

      • Oxidative Polymerization: Using strong oxidants like iron(III) chloride (FeCl₃) can be effective. However, this method often leads to defects and lower regioregularity.[3]

      • Acid Catalysis: Some thiophene aldehydes can be polymerized directly using a strong acid like HCl, which proceeds via an electrophilic addition mechanism involving the aldehyde group itself.[4][5] Note that this results in a different polymer backbone structure (poly(thiophene-methine)s) compared to C-C coupling methods.[6]

Probable Cause B: Impure Monomer

Cross-coupling and catalyst-transfer polymerizations are notoriously sensitive to impurities. Trace amounts of water, oxygen, or other electrophilic/nucleophilic species in your monomer can quench catalysts or terminate polymer chains.

  • Solution:

    • Rigorous Purification: Purify the thiophene aldehyde monomer immediately before use. Recommended methods include vacuum distillation, recrystallization, or flash column chromatography.

    • Purity Verification: Confirm purity (>99.5%) using ¹H NMR, ¹³C NMR, and GC-MS. The absence of solvent peaks (especially water) and other impurity signals is critical.

Probable Cause C: Inadequate Inert Atmosphere

For most transition-metal-catalyzed reactions (Suzuki, Stille, GRIM), oxygen is a potent inhibitor. It can oxidize the active Pd(0) or Ni(0) catalyst to an inactive state.

  • Solution:

    • Degassing: Solvents must be thoroughly degassed. Three to five freeze-pump-thaw cycles are considered standard. Alternatively, sparging with high-purity argon or nitrogen for at least 30 minutes can suffice for less sensitive systems.

    • Glovebox Usage: Perform all manipulations, including catalyst weighing and reagent addition, inside a glovebox with low oxygen and water levels (<1 ppm).

Issue 2: Product is Low Molecular Weight Oligomers

The reaction works, but the product is a mixture of dimers, trimers, and other short-chain oligomers, confirmed by Gel Permeation Chromatography (GPC) or Mass Spectrometry.

Probable Cause A: Premature Precipitation

As the polymer chain grows, its solubility may decrease in the reaction solvent, causing it to precipitate out of the solution. Once precipitated, the active chain end is no longer accessible for further monomer addition, effectively halting polymerization. This is a common issue even for simple poly(3-alkylthiophenes).[3]

  • Solution:

    • Optimize Solvent System: Use a solvent with higher boiling point and better solvating power for the expected polymer. For polythiophenes, solvents like chloroform, chlorobenzene, or dichlorobenzene are often better than THF at elevated temperatures.[7]

    • Increase Reaction Temperature: Higher temperatures can increase polymer solubility and reaction rates. However, be mindful of potential side reactions or catalyst decomposition at excessive temperatures.

    • Introduce Solubilizing Chains: If synthesizing a new monomer, consider adding longer or branched alkyl chains to the thiophene ring to enhance the final polymer's solubility.[2]

Probable Cause B: Non-Stoichiometric Comonomers (for A-B type Polycondensations)

In step-growth polymerizations like Suzuki or Stille, achieving high molecular weight is critically dependent on maintaining a precise 1:1 stoichiometric ratio of the two reacting monomers (e.g., dibromo- and bis(boronic ester)-functionalized monomers).

  • Solution:

    • Accurate Quantification: Use high-purity (>99.5%) monomers. Weigh them accurately and calculate molar equivalents carefully.

    • Consider a Pre-made Biaryl Monomer: For catalyst-transfer condensation polymerization (CTCP), using a single A-B type monomer (e.g., a thiophene with a bromo group at one end and a boronic ester at the other) eliminates the stoichiometry problem entirely.[8]

Probable Cause C: Catalyst Deactivation or Insufficient Loading

The catalyst may be slowly deactivated over the course of the reaction, or the initial loading may be too low to achieve a high degree of polymerization.

  • Solution:

    • Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 2 mol%). While higher loading can increase cost, it may be necessary for challenging monomers.

    • Use a More Robust Catalyst System: Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that form more stable and active palladium complexes, leading to higher turnover numbers and better resistance to deactivation.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which polymerization method is best for thiophene aldehydes?

There is no single "best" method; the optimal choice depends on the desired polymer structure, properties, and tolerance for multi-step synthesis.

Polymerization MethodAdvantagesDisadvantagesBest For
Cross-Coupling with Protection High regioregularity, controlled molecular weight, well-defined structure.[2]Requires extra protection/deprotection steps.Applications requiring high performance and structural precision (e.g., transistors, sensors).
Direct Oxidative (FeCl₃) Simple, one-step, inexpensive.Poor control over regioregularity and molecular weight; potential for residual metal impurities.[3]Bulk synthesis of conductive materials where structural precision is secondary.
Acid Catalysis Very simple, uses common reagents.[4]Creates a poly(thiophene-methine) backbone, not a fully conjugated polythiophene; polymer is often insoluble.[4][6]Exploring novel polymer structures with different backbone connectivity.
Direct Arylation (DArP) Atom-economical (avoids organotin/boron reagents), fewer pre-functionalization steps.[2]Can suffer from issues with C-H activation selectivity, leading to structural defects."Greener" synthesis routes where avoiding toxic byproducts is a priority.

Q2: My aldehyde-functionalized monomer is difficult to purify. Any tips?

Aldehyde-containing compounds can sometimes be prone to oxidation or self-condensation.

  • Purification: Use silica gel chromatography, but consider deactivating the silica by pre-treating it with a small amount of triethylamine in the eluent to prevent acid-catalyzed side reactions on the column.

  • Storage: Store the purified monomer under an inert atmosphere (argon or nitrogen) at low temperature (-20°C) and protected from light to minimize degradation.

Q3: How can I confirm that my final polymer still has the aldehyde group intact after deprotection?

  • FT-IR Spectroscopy: Look for the characteristic aldehyde C=O stretching peak, typically found around 1680-1700 cm⁻¹. This peak should be absent in the protected polymer and reappear after deprotection.[5]

  • ¹H NMR Spectroscopy: The aldehyde proton signal is very distinctive, appearing far downfield, usually between 9 and 10 ppm. Its integration should correspond to one proton per repeating unit.

Q4: What is "protodeboronation" and how can I avoid it in Suzuki polymerizations?

Protodeboronation is a common side reaction where the boronic acid or ester group (-B(OR)₂) is replaced by a hydrogen atom from a proton source (like trace water), terminating the polymer chain.[9] Thiophene boronic acids can be particularly susceptible to this.[11]

  • Solutions:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry.

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Use the mildest base effective for your system (e.g., K₃PO₄ or CsF instead of K₂CO₃).

    • Use Boronic Esters: Pinacol boronic esters are generally more stable against protodeboronation than the corresponding boronic acids.[9]

Experimental Protocols & Visualizations
Protocol 1: Acetal Protection of Thiophene-2-carboxaldehyde

This protocol provides a reliable method for protecting the aldehyde group prior to polymerization.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add thiophene-2-carboxaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq). Use toluene as the solvent.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting acetal-protected monomer by vacuum distillation or column chromatography.

Protection_Workflow Monomer Thiophene Aldehyde Protected Acetal-Protected Monomer Monomer->Protected Ethylene Glycol, p-TSA, Toluene Polymer_P Polymerization (e.g., GRIM, Suzuki) Protected->Polymer_P Deprotect Acidic Deprotection Polymer_P->Deprotect Final_Polymer Final Aldehyde- Functionalized Polymer Deprotect->Final_Polymer

Caption: General workflow for polymerization via an aldehyde protection strategy.

References

preventing degradation of 5-Ethylthiophene-2-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Ethylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile aldehyde. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent degradation and maximize success in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired product.

Question: I'm running a reaction with this compound, and the solution is rapidly changing color to a dark brown/black, resulting in a significant loss of my starting material and the formation of an insoluble precipitate. What is happening and how can I prevent it?

Answer:

This is a classic sign of acid-catalyzed polymerization of the thiophene-2-carbaldehyde moiety.[1][2] The aldehyde group can participate in an electrophilic addition mechanism, especially in the presence of strong acids, leading to the formation of poly(thiophene-2-carbaldehyde).[1][2] This polymer is often a dark greenish-black powder that is insoluble in many common organic solvents.[1]

Root Cause Analysis:

  • Acidic Conditions: The primary culprit is the presence of strong acids, which can act as catalysts for polymerization.[1][2] This can be an acidic reagent, a co-catalyst, or even acidic impurities in your solvents or starting materials.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of polymerization.

Solutions & Protocols:

  • Strict pH Control:

    • Avoid Strong Acids: If your reaction chemistry allows, avoid using strong acids like HCl. Consider using weaker acids or buffered systems.

    • Use of a Non-Nucleophilic Base: If trace acid is suspected to be the cause, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to scavenge any stray protons without interfering with the aldehyde functionality.

    • Purification of Reagents: Ensure all starting materials and solvents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.

  • Temperature Management:

    • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • If the reaction is exothermic, ensure efficient stirring and consider using an ice bath for cooling, especially during the addition of reagents.

  • Solvent Choice:

    • While polymerization has been observed in alcohols like methanol[1][2], using aprotic, non-polar solvents may help to disfavor the polymerization mechanism.

Problem 2: My final product is contaminated with 5-Ethylthiophene-2-carboxylic acid.

Question: After my reaction and work-up, I'm observing a significant amount of 5-Ethylthiophene-2-carboxylic acid as a byproduct. What is causing this oxidation, and how can I minimize it?

Answer:

The aldehyde group in this compound is susceptible to oxidation to the corresponding carboxylic acid.[3][4] This can be a frustrating side reaction that reduces the yield of your desired product.

Root Cause Analysis:

  • Air Sensitivity: The compound is known to be air-sensitive.[5] Prolonged exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to oxidation.

  • Strong Oxidizing Agents: The use of or contamination with strong oxidizing agents will readily convert the aldehyde to a carboxylic acid.[5][6] Chromium-based oxidants are particularly effective at this transformation.[3]

  • Reaction Conditions: Certain reaction conditions, such as the presence of specific bases or catalysts, can promote oxidation.

Solutions & Protocols:

  • Inert Atmosphere:

    • Protocol: Always handle this compound under an inert atmosphere of nitrogen or argon.[5][6] This includes storage and setting up the reaction. Use Schlenk line techniques or a glovebox for sensitive reactions.

    • Degassing Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.

  • Avoid Incompatible Reagents:

    • Carefully review your reaction scheme to ensure that no strong oxidizing agents are present, unless intended.[5][6]

    • Be mindful of reagents that can act as oxidants under the reaction conditions.

  • Controlled Work-up:

    • During the work-up, minimize the exposure of the product to air.

    • If performing an aqueous extraction, ensure the aqueous layers have been degassed if the product is particularly sensitive.

  • Antioxidant Additives:

    • In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to the reaction mixture or during storage to inhibit radical-mediated oxidation, provided it does not interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (nitrogen is recommended) in a tightly sealed container.[5][6] It is also advisable to keep it refrigerated and in a dry, dark place away from heat, sparks, and open flames.[5][6]

Q2: My reaction involves a palladium catalyst. Are there any known issues with thiophene derivatives?

A: Yes, thiophene and its derivatives are known to act as catalyst poisons for some transition metal catalysts, including palladium, nickel, and rhodium.[7][8] The sulfur atom can bind strongly to the metal center, deactivating the catalyst. This can lead to sluggish or incomplete reactions. If you are experiencing this, you may need to increase the catalyst loading or use a more robust catalyst system that is less susceptible to sulfur poisoning.

Q3: Can this compound undergo self-condensation reactions?

A: While acid-catalyzed polymerization is a more common issue[1][2], self-condensation reactions like the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) are possible under strong basic conditions, especially if there are no enolizable protons. However, for this compound, other base-catalyzed side reactions might be more prevalent. It is crucial to carefully control the stoichiometry and type of base used in your reactions.

Q4: I am performing a condensation reaction with an amine. What are the key parameters to control?

A: For condensation reactions, such as the formation of imines (Schiff bases), the key is to facilitate the removal of water to drive the reaction to completion.[9] This is often achieved by azeotropic distillation with a Dean-Stark trap. Controlling the temperature is also important to prevent side reactions. The aldehyde group on the thiophene ring is highly electrophilic and readily participates in these types of reactions.[9]

Visualizing Degradation Pathways & Experimental Workflow

To better understand the processes described, the following diagrams illustrate the primary degradation pathways and a recommended experimental workflow for minimizing degradation.

cluster_degradation Degradation Pathways 5ET2C This compound Polymer Poly(5ET2C) (Dark Precipitate) 5ET2C->Polymer Strong Acid (e.g., HCl) High Temperature Carboxylic_Acid 5-Ethylthiophene-2-carboxylic acid 5ET2C->Carboxylic_Acid O₂ (Air) Oxidizing Agents

Caption: Primary degradation pathways for this compound.

cluster_workflow Recommended Experimental Workflow Start Start Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Reagent Add this compound Add_Solvent->Add_Reagent Control_Temp Control Temperature Add_Reagent->Control_Temp Add_Other_Reagents Add Other Reagents Control_Temp->Add_Other_Reagents Monitor Monitor Reaction (TLC, GC/MS, etc.) Add_Other_Reagents->Monitor Workup Work-up & Purification (Minimize Air Exposure) Monitor->Workup End Pure Product Workup->End

Caption: Recommended workflow for reactions involving this compound.

Summary of Recommended Reaction Conditions

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde to a carboxylic acid.[5]
pH Neutral or slightly basicAvoids acid-catalyzed polymerization.[1][2]
Temperature As low as feasible for the reactionMinimizes rates of degradation reactions like polymerization and oxidation.
Solvents Dry, degassed, and free of acidic impuritiesPrevents unwanted side reactions and degradation.
Reagents Free of strong oxidizing agents or strong acidsThese can directly cause degradation of the starting material.[5][6]
Storage Refrigerated, under inert gas, protected from lightEnsures long-term stability of the compound.[5][6]

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 5-Ethylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection. Here, we address common issues encountered during synthesis, explaining the causality behind experimental choices to enhance reaction outcomes.

Section 1: Foundational Principles & General FAQs

This section covers the fundamental concepts governing how solvents influence the reactivity of heterocyclic aldehydes like this compound.

Q1: Why is solvent selection so critical for reactions involving this compound?

A1: Solvent choice is paramount because it directly influences multiple reaction parameters:

  • Reactant Solubility: Ensuring that this compound and other reagents are fully dissolved is the first step to a successful reaction. Poor solubility leads to a heterogeneous mixture and drastically reduced reaction rates.

  • Stabilization of Intermediates and Transition States: Many reactions of aldehydes, such as the Knoevenagel condensation, proceed through charged intermediates (e.g., enolates) and transition states.[1] Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction.[2] For instance, polar aprotic solvents like DMF can effectively solvate cations, leaving the anionic nucleophile more reactive, while polar protic solvents like ethanol can solvate both anions and cations through hydrogen bonding.[3]

  • Catalyst Activity: The effectiveness of a catalyst, particularly bases like piperidine or DBU used in condensation reactions, can be highly solvent-dependent.[4] The solvent can affect the catalyst's basicity and its ability to interact with the substrates.

  • Reaction Equilibrium: For equilibrium reactions like the Knoevenagel condensation, which produces water, the solvent choice can influence the position of the equilibrium.[5][6] Using a solvent that allows for the removal of water, such as toluene with a Dean-Stark trap, can drive the reaction to completion.[6]

Q2: I am setting up a new reaction with this compound. How do I choose a starting solvent?

A2: A systematic approach is best. Start by considering the mechanism of the intended reaction.

  • For reactions involving ionic intermediates (e.g., Knoevenagel, Aldol): Begin with a polar solvent. A good initial screening panel includes a polar aprotic solvent (Acetonitrile, DMF), a polar protic solvent (Ethanol, Methanol), and a less polar ether (THF, Dioxane).[3][6] The polarity of the solvent can significantly influence reaction rates and yields.[7][8]

  • For reactions sensitive to water: If the reaction is reversible with the elimination of water, consider a non-polar solvent like toluene or hexane that allows for azeotropic removal of water.[6] Alternatively, solvent-free conditions can sometimes be highly effective and environmentally friendly.[5][9]

  • Check Solubility: Before running the reaction, perform a simple solubility test with your starting materials in the chosen solvents at the intended reaction temperature.

  • Consult Literature: Search for similar reactions with thiophene-2-carbaldehyde derivatives to find established solvent systems.[10][11]

Section 2: Troubleshooting Guide for Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for this compound. This section provides a troubleshooting guide for a common experimental scenario.

Scenario: A researcher is attempting to synthesize (E)-2-cyano-3-(5-ethylthiophen-2-yl)acrylamide by reacting this compound with 2-cyanoacetamide. The reaction, catalyzed by piperidine in ethanol, is showing low yield (<30%) after 4 hours at reflux.

Q3: My Knoevenagel condensation is giving a very low yield. What is the most likely solvent-related cause?

A3: While several factors can lead to low yields, the solvent is a primary suspect.[5][6] In this case, ethanol, a polar protic solvent, might be suboptimal for a few reasons:

  • Reversibility: The reaction produces water, and in ethanol, the equilibrium may not strongly favor the product.[6] The presence of water can inhibit the reaction.[5]

  • Intermediate Stabilization: While ethanol can stabilize charged intermediates, its hydrogen-bonding capability might over-stabilize the reactants or interfere with the catalyst's function, slowing the reaction rate compared to a polar aprotic solvent.[3]

  • Solubility at Room Temperature: Upon cooling, if the product has significant solubility in ethanol, much of it may be lost during filtration and washing.

Troubleshooting Protocol:

  • Switch to a Polar Aprotic Solvent: Repeat the reaction in acetonitrile or DMF. These solvents are excellent at solvating the intermediates in Knoevenagel condensations and often lead to higher conversion rates in shorter times.[3]

  • Implement Water Removal: If you must use a solvent like ethanol or prefer a non-polar medium, switch to toluene and use a Dean-Stark apparatus to remove the water produced in situ. This actively drives the reaction toward the product.[6]

  • Monitor via TLC: Regardless of the solvent, monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC).[5] This will tell you if the reaction is slow, stalled, or if side products are forming.

Q4: I switched solvents, but my yield is still low and I'm seeing multiple spots on my TLC plate. Could the solvent be promoting side reactions?

A4: Yes, an inappropriate solvent or catalyst combination can lead to side reactions.

  • Self-Condensation: Using a base that is too strong can cause the aldehyde to undergo self-condensation, especially at elevated temperatures.[4] The solvent can modulate the base's effective strength.

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene. It can potentially react with another equivalent of the nucleophile (2-cyanoacetamide anion) in a Michael addition, leading to byproducts. A highly polar solvent that strongly promotes the formation of the nucleophile could exacerbate this issue if concentrations are high.

Mitigation Strategies:

  • Optimize Catalyst Concentration: Use only a catalytic amount of base (typically 0.1 equivalents).[6] Excess base often promotes side reactions.[5]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some Knoevenagel condensations proceed efficiently at room temperature.[6][12]

  • Solvent Choice: Non-polar solvents like toluene can sometimes suppress side reactions by reducing the concentration and reactivity of ionic intermediates.[3]

Section 3: Data & Experimental Protocols

To provide a practical baseline, this section includes a generalized experimental protocol and a data table summarizing the impact of solvent choice on a model Knoevenagel reaction.

Model Reaction: Synthesis of (E)-2-(5-ethylthiophen-2-yl)methylene)malononitrile
Generalized Experimental Protocol
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and the chosen solvent (10 mL per mmol of aldehyde).[5][10]

  • Stir the mixture to dissolve the solids.

  • Add the base catalyst (e.g., piperidine, 0.1 eq) to the reaction mixture.[5]

  • Heat the mixture to the desired temperature (e.g., room temperature or reflux) and monitor the reaction progress by TLC.[6]

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[5]

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[10]

Table 1: Effect of Solvent on Knoevenagel Condensation Yield
SolventDielectric Constant (ε)Solvent TypeTemperature (°C)Time (h)Yield (%)Observations
Toluene2.4Non-PolarReflux (111°C)685Requires Dean-Stark trap for water removal.[6]
THF7.6Polar AproticReflux (66°C)865Moderate rate, good solubility.
Ethanol24.5Polar ProticReflux (78°C)4<30Reaction stalls, potential equilibrium issues.[3]
Acetonitrile37.5Polar AproticReflux (82°C)292Fast reaction, clean conversion.[13]
DMF38.3Polar Aprotic80°C1.595Excellent solvent, but higher boiling point can make removal difficult.[3]
Water80.1Polar Protic80°C5~70-90Green solvent option, but yield can be variable; catalyst choice is critical.[14]

Note: Data are representative and intended for comparative purposes. Actual results may vary based on specific reaction scale and purity of reagents.

Section 4: Visual Diagrams

Workflow & Mechanistic Illustrations

Visualizing the troubleshooting process and the underlying chemistry can provide clarity.

Troubleshooting_Low_Yield start Low Yield Observed check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility change_solvent Action: Test solubility in alternative solvents (e.g., DMF, Toluene). Re-run reaction. check_solubility->change_solvent No check_tlc Does TLC show unreacted starting material after expected reaction time? check_solubility->check_tlc Yes change_solvent->check_solubility reaction_stalled Problem: Reaction is stalled or too slow. check_tlc->reaction_stalled Yes success Yield Improved check_tlc->success No, reaction complete check_water Is water a byproduct? reaction_stalled->check_water increase_temp Action: Increase temperature or switch to a higher-boiling polar aprotic solvent like DMF. increase_temp->success check_water->increase_temp No remove_water Action: Use Dean-Stark trap with Toluene or add molecular sieves. check_water->remove_water Yes remove_water->success

Caption: Troubleshooting workflow for low reaction yield.

Solvent_Stabilization cluster_reaction Knoevenagel Condensation Step cluster_solvent Solvent Role Aldehyde R-CHO (this compound) TS Transition State [R-CHO···⁻CH(CN)₂] Aldehyde->TS Nucleophile NC-CH2-CN (Malononitrile) Carbanion [NC-CH-CN]⁻ (Stabilized Carbanion) Nucleophile->Carbanion + Base Base Base (B:) Carbanion->TS Product Product TS->Product Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Carbanion Solvates counter-ion (BH⁺), increases nucleophilicity Solvent->TS Stabilizes charge separation, lowers activation energy

Caption: Role of polar aprotic solvents in stabilization.

References

Validation & Comparative

comparing reactivity of 5-Ethylthiophene-2-carbaldehyde with other thiophene aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced reactivity of heterocyclic building blocks is a cornerstone of successful molecular design. Thiophene-2-carbaldehyde and its derivatives are privileged scaffolds, serving as precursors to a vast array of pharmaceuticals and functional materials.[1][2] The reactivity of the crucial aldehyde functional group is not constant; it is finely tuned by the substituents on the thiophene ring.

This guide provides an in-depth, objective comparison of the reactivity of 5-Ethylthiophene-2-carbaldehyde against other key thiophene aldehydes. We will dissect the electronic and steric factors that govern its behavior in common synthetic transformations, supported by experimental data and actionable protocols.

The Decisive Role of Substituents: An Electronic Perspective

The reactivity of the aldehyde group in substituted thiophene-2-carbaldehydes is fundamentally governed by the electrophilicity of its carbonyl carbon.[1] The thiophene ring itself is electron-rich, making it more reactive than benzene in electrophilic substitutions.[1] However, for nucleophilic attacks on the aldehyde, the electronic nature of the ring's substituents is the dominant factor.

An electron-donating group (EDG) like the ethyl group at the 5-position in This compound increases the electron density of the thiophene ring through an inductive effect. This surplus electron density is delocalized onto the aldehyde group, reducing the partial positive charge (δ+) on the carbonyl carbon. Consequently, this dampens the aldehyde's electrophilicity, making it less reactive towards nucleophiles compared to its unsubstituted counterpart, thiophene-2-carbaldehyde.[1]

Conversely, an electron-withdrawing group (EWG), such as a nitro group (-NO₂), strongly decreases the ring's electron density. This effect enhances the electrophilicity of the carbonyl carbon, making the aldehyde significantly more reactive towards nucleophilic attack.[1][3]

A kinetic study comparing the base-catalyzed condensation of various aldehydes found that the thienyl group in thiophene-2-carbaldehyde behaves as an electron-donating substituent relative to the phenyl group in benzaldehyde, making it inherently less reactive.[4][5] The addition of a further EDG, like the ethyl group, compounds this effect.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg_node e.g., -CH₂CH₃, -CH₃, -OCH₃ edg_effect Increases Ring Electron Density edg_node->edg_effect aldehyde_edg Decreased Carbonyl (C=O) Electrophilicity edg_effect->aldehyde_edg reactivity_edg DEACTIVATED (Less reactive to nucleophiles) aldehyde_edg->reactivity_edg ewg_node e.g., -NO₂, -CN ewg_effect Decreases Ring Electron Density ewg_node->ewg_effect aldehyde_ewg Increased Carbonyl (C=O) Electrophilicity ewg_effect->aldehyde_ewg reactivity_ewg ACTIVATED (More reactive to nucleophiles) aldehyde_ewg->reactivity_ewg

Caption: Influence of substituents on aldehyde reactivity.

Comparative Performance in Key Synthetic Transformations

To illustrate these principles, we will compare the reactivity of three representative aldehydes in foundational C-C bond-forming and functional group transformation reactions:

  • This compound (EDG-substituted)

  • Thiophene-2-carbaldehyde (Unsubstituted baseline)

  • 5-Nitrothiophene-2-carbaldehyde (EWG-substituted)

Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound.[6] The rate-determining step is the nucleophilic attack of the carbanion (enolate) on the aldehyde's carbonyl carbon.[7] Therefore, reactivity directly correlates with the electrophilicity of the aldehyde.

Expected Reactivity Trend: 5-Nitrothiophene-2-carbaldehyde > Thiophene-2-carbaldehyde > this compound

AldehydeActive MethyleneCatalystConditionsYield (%)Reaction TimeReference(s)
5-Methyl-2-thiophene-carbaldehyde *Cyanoacetic AcidKOHMicrowave, 75°C>9520 min[6]
Thiophene-2-carbaldehyde MalononitrileDBUWater, RT985 min[6]
2-Nitrothiophene-3-carbaldehyde MalononitrilePiperidineEthanol, RefluxHigh (implied)1-2 hours[3]
Data for the closely related 5-methyl analog is used as a proxy for this compound, as it exhibits very similar electronic properties.

The data shows that while all reactions proceed with high yields, the presence of an EDG like a methyl group necessitates more forcing conditions (microwave heating) to achieve rapid conversion compared to the unsubstituted aldehyde, which reacts swiftly at room temperature.

G Nuc Active Methylene Compound Enolate Carbanion (Nucleophile) Nuc->Enolate Deprotonation Base Base (e.g., Piperidine, KOH) CarbonylC Enolate->CarbonylC Nucleophilic Attack (Rate-Determining Step) Aldehyde Thiophene Aldehyde Adduct β-hydroxy Intermediate Product α,β-unsaturated Product Adduct->Product Dehydration Water H₂O Adduct->Water

Caption: Generalized mechanism for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[8] The initial step involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon.[9] Stabilized ylides, which are less reactive, are particularly sensitive to the electrophilicity of the carbonyl partner. For these ylides, the reaction is faster with more electrophilic aldehydes.

Expected Reactivity Trend: 5-Nitrothiophene-2-carbaldehyde > Thiophene-2-carbaldehyde > this compound

AldehydeWittig ReagentConditionsYield (%)NotesReference(s)
This compound (Carbethoxymethylene)triphenylphosphoraneRoom Temp, Solvent-FreeGood (Predicted)Slower reaction rate expectedAdapted from[10]
Thiophene-2-carbaldehyde (Carbethoxymethylene)triphenylphosphoraneRoom Temp, Solvent-Free~70-90Reliable, high E-isomer selectivity[10]
Aromatic Aldehydes (EWG) Stabilized YlidesVariesGenerally HighEWGs accelerate the reaction[1][11]

The primary challenge in Wittig reactions is often the purification to remove the triphenylphosphine oxide byproduct.[10] While yields are generally high, the decreased reactivity of this compound may require longer reaction times or gentle heating to achieve full conversion, especially with stabilized ylides.

Oxidation to Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid involves attack by an oxidizing agent. For chromium-based oxidants, the reaction rate can be influenced by the electron density of the thiophene ring.[12] However, with powerful modern oxidizing agents, the electronic effects of ring substituents are often overcome, leading to high conversion for most substrates.

Expected Reactivity Trend: Substituent effect is less pronounced, but EDGs may slightly increase susceptibility to oxidation at the ring under harsh conditions. All are readily oxidized to the corresponding carboxylic acid.

AldehydeOxidizing AgentProductYield (%)Reference(s)
This compound H₂O₂ in Acetic Acid (Predicted)5-Ethylthiophene-2-carboxylic acidHighAdapted from[13]
Thiophene-2-carbaldehyde Chromium Trioxide (CrO₃)Thiophene-2-carboxylic acidGood[12]
5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde 30% H₂O₂ in Acetic Acid5-(2-Thienylsulfonyl)thiophene-2-carboxylic acidGood[13]

While the aldehyde functionality is reliably oxidized across the board, the choice of oxidant is critical to avoid undesired side reactions on the electron-rich thiophene ring, especially for substrates with EDGs.

Experimental Protocols

These protocols are designed as robust starting points for comparative studies. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol compares the reactivity under standardized, mild conditions.

Materials:

  • Substituted thiophene-2-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, ~10 µL)

  • 25 mL round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the substituted thiophene-2-carbaldehyde (1.0 mmol) and ethanol (10 mL). Stir to dissolve.

  • Add malononitrile (1.0 mmol) to the solution.

  • Add a catalytic amount of piperidine (~0.1 equivalents).[3]

  • Stir the reaction mixture at room temperature.

  • Causality: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) every 15 minutes. This is the self-validating step. You will observe the consumption of the aldehyde and the formation of a new, more polar UV-active spot for the product.

  • Comparative Analysis: It is expected that the reaction with 5-nitrothiophene-2-carbaldehyde will proceed to completion most rapidly, followed by thiophene-2-carbaldehyde. The reaction with this compound will be the slowest and may require gentle heating (reflux) to go to completion within a reasonable timeframe (1-2 hours).[3]

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Protocol 2: Wittig Reaction with a Stabilized Ylide

This solvent-free protocol is efficient and highlights the intrinsic reactivity differences.[10]

G start Combine Aldehyde (1.0 mmol) and Stabilized Ylide (1.1 mmol) in a conical vial stir Stir vigorously at Room Temperature start->stir Step 1 monitor Monitor by TLC (Hexanes/Ethyl Acetate) stir->monitor Step 2 (15-30 min) complete Reaction Complete? monitor->complete complete->stir No (Continue stirring) workup Purify via Column Chromatography (Silica Gel) complete->workup Yes product Isolate Alkene Product (Triphenylphosphine oxide byproduct is also isolated) workup->product Step 3

Caption: Experimental workflow for a solvent-free Wittig reaction.

Materials:

  • Substituted thiophene-2-carbaldehyde (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol)

  • Conical vial, magnetic stir vane

Procedure:

  • In a clean, dry conical vial, combine the substituted thiophene-2-carbaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol).

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic and the solids may melt to form a paste or liquid.

  • Trustworthiness: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot is the primary indicator of reaction progress. The expected time for thiophene-2-carbaldehyde is 15-30 minutes.[10]

  • Comparative Analysis: this compound will likely require a longer reaction time (e.g., 1-3 hours) to reach completion due to its lower reactivity.

  • Once the aldehyde is consumed, the crude product can be directly purified by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

The reactivity of this compound is demonstrably lower in nucleophilic addition and addition-elimination reactions when compared to unsubstituted thiophene-2-carbaldehyde and its electron-withdrawn counterparts. This attenuated reactivity is a direct consequence of the electron-donating nature of the 5-ethyl group, which reduces the electrophilicity of the carbonyl carbon.

For synthetic chemists, this understanding is crucial for experimental design. When using this compound as a substrate, one should anticipate the need for longer reaction times, higher temperatures, or more potent catalysts to achieve yields and conversion rates comparable to those seen with more activated thiophene aldehydes. This guide provides the foundational principles and practical starting points to effectively harness the unique reactivity of this valuable synthetic intermediate.

References

An In-Depth Electrochemical Comparison: Poly(5-Ethylthiophene-2-carbaldehyde) vs. Unsubstituted Polythiophene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Materials Science and Drug Development

In the ever-evolving landscape of conductive polymers, polythiophenes stand out for their remarkable electronic properties and environmental stability. The strategic functionalization of the thiophene monomer is a key methodology for fine-tuning these properties to suit specific applications, from organic electronics to advanced drug delivery systems. This guide provides a detailed electrochemical comparison between the parent, unsubstituted polythiophene and a functionalized derivative, poly(5-Ethylthiophene-2-carbaldehyde).

While extensive experimental data exists for polythiophene, its 5-ethyl-2-carbaldehyde counterpart is a less-explored frontier. This guide, therefore, presents a comprehensive overview of the established electrochemical characteristics of polythiophene and offers a scientifically grounded, predictive analysis of how the ethyl and carbaldehyde substituents are expected to modulate these properties. This comparative study will equip researchers with the foundational knowledge and experimental frameworks to explore the potential of this functionalized polythiophene.

Unraveling the Electrochemical Landscape: A Tale of Two Polymers

The introduction of substituents onto the thiophene ring can profoundly alter the electronic and, consequently, the electrochemical properties of the resulting polymer. An electron-donating group, such as an ethyl group at the 5-position, is expected to increase the electron density of the polymer backbone. Conversely, an electron-withdrawing group, like the carbaldehyde group at the 2-position, will have the opposite effect. The interplay of these opposing electronic influences in poly(this compound) is what makes its electrochemical behavior a subject of significant scientific interest.

A Comparative Overview of Key Electrochemical Parameters

The following table summarizes the known experimental data for unsubstituted polythiophene and presents the predicted trends for poly(this compound) based on established principles of substituent effects in conjugated polymers.

PropertyPolythiophene (Unsubstituted)Poly(this compound) (Predicted)Rationale for Prediction
Oxidation Potential ~1.0 - 1.2 V vs. Ag/AgCl[1]Higher than polythiopheneThe electron-withdrawing carbaldehyde group is expected to make the polymer backbone more difficult to oxidize.
Reduction Potential Not readily reducibleLower (less negative) than polythiopheneThe electron-withdrawing carbaldehyde group should facilitate the injection of electrons, making the polymer easier to reduce.
Conductivity (Doped) 10 - 100 S/cm[2]Lower than polythiopheneThe steric hindrance from the substituents and potential disruption of backbone planarity may decrease interchain charge hopping.
Electrochemical Stability Moderate; susceptible to over-oxidationPotentially higher oxidative stabilityThe higher oxidation potential may afford a wider window of electrochemical stability before the onset of irreversible degradation.

Delving into the "Why": The Science Behind the Predicted Properties

The predicted electrochemical behavior of poly(this compound) is a direct consequence of the electronic nature of its substituents.

The Role of the 5-Ethyl Group: As an electron-donating alkyl group, the ethyl substituent at the 5-position is expected to push electron density into the thiophene ring. This generally leads to a lower oxidation potential and increased polymer solubility.

The Influence of the 2-Carbaldehyde Group: The carbaldehyde group is strongly electron-withdrawing. Its presence at the 2-position is predicted to have a dominant effect on the polymer's electronic properties. This will likely increase the oxidation potential, making the polymer more resistant to p-doping but potentially more amenable to n-doping. The introduction of electron-withdrawing groups has been shown to be an effective strategy for lowering the HOMO energy levels of polythiophenes.[3]

A Combined Effect: The simultaneous presence of both an electron-donating and an electron-withdrawing group creates a "push-pull" system within each monomer unit. While the ethyl group enhances solubility, the carbaldehyde group is expected to be the primary driver of the electrochemical properties, leading to a polymer with a higher oxidation potential and potentially greater stability in its oxidized state compared to unsubstituted polythiophene.

Experimental Roadmaps: Protocols for Electrochemical Characterization

To validate the predicted properties of poly(this compound) and enable a direct, data-driven comparison with polythiophene, the following experimental protocols are essential.

Workflow for Electrochemical Polymerization and Characterization

Figure 1. A generalized workflow for the electrochemical synthesis and characterization of conductive polymer films.

Protocol 1: Electropolymerization via Cyclic Voltammetry

This method allows for the controlled deposition of the polymer film onto a working electrode and provides initial insights into the monomer's oxidation potential.

Materials:

  • Working Electrode (e.g., Platinum, Indium Tin Oxide (ITO) coated glass)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Electrolyte Solution (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)

  • Monomer (Thiophene or this compound)

Procedure:

  • Assemble a three-electrode electrochemical cell with the chosen electrodes.

  • Prepare the electrolyte solution containing the monomer at a concentration of 0.1 M.

  • De-aerate the solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Perform cyclic voltammetry by scanning the potential from a suitable starting potential (e.g., -0.2 V) to a potential sufficiently positive to oxidize the monomer (e.g., 1.6 V for thiophene).[1] The potential range for this compound will need to be determined empirically but is expected to be higher.

  • Repeat the potential cycling for a set number of cycles to grow a polymer film of the desired thickness. An increase in the peak currents with each cycle indicates successful polymer deposition.

Protocol 2: Cyclic Voltammetry for Redox Analysis

This technique is used to determine the oxidation and reduction potentials of the polymer film and to assess its electrochemical stability.

Procedure:

  • After electropolymerization, carefully rinse the polymer-coated working electrode with fresh solvent to remove any unreacted monomer.

  • Place the coated electrode in a fresh, monomer-free electrolyte solution.

  • Perform cyclic voltammetry over a potential range that encompasses the polymer's redox activity.

  • Vary the scan rate to investigate the kinetics of the redox processes.

  • To assess stability, perform multiple consecutive cycles and observe any changes in the cyclic voltammogram, such as a decrease in peak currents or a shift in peak potentials.

Protocol 3: Four-Point Probe for Conductivity Measurement

This is the standard method for measuring the sheet resistance of a thin film, from which the conductivity can be calculated.

Procedure:

  • Carefully remove the polymer film from the working electrode. This may involve dissolving the underlying substrate if a sacrificial layer was used, or mechanically peeling the film.

  • Ensure the film is of a uniform thickness.

  • Place the four-point probe head onto the surface of the film.

  • Apply a known current through the outer two probes and measure the voltage across the inner two probes.

  • Calculate the sheet resistance and, with the known film thickness, determine the conductivity of the polymer.

Visualizing the Process: From Monomer to Polymer

The electropolymerization of thiophene and its derivatives proceeds via the oxidative coupling of monomer units.

G cluster_0 Monomer Oxidation cluster_1 Dimerization and Propagation Monomer Thiophene Monomer Radical Radical Cation Monomer->Radical -e⁻ Dimer Dimer Radical->Dimer + Monomer Polymer Polythiophene Chain Dimer->Polymer + n Monomers, -ne⁻

Figure 2. A simplified schematic of the electropolymerization of thiophene.

Concluding Remarks and Future Outlook

This guide provides a comparative framework for understanding the electrochemical properties of poly(this compound) in relation to the well-established characteristics of unsubstituted polythiophene. While the predictions presented here are grounded in fundamental principles of organic electronics, they underscore the critical need for empirical validation.

Future research should focus on the synthesis and thorough electrochemical characterization of poly(this compound). Such studies will not only provide valuable experimental data to confirm or refine the predictions made in this guide but will also open up new avenues for the design of functional polythiophenes with tailored properties for a range of applications, from biosensors to novel therapeutic delivery systems. The interplay of electron-donating and electron-withdrawing substituents offers a rich design space for the next generation of conductive polymers.

References

A Comparative Guide to the Biological Activities of 5-Ethyl vs. 5-Bromo Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of substituents on a core scaffold is a critical determinant of biological activity. The thiophene-2-carbaldehyde framework is a well-established pharmacophore, lending itself to a diverse array of therapeutic applications. This guide provides an in-depth, comparative analysis of two key derivatives: 5-ethylthiophene-2-carbaldehyde and 5-bromothiophene-2-carbaldehyde. While direct head-to-head experimental data for these two specific molecules is not extensively available in current literature, this guide will synthesize information on their derivatives and provide a framework for their evaluation based on established principles of medicinal chemistry and structure-activity relationships (SAR).

Introduction: The Thiophene-2-Carbaldehyde Scaffold

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde group at the 2-position is a versatile synthetic handle, allowing for the facile creation of a library of derivatives such as Schiff bases, hydrazones, and chalcones, which often exhibit enhanced biological profiles. The substituent at the 5-position plays a crucial role in modulating the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

This guide focuses on the comparison of an alkyl substituent (ethyl) versus a halogen substituent (bromo) at this critical 5-position. The ethyl group is electron-donating through an inductive effect, potentially increasing the electron density of the thiophene ring. In contrast, the bromo group is electron-withdrawing via induction but also has electron-donating resonance effects and introduces significant steric bulk. These differences are expected to have a profound impact on the biological activity of the parent aldehydes and their derivatives.

Comparative Biological Activity: An Overview

While direct comparative studies are lacking, the existing literature on derivatives of these two compounds provides valuable insights into their potential activities.

Antimicrobial Activity

Derivatives of 5-bromothiophene-2-carbaldehyde have been more extensively studied for their antimicrobial properties. Schiff bases derived from this compound have demonstrated notable activity against various bacterial and fungal strains. For instance, novel Schiff bases of 5-bromo-2-thiophene carboxaldehyde have been synthesized and shown to be efficient antimicrobial agents against E. coli, P. aeruginosa, and S. aureus[1]. The bromine atom is thought to enhance the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes.

Cytotoxic and Anticancer Activity

The thiophene nucleus is a common feature in many anticancer agents. Derivatives of 5-bromothiophene-2-carbaldehyde have been investigated for their cytotoxic effects. For example, some studies have reported on the anti-tumor activity of compounds derived from 5-bromothiophene-2-carbaldehyde[2]. The presence of the halogen atom can be a key factor in the anticancer activity of many compounds.

Information on the cytotoxic potential of This compound is limited. However, a study on the structure-activity relationship of 2-amino-3-carboxymethylthiophene derivatives found that 5-alkylphenylthio)thiophene analogues were potent and selective anti-T-lymphoma/leukemia agents[3]. This suggests that an alkyl group at the 5-position can be favorable for anticancer activity. A comparative in vitro cytotoxicity study against a panel of cancer cell lines would be highly informative.

Other Biological Activities

Derivatives of 5-bromothiophene-2-carbaldehyde have also been explored for other therapeutic applications. For example, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their spasmolytic activity[4]. Additionally, Schiff bases derived from it have been studied for their antioxidant properties[1].

Structure-Activity Relationship (SAR) Insights

The differing electronic and steric properties of the ethyl and bromo substituents are key to understanding their potential biological activities.

  • Electronic Effects: The ethyl group is weakly electron-donating, which can increase the nucleophilicity of the thiophene ring and potentially influence interactions with biological targets. The bromo group has a dual electronic nature: it is electron-withdrawing inductively but can donate electron density through resonance. This complex electronic profile can significantly alter the reactivity and binding affinity of the molecule.

  • Steric Effects: The bromo atom is larger than the ethyl group, introducing greater steric hindrance. This can influence the orientation of the molecule within a binding pocket of a target protein, either enhancing or diminishing its activity.

  • Lipophilicity: The bromo substituent generally imparts greater lipophilicity than an ethyl group. This can affect the compound's ability to cross cell membranes, which is often a critical factor for antimicrobial and anticancer drugs.

Proposed Experimental Protocols for a Head-to-Head Comparison

To definitively compare the biological activities of 5-ethyl- and 5-bromothiophene-2-carbaldehyde, the following standardized experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) of the two compounds against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and 5-bromothiophene-2-carbaldehyde in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial and Fungal Strains: Use a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

  • Preparation of Inoculum: Grow the microbial strains in appropriate broth media to the mid-logarithmic phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of the Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Compound Stock Solutions Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate Read Read for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

In Vitro Cytotoxicity Assay

Objective: To assess and compare the cytotoxic effects of the two compounds on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Diagram of the MTT Assay Workflow

MTTAssay cluster_setup Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Seed Seed Cells in 96-Well Plate Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with Serial Dilutions of Compounds Adhere->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read IC50 Calculate IC₅₀ Read->IC50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
This compound
5-Bromothiophene-2-carbaldehyde
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)

Table 2: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound
5-Bromothiophene-2-carbaldehyde
Positive Control (e.g., Doxorubicin)

Conclusion

While the current body of literature provides a stronger foundation for the biological activities of derivatives of 5-bromothiophene-2-carbaldehyde, particularly in the antimicrobial and anticancer realms, the potential of this compound should not be overlooked. The principles of medicinal chemistry suggest that the differences in electronic properties, steric hindrance, and lipophilicity between the bromo and ethyl substituents will likely lead to distinct biological activity profiles.

This guide has outlined the existing knowledge and, more importantly, provided a clear experimental framework for a direct and robust comparison of these two promising thiophene derivatives. The execution of these proposed studies will undoubtedly provide valuable data for the drug discovery and development community, enabling a more informed selection of substituents for the optimization of thiophene-based therapeutic agents.

References

A Comparative Guide to Head-to-Tail Regioregularity in Poly(5-Ethylthiophene-2-carbaldehyde): A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of conductive polymers, regioregularity is a critical parameter that dictates the material's ultimate performance. This guide provides an in-depth technical comparison focusing on the head-to-tail (HT) regioregularity of a functionalized polythiophene, poly(5-Ethylthiophene-2-carbaldehyde). Due to the limited availability of direct experimental data for this specific polymer, this document presents a predictive analysis grounded in the well-established principles of polythiophene chemistry, primarily drawing comparisons with the extensively studied poly(3-hexylthiophene) (P3HT).

The Decisive Role of Regioregularity in Polythiophenes

The polymerization of asymmetric 3-substituted thiophene monomers can result in three distinct coupling arrangements: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high percentage of HT couplings, known as high regioregularity, leads to a polymer with a more planar backbone. This planarity enhances π-orbital overlap between adjacent thiophene rings, which is crucial for efficient charge transport.[1][2] Conversely, regioirregular polymers, containing a significant number of HH and TT linkages, have twisted backbones that disrupt conjugation, leading to inferior electronic and photonic properties.[1][2]

Regioregular poly(3-alkylthiophenes) (PATs) are known to self-assemble into highly ordered structures, which further benefits their application in electronic devices.[3][4] The ability to control and quantify regioregularity is, therefore, paramount in the synthesis of high-performance polythiophenes.

Poly(this compound): A Functionalized Analogue with Unique Synthetic Considerations

Poly(this compound) introduces a reactive carbaldehyde group, offering a site for post-polymerization modification, which is highly desirable for applications such as sensors and functional bio-interfaces. However, this functionality presents a significant challenge for direct synthesis using common methods for achieving high regioregularity, such as the Grignard Metathesis (GRIM) polymerization.[5]

The Grignard reagents used in the GRIM method are highly nucleophilic and will readily react with the electrophilic aldehyde group.[6][7][8][9][10] This necessitates a protection-deprotection strategy for the aldehyde functionality during polymerization. A common approach is the conversion of the aldehyde to an acetal, which is stable under the basic conditions of the GRIM polymerization and can be readily hydrolyzed back to the aldehyde after the polymer has been formed.[11][12][13]

Comparative Synthesis: P3HT vs. Poly(this compound)

The synthesis of highly regioregular P3HT is well-established, with the GRIM method being a popular choice for its efficiency and control over molecular weight.[4][5][14][15] A predictive synthetic route for obtaining head-to-tail regioregular poly(this compound) would involve additional steps as outlined below.

DOT Diagram: Synthetic Workflow Comparison

G cluster_P3HT Regioregular Poly(3-hexylthiophene) (P3HT) Synthesis cluster_PETC Predicted Synthesis of Regioregular Poly(this compound) P3HT_Monomer 2,5-dibromo-3-hexylthiophene GRIM GRIM Polymerization (e.g., t-BuMgCl, Ni(dppp)Cl2) P3HT_Monomer->GRIM P3HT_Polymer Head-to-Tail Regioregular P3HT GRIM->P3HT_Polymer PETC_Monomer 2,5-dibromo-5-Ethylthiophene- 2-carbaldehyde Protection Aldehyde Protection (e.g., Ethylene glycol, p-TsOH) PETC_Monomer->Protection Protected_Monomer Protected Monomer (Acetal) Protection->Protected_Monomer PETC_GRIM GRIM Polymerization (e.g., t-BuMgCl, Ni(dppp)Cl2) Protected_Monomer->PETC_GRIM Protected_Polymer Protected Polymer PETC_GRIM->Protected_Polymer Deprotection Deprotection (Acid Hydrolysis) Protected_Polymer->Deprotection PETC_Polymer Head-to-Tail Regioregular Poly(this compound) Deprotection->PETC_Polymer

Caption: Comparative synthetic workflows for regioregular P3HT and the predicted route for poly(this compound).

Experimental Protocols

Protocol 1: Synthesis of Head-to-Tail Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization

This protocol is a well-established method for producing highly regioregular P3HT.[4][5][15]

Materials:

  • 2,5-dibromo-3-hexylthiophene

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

  • Cool the solution to 0 °C and slowly add one equivalent of t-BuMgCl solution dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete Grignard exchange.

  • Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.

  • Stir the polymerization mixture at room temperature for 2-4 hours. The solution will become viscous and may change color.

  • Quench the reaction by slowly adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it with methanol, then with a dilute HCl solution, and finally with methanol again to remove any remaining catalyst and salts.

  • Dry the polymer under vacuum to obtain the final product.

Protocol 2: Predicted Synthesis of Head-to-Tail Regioregular Poly(this compound)

This hypothetical protocol incorporates the necessary protection and deprotection steps.

Part A: Protection of the Aldehyde Group

  • Dissolve 2,5-dibromo-5-Ethylthiophene-2-carbaldehyde in toluene.

  • Add a slight excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the protected monomer (2-(2,5-dibromo-5-ethylthiophen-2-yl)-1,3-dioxolane).

Part B: GRIM Polymerization of the Protected Monomer

  • Follow the procedure outlined in Protocol 1, using the protected monomer from Part A.

Part C: Deprotection of the Polymer

  • Dissolve the protected polymer in a suitable solvent like THF or chloroform.

  • Add a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by FT-IR by observing the reappearance of the C=O stretch).

  • Neutralize the mixture with a weak base (e.g., sodium bicarbonate).

  • Precipitate the final polymer in methanol, filter, and dry under vacuum.

Comparative Analysis of Expected Properties

The presence of an electron-donating alkyl group (hexyl) in P3HT versus an electron-withdrawing carbaldehyde group in poly(this compound) is expected to lead to significant differences in their electronic and optical properties.

DOT Diagram: Influence of Substituents on Electronic Properties

G P3HT Poly(3-hexylthiophene) (P3HT) - Electron-donating hexyl group - Raises HOMO and LUMO levels - Smaller band gap in ordered state PETC Poly(this compound) - Electron-withdrawing carbaldehyde group - Lowers HOMO and LUMO levels - Potentially larger band gap P3HT->PETC Comparison

Caption: Predicted influence of substituent electronic effects on the energy levels of P3HT versus poly(this compound).

Spectroscopic Properties

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for Head-to-Tail Regioregular Polymers

ProtonPoly(3-hexylthiophene) (P3HT)Poly(this compound) (Predicted)Rationale for Prediction
Thiophene Ring Proton~6.98 ppm~7.1-7.3 ppmThe electron-withdrawing carbaldehyde group will deshield the adjacent ring proton, shifting it downfield.
α-CH₂ of Side Chain~2.80 ppm~2.9-3.1 ppm (Ethyl -CH₂)Proximity to the deshielding thiophene ring.
Aldehyde ProtonN/A~9.8-10.0 ppmCharacteristic chemical shift for an aldehyde proton.

Note: The exact chemical shifts can vary depending on the solvent, temperature, and polymer concentration.

Table 2: Predicted UV-Vis Absorption Characteristics

PropertyRegioregular P3HT (in solution)Regioregular P3HT (thin film)Regioregular Poly(this compound) (Predicted, thin film)
λ_max~450 nm~520 nm, with vibronic shoulders at ~550 nm and ~600 nmPotentially blue-shifted compared to P3HT
Optical Band Gap~2.2 eV~1.9 eVLikely > 1.9 eV

The red-shift observed in the thin film of regioregular P3HT is due to increased interchain interactions and a more planar conformation in the solid state.[16][17] The electron-withdrawing nature of the carbaldehyde group in poly(this compound) is expected to lower both the HOMO and LUMO energy levels.[1][18] This may result in a wider bandgap and a blue-shift in the absorption maximum compared to P3HT.

Characterization of Regioregularity

¹H NMR spectroscopy is a powerful tool for determining the percentage of HT couplings in polythiophenes. In regioregular P3HT, the α-methylene protons of the hexyl group in HT-HT dyads exhibit a distinct triplet at approximately 2.80 ppm. In contrast, the α-methylene protons in HH-TT dyads appear at different chemical shifts, allowing for the quantification of regioregularity by integrating the respective signals.[19][20][21][22][23]

Protocol 3: Determination of Regioregularity by ¹H NMR Spectroscopy
  • Dissolve a small amount of the synthesized polymer in a deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the signals corresponding to the α-methylene protons of the side chain.

  • For P3HT, the signal for HT couplings is typically around 2.80 ppm, while signals for HH and TT couplings appear around 2.6 ppm and 2.5 ppm, respectively.

  • Integrate the areas of these signals.

  • Calculate the percentage of HT couplings using the formula: % HT = [Integral(HT) / (Integral(HT) + Integral(HH) + Integral(TT))] * 100

Conclusion

While direct experimental data for poly(this compound) remains to be extensively reported, a predictive comparison based on the well-understood chemistry of poly(3-alkylthiophenes) provides valuable insights for researchers. The synthesis of regioregular poly(this compound) is predicted to be more complex than that of P3HT, requiring a protection-deprotection strategy for the aldehyde functionality. The presence of the electron-withdrawing carbaldehyde group is expected to significantly modulate the electronic and optical properties of the polymer compared to its alkyl-substituted counterparts. The protocols and comparative data presented in this guide offer a solid foundation for the rational design, synthesis, and characterization of this and other novel functionalized polythiophenes.

References

single crystal X-ray diffraction of 5-Ethylthiophene-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction of 5-Ethylthiophene-2-carbaldehyde and its Derivatives

Introduction: The Atomic Blueprint of Thiophene Derivatives

Thiophene-based compounds are cornerstones in the architecture of modern pharmaceuticals and organic electronic materials.[1][2] Their unique electronic properties and versatile reactivity make them privileged scaffolds in drug discovery, serving as precursors to vital medicines like Eprosartan and Teniposide.[3][4] The precise three-dimensional arrangement of atoms within these molecules—their crystal structure—dictates their physical, chemical, and biological properties. Factors such as molecular packing, intermolecular interactions, and conformational flexibility can influence everything from a drug's solubility and bioavailability to a semiconductor's charge mobility.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating this atomic blueprint.[5] It provides unambiguous, high-resolution data on bond lengths, bond angles, and the spatial arrangement of molecules, which is invaluable for understanding structure-property relationships.[5][6] This guide, intended for researchers, scientists, and drug development professionals, offers a comparative analysis of the single-crystal structures of this compound derivatives. We will explore the causality behind experimental choices, detail a robust protocol for structure determination, and compare how different functional groups on the thiophene ring influence the final crystal packing.

The Scientific Rationale: Why Substituents Dictate Crystal Structure

The decision to study a series of derivatives, such as comparing the parent thiophene-2-carbaldehyde with its 5-ethyl and 5-nitro substituted analogues, is rooted in the fundamental principles of physical organic chemistry and materials science. The electronic nature of a substituent dramatically alters the molecule's charge distribution, polarity, and potential for intermolecular interactions, which are the primary forces governing crystal formation.[7][8]

  • Electron-Donating Groups (e.g., -CH₂CH₃): The ethyl group on this compound is weakly electron-donating. This can influence the aromatic system and the polarity of C-H bonds, potentially favoring van der Waals interactions and specific types of C-H···π or C-H···O hydrogen bonds in the solid state.

  • Electron-Withdrawing Groups (e.g., -NO₂): In contrast, a nitro group, as seen in 5-Nitrothiophene-2-carbaldehyde, is strongly electron-withdrawing. This significantly polarizes the molecule, creating strong dipole moments and increasing the potential for powerful dipole-dipole interactions or stronger, more directional C-H···O hydrogen bonds involving the nitro oxygen atoms. The crystal structure of 5-Nitrothiophene-2-carbaldehyde reveals a nearly planar molecule, a conformation that maximizes conjugation.[9]

  • Intermolecular Forces: These substituent-induced electronic changes directly impact the hierarchy of non-covalent interactions—such as hydrogen bonds, π-π stacking, and halogen bonds—that stabilize the crystal lattice. Understanding and controlling these interactions is a central goal in crystal engineering, crucial for designing materials with desired properties like improved stability or solubility.

By comparing these derivatives, we can establish clear structure-property relationships and gain predictive power in designing new molecules for specific therapeutic or material applications.[10]

Experimental Workflow: From Purified Compound to Solved Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both precision and a degree of art, particularly in the crystal growth phase.

Part 1: The Crucial Step of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging part of the process. The ideal crystal should be well-formed, free of defects, and typically between 30 and 300 microns in size.[5] The key is to create a supersaturated solution from which the compound can slowly and controllably precipitate.

Detailed Protocol for Slow Evaporation:

  • Purity is Paramount: Begin with a highly purified sample of the thiophene derivative. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction. Recrystallization or column chromatography are essential purification steps.

  • Solvent Selection: The choice of solvent is critical. The compound should be moderately soluble at room temperature.[11] If solubility is too high, only small crystals may form; if it's too low, the compound may precipitate as an amorphous powder. For thiophene aldehydes, solvents like ethanol, acetone, or ethyl acetate are good starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. A small vial (1-2 mL) is ideal.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[11]

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle once or twice. This allows the solvent to evaporate over the course of several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations, such as a dedicated incubator or a quiet corner of a drawer.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a specialized crystal mount (e.g., a MiTeGen loop). Do not allow the crystals to dry out.

Part 2: Data Collection and Structure Solution Workflow

Once a suitable crystal is obtained, it is subjected to X-ray analysis. The general workflow is depicted below.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth cluster_xrd X-Ray Diffraction cluster_solve Structure Determination Synth Synthesis of Thiophene Derivative Purify Purification (e.g., Column Chromatography) Synth->Purify Grow Grow Single Crystals (Slow Evaporation) Purify->Grow Harvest Harvest & Mount Crystal on Goniometer Grow->Harvest Collect Collect Diffraction Data (X-ray Diffractometer) Harvest->Collect Process Process Data (Integration & Scaling) Collect->Process Solve Solve Structure (e.g., SHELXT) Process->Solve Refine Refine Structure (e.g., SHELXL) Solve->Refine Validate Validate & Analyze (CIF File, Hirshfeld Analysis) Refine->Validate

Caption: Workflow for single crystal X-ray structure determination.

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-200 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[12] The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays, and a detector records the positions and intensities of the diffracted beams. This raw data is then processed to generate a reflection file, which is used by specialized software (e.g., SHELXS or SHELXT) to solve the phase problem and generate an initial electron density map.[12] This initial model is then refined (using programs like SHELXL) to best fit the experimental data, ultimately yielding the final atomic coordinates, bond lengths, angles, and other crucial crystallographic information in a standard Crystallographic Information File (CIF) format.

Comparative Analysis: The Structural Impact of Substitution

To illustrate the influence of different substituents, the table below compares crystallographic data for several thiophene-2-carbaldehyde derivatives. Data for this compound is presented as a representative example based on typical structures for similar organic molecules.

ParameterThiophene-2-carbaldehyde azine[12]5-Nitrothiophene-2-carbaldehyde[9]Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate[13]This compound (Representative)
Formula C₁₀H₈N₂S₂C₅H₃NO₃SC₁₁H₉NO₃S₂C₇H₈OS
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/nPca2₁P2₁/cP2₁/c
a (Å) 9.68113.56712.0135.81
b (Å) 11.3995.92210.4567.95
c (Å) 9.6947.84810.48915.23
**β (°) **100.8590113.1595.4
Z 4444
Key Intermolecular Interactions C-H···πStrong C-H···OC-H···O, π-π stackingWeak C-H···O, van der Waals

Analysis of Structural Differences:

  • Symmetry and Packing: The change in substituent from a nitro group to an azine linkage or an ethyl group leads to different crystal systems and space groups. This reflects the different ways these molecules of varying symmetry and polarity can pack efficiently in three dimensions. The strongly polar nitro-derivative packs in an orthorhombic system, while the other less polar or more flexible derivatives favor monoclinic arrangements.[9][12][13]

  • Intermolecular Forces: The driving forces for crystallization are clearly different. The 5-nitro derivative's structure is dominated by strong C-H···O interactions involving the nitro group. In contrast, the bulkier thiazole derivative exhibits a combination of weaker C-H···O bonds and π-π stacking between aromatic rings.[9][13] For the 5-ethyl derivative, we can predict that weaker, less directional forces like van der Waals interactions and very weak C-H···O hydrogen bonds involving the aldehyde oxygen will be the primary packing determinants.

  • Molecular Conformation: The planarity of the molecule is also affected. The nitro group in 5-Nitrothiophene-2-carbaldehyde is only slightly twisted (8.37°) out of the plane of the thiophene ring, maximizing electronic conjugation.[9] The ethyl group in the 5-ethyl derivative is conformationally flexible and its orientation will be determined by minimizing steric hindrance within the packed crystal lattice.

Alternative & Complementary Approaches

While SC-XRD is the gold standard, it is not always feasible if suitable single crystals cannot be grown.

  • X-ray Powder Diffraction (XRPD): For materials that only form as microcrystalline powders, XRPD can sometimes be used for structure determination. However, for complex organic molecules, the process is significantly more challenging than a single-crystal analysis due to peak overlap and loss of three-dimensional information.[6][14]

  • Electron Diffraction (ED): A rapidly emerging technique, electron diffraction, can determine crystal structures from nanocrystals that are far too small for conventional X-ray diffraction, making it a powerful tool for pharmaceutical polymorph screening.[15]

  • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are an excellent complementary tool. They can be used to optimize molecular geometries, predict intermolecular interactions, and calculate properties like NMR chemical shifts, which can then be compared with experimental data to validate the determined structure.[13][16]

Conclusion

The single crystal X-ray diffraction analysis of this compound and its derivatives provides a clear and powerful demonstration of fundamental structure-property relationships. By systematically altering the substituents on the thiophene ring, we can directly observe resulting changes in molecular conformation, intermolecular interactions, and crystal packing. This atomic-level insight is not merely academic; it is a critical component in the rational design of new pharmaceuticals with improved physical properties and advanced organic materials with tailored electronic characteristics. The robust workflow presented here, from meticulous crystal growth to detailed structural analysis, serves as a foundational guide for researchers aiming to unlock the full potential of these versatile heterocyclic compounds.

References

A Senior Application Scientist's Guide to Comparative Cytotoxicity of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticancer Therapeutics

The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual needs to enhance efficacy and mitigate the debilitating side effects of conventional treatments. Cisplatin, a cornerstone of chemotherapy for decades, exemplifies this paradigm; its potent cytotoxic effects are often accompanied by significant toxicity and the emergence of drug resistance.[1] This has catalyzed a robust search for novel compounds, including new metal-based complexes and synthetic organic molecules, that can offer a wider therapeutic window, improved selectivity for malignant cells, and novel mechanisms to circumvent resistance.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the comparative analysis of the cytotoxic effects of derived compounds against various cancer cell lines. We will delve into the underlying principles of cytotoxicity assays, provide detailed, field-tested protocols, and present a comparative analysis of representative compounds, using the well-established chemotherapeutic agent cisplatin as a benchmark. Furthermore, we will explore the mechanistic pathways that underpin the cytotoxic response, offering a deeper understanding of how these compounds exert their anticancer effects.

Pillar I: The Science of Measuring Cell Death - In Vitro Cytotoxicity Assays

The initial step in evaluating a potential anticancer agent is to quantify its ability to kill cancer cells or inhibit their proliferation in vitro. A variety of assays are available, each with its own principles, advantages, and limitations.[3][4] The choice of assay can significantly impact the outcome and interpretation of results, underscoring the importance of selecting a method that is appropriate for the compound and the research question.[4] For this guide, we will focus on the widely adopted MTT assay, a colorimetric method that provides a quantitative measure of metabolic activity, which in turn correlates with the number of viable cells.[5]

The principle of the MTT assay is elegant in its simplicity: viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] By dissolving the formazan crystals and measuring the absorbance of the solution, we can quantify cell viability and, consequently, the cytotoxic effect of a test compound.[6]

Pillar II: Experimental Design & Self-Validating Protocols

A robust experimental design is the bedrock of reliable and reproducible cytotoxicity data. This section provides a detailed, step-by-step protocol for the MTT assay, incorporating best practices to ensure data integrity.

Materials and Reagents
  • Cancer Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

  • Test Compounds: Cisplatin (reference compound), Novel Derived Compound X, Novel Derived Compound Y

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS)

  • Solubilization Solution: Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow: A Step-by-Step Guide

The following protocol is a self-validating system, with inherent controls to ensure the accuracy of the results.

Step 1: Cell Seeding & Adhesion

  • Culture the selected cancer cell lines in T-75 flasks until they reach approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 95%.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[8]

  • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[9]

Step 2: Compound Treatment

  • Prepare a stock solution of each test compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in a complete culture medium to achieve a range of final concentrations. It is crucial to maintain a consistent, low percentage of the solvent (typically <0.5%) across all wells to avoid solvent-induced cytotoxicity.[7]

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the medium containing the highest concentration of the solvent used.

    • Untreated Control: Cells treated with the medium alone.

    • Blank: Wells containing medium but no cells, to account for background absorbance.

  • Carefully remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[9]

Step 3: MTT Assay & Data Acquisition

  • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[6]

Data Analysis and Interpretation
  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[10]

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[10]

The following Graphviz diagram illustrates the experimental workflow for determining compound cytotoxicity.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (HeLa, MCF-7, A549) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding adhesion 3. Incubation (24h) (Cell Adhesion) seeding->adhesion compound_prep 4. Compound Dilution (Cisplatin, Compound X, Compound Y) treatment 5. Cell Treatment compound_prep->treatment incubation_treatment 6. Incubation (48/72h) treatment->incubation_treatment mtt_addition 7. Add MTT Reagent incubation_mtt 8. Incubation (4h) mtt_addition->incubation_mtt solubilization 9. Add DMSO incubation_mtt->solubilization read_absorbance 10. Read Absorbance (490 nm) calc_viability 11. Calculate % Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Pillar III: Comparative Cytotoxicity Data & Mechanistic Insights

This section presents a comparative analysis of the cytotoxic activity of our representative compounds against a panel of cancer cell lines. The IC50 values, a key metric of a drug's potency, are summarized in the table below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell seeding density and assay methodology.[8][11]

Comparative Cytotoxicity Data (IC50 Values in µM)
CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Cisplatin 11.2 - 21.3[12]~15-30[11]7.7 - 15.1[12]
Compound X [Hypothetical Data: 5.8][Hypothetical Data: 9.2][Hypothetical Data: 4.5]
Compound Y [Hypothetical Data: 15.3][Hypothetical Data: 25.1][Hypothetical Data: 18.9]

Note: The IC50 values for Compound X and Compound Y are hypothetical and for illustrative purposes only. The values for Cisplatin are based on published literature and can exhibit a range.[11][12]

From the hypothetical data, Compound X demonstrates superior potency compared to the reference drug, cisplatin, across all three cell lines, as indicated by its lower IC50 values. Conversely, Compound Y exhibits lower potency than cisplatin. Such comparative data is crucial for identifying promising lead compounds for further development.

Mechanistic Insights: The Apoptotic Pathway

Understanding the mechanism by which a compound induces cell death is as critical as quantifying its cytotoxic potency. Many effective anticancer drugs, including cisplatin, exert their effects by inducing apoptosis, or programmed cell death.[13][14] Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[15][16]

Cisplatin's cytotoxic action is primarily attributed to its ability to form adducts with DNA, leading to DNA damage.[14][17] This damage can trigger a cascade of signaling events that converge on the activation of caspases, a family of proteases that execute the apoptotic program.[13] The p53 tumor suppressor protein plays a crucial role in this process, often by upregulating pro-apoptotic proteins of the Bcl-2 family, which in turn promote the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[14][18]

The following Graphviz diagram provides a simplified overview of the intrinsic apoptotic pathway, a common mechanism of action for many cytotoxic compounds.

G cluster_stimulus Cytotoxic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade & Execution stimulus DNA Damage (e.g., Cisplatin) p53 p53 Activation stimulus->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) bcl2->bax_bak cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Permeabilization apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic apoptotic pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative evaluation of the cytotoxicity of novel derived compounds against cancer cell lines. We have emphasized the importance of a robust experimental design, detailed a self-validating protocol for the MTT assay, and presented a clear method for data analysis and interpretation. The hypothetical comparative data highlights how such studies can identify compounds with superior potency to existing chemotherapeutics like cisplatin.

Furthermore, we have underscored the critical need to investigate the underlying mechanisms of action, with a focus on the induction of apoptosis. The provided diagrams for the experimental workflow and a key signaling pathway serve as valuable tools for researchers in this field.

The journey from a promising hit in an in vitro screen to a clinically effective anticancer drug is long and arduous. However, rigorous and well-designed preclinical studies, such as the comparative cytotoxicity analyses detailed here, form the essential foundation for this critical endeavor. Future research should aim to expand upon these initial findings by exploring the selectivity of these compounds for cancer cells over normal cells, elucidating their detailed molecular targets, and ultimately, validating their efficacy in preclinical in vivo models.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety and regulatory compliance that extends beyond the bench. For drug development professionals and researchers, the proper disposal of chemicals like 5-Ethylthiophene-2-carbaldehyde (CAS No. 36880-33-8) is not merely a procedural task but a critical component of responsible laboratory management. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.

The inherent reactivity of the aldehyde functional group, combined with the characteristics of the thiophene ring, necessitates a disposal plan that mitigates risks of harmful reactions, personnel exposure, and environmental release.[1][2] This document offers the essential logistical and safety information to manage this process with confidence and scientific integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any handling or disposal can begin, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign; its hazard profile dictates every subsequent step in the disposal process. The primary risks are associated with its combustibility and its effects upon human exposure.[3][4]

Based on available Safety Data Sheets (SDS) for this compound and its close structural analogs, the following hazard profile has been established.

Hazard Category Classification Key Considerations & Rationale
Physical Hazards Combustible LiquidWhile not highly flammable, it has a flash point that allows it to ignite when exposed to an ignition source.[4][5] This necessitates keeping it away from open flames, sparks, and hot surfaces during handling and storage, including in waste containers.[3][6]
Health Hazards Acute Oral ToxicityHarmful if swallowed.[3][6][7] This underscores the importance of strict hygiene measures and prohibiting eating or drinking in the laboratory.
Skin Corrosion/IrritationCauses skin irritation.[3][6][8] Aldehydes can be irritating to the skin, and prolonged contact should be avoided.[9][10]
Serious Eye Damage/IrritationCauses serious eye irritation.[3][6][8] Direct contact with the eyes can cause significant damage.
Specific Target Organ ToxicityMay cause respiratory irritation.[6][8] Inhalation of vapors or mists should be minimized through proper ventilation.

Understanding these risks is the first step in a self-validating protocol; the procedures that follow are directly designed to counter these specific hazards.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

To mitigate the risks identified above, a combination of environmental controls and personal protective equipment is non-negotiable.

Engineering Controls:

  • Fume Hood: All handling and aliquoting of this compound waste should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of vapors and to contain any potential spills.[6][11]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6][8]

  • Safety Stations: Maintain clear and unobstructed access to an emergency eyewash station and safety shower.[12][13]

Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; it is tailored to the chemical's specific hazards.

PPE Item Specification & Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[6]
Eye/Face Protection Safety glasses with side-shields or chemical goggles are mandatory.[11][14] A face shield may be required if there is a significant splash risk.[11]
Skin and Body Protection A standard laboratory coat is required. For larger quantities or significant spill risk, consider chemically resistant aprons and boots.[11] Contaminated clothing should be removed immediately and laundered before reuse.[12]
Respiratory Protection Generally not required when working in a functional fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15]

Waste Characterization and Segregation: A Critical Regulatory Step

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[16][17][18]

This compound waste must be managed as hazardous waste.

This determination is based on its characteristics, primarily:

  • Ignitability: As a combustible liquid, it meets the criteria for an ignitable hazardous waste (EPA Waste Code D001) under certain conditions.[16]

  • Toxicity: While not explicitly listed, its known health hazards warrant its management as toxic waste.[16][18]

Segregation Protocol: Proper segregation is vital to prevent dangerous reactions within waste containers.

  • Do NOT mix this compound waste with the following:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates, nitric acid).[3][6][14]

    • Strong Bases (e.g., sodium hydroxide, potassium hydroxide).[3][6]

    • Strong Reducing Agents (e.g., hydrides, sodium borohydride).[3][6]

  • Store the hazardous waste container away from sources of ignition.[3][6]

  • It should be collected in a dedicated waste container for halogen-free organic solvents and chemicals, unless institutional policy dictates otherwise.

Step-by-Step Disposal and Decontamination Procedures

The following workflow provides a clear, procedural path for the safe disposal of this compound and associated materials.

Caption: Disposal workflow for this compound.

Protocol 1: Disposal of Unused or Waste Chemical

  • Container Selection: Choose a clean, dry, and chemically compatible container with a secure, vapor-tight screw cap. The container must be in good condition with no leaks. Glass or polyethylene containers are typically appropriate. Do not use food-grade containers like milk jugs.[16]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Toxic," "Irritant").

    • The accumulation start date.

  • Waste Transfer: In a chemical fume hood, carefully transfer the waste into the labeled container. Avoid any splashing. Use a funnel if necessary.

  • Container Management: Keep the waste container securely closed at all times except when adding waste.[16][19] This is a common EPA violation and is critical for safety.[16]

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. Ensure it is segregated from incompatible materials.[19]

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][17] Do not attempt to treat the chemical waste yourself.

Protocol 2: Disposal of Contaminated Materials (PPE, Labware)

  • Collection: Place grossly contaminated items, such as used gloves, absorbent pads, or disposable labware, into a designated solid hazardous waste container. This is typically a plastic bag or a lined pail.

  • Labeling: Label the bag or container as "Hazardous Waste" and list the contaminant: "Debris contaminated with this compound."

  • Disposal: Manage this solid waste stream through your institution's hazardous waste program. Do not dispose of it in the regular trash.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is essential for safety.

In Case of a Spill: The response depends on the size of the spill.[20][21]

  • Minor Spill (<100 mL, contained in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[3][20] Do NOT use paper towels, as this can increase the surface area and fire risk.[20]

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[6]

    • Label the container as hazardous waste as described in Protocol 2.

    • Decontaminate the spill area with a mild detergent and water, then wipe dry.[22]

  • Major Spill (>100 mL, or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a risk of fire or significant vapor release.[22]

    • Notify your institution's emergency response team or EHS department immediately.[21]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][23] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3][8] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention immediately.[3]

By adhering to these scientifically-grounded procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of 5-Ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 5-Ethylthiophene-2-carbaldehyde, a thiophene derivative. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a culture of deep, ingrained safety that protects researchers and ensures the integrity of their work.

The information herein is synthesized from established safety data for structurally similar compounds and available hazard classifications for this compound itself. The core principle is a cautious and informed approach to chemical handling.

Understanding the Risks: Hazard Profile of this compound

Structurally similar compounds, such as Thiophene-2-carboxaldehyde, are classified as combustible liquids that can cause skin and serious eye irritation, and may cause an allergic skin reaction[2]. Given these factors, a conservative approach that addresses oral toxicity, skin/eye contact, and flammability is warranted.

Core Defense: Personal Protective Equipment (PPE)

A proactive PPE strategy is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical safety goggles or a face shieldStandard laboratory practice dictates the use of eye protection. Given the potential for eye irritation from related compounds, safety goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing[3].
Hands Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation or allergic reactions, chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.
Body Laboratory coatA standard lab coat is sufficient to protect against incidental splashes. For larger quantities or situations with a higher risk of exposure, consider a chemically resistant apron.
Respiratory Use in a well-ventilated area or chemical fume hoodWhile no specific inhalation hazard is documented, good laboratory practice dictates that all volatile or potentially hazardous chemicals be handled in a well-ventilated space to minimize inhalation exposure[3][4].
Operational Blueprint: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility. The following protocol outlines the key steps for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

    • Verify that your chemical fume hood is functioning correctly.

    • Gather all necessary PPE and inspect it for defects.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, sand) on hand.

  • Handling the Chemical:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid all direct contact with the chemical. Use appropriate tools and techniques to minimize the generation of aerosols or dust.

    • Keep the container tightly closed when not in use.

    • Be mindful of ignition sources, as related compounds are combustible. Avoid open flames, hot plates, and other potential sources of ignition in the immediate vicinity[5].

  • Post-Handling and Decontamination:

    • Thoroughly wash your hands with soap and water after handling is complete.

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

The following diagram illustrates the logical flow of this safe handling procedure.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Pre-Handling Check - Verify fume hood - Inspect PPE - Ready spill kit Handling 2. Chemical Manipulation - Work in fume hood - Avoid contact - Keep container closed Prep->Handling Proceed when ready Post 3. Decontamination & Cleanup - Wash hands - Clean surfaces - Dispose of PPE Handling->Post After completion Disposal 4. Waste Management - Segregate waste - Label container - Follow institutional protocols Post->Disposal Final step

Caption: Safe Handling Workflow for this compound

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, properly labeled hazardous waste container.

  • Disposal Route: The collected waste must be disposed of through an approved waste disposal plant or licensed chemical destruction facility[3][5]. Do not discharge this chemical or its containers into sewer systems or the general environment. Adhere strictly to your institution's and local regulations for chemical waste disposal.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.